molecular formula C7H3ClF2O3 B1420043 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid CAS No. 749230-42-0

2-Chloro-3,6-difluoro-4-hydroxybenzoic acid

Cat. No.: B1420043
CAS No.: 749230-42-0
M. Wt: 208.54 g/mol
InChI Key: WNZHHCPIHPCXAW-UHFFFAOYSA-N
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Description

2-Chloro-3,6-difluoro-4-hydroxybenzoic acid is a useful research compound. Its molecular formula is C7H3ClF2O3 and its molecular weight is 208.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-3,6-difluoro-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O3/c8-5-4(7(12)13)2(9)1-3(11)6(5)10/h1,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZHHCPIHPCXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)C(=O)O)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670660
Record name 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749230-42-0
Record name 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-3,6-difluoro-4-hydroxybenzoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid

Foreword: The Strategic Importance of a Key Building Block

2-Chloro-3,6-difluoro-4-hydroxybenzoic acid is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of advanced pharmaceuticals. Its unique substitution pattern, featuring chlorine, fluorine, and hydroxyl groups, makes it an essential precursor for the development of novel 3-quinolinecarboxylic acid derivatives, a class of potent antimicrobial agents.[1][2] The efficient and scalable synthesis of this molecule is therefore of paramount importance to drug discovery and development professionals.

This guide provides a detailed examination of the synthetic pathways leading to 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid. As a senior application scientist, my objective is not merely to present protocols but to offer a deeper understanding of the chemical logic, the rationale behind procedural choices, and the practical insights necessary for successful implementation in a laboratory setting. We will explore and compare different synthetic strategies, focusing on a modern, practical approach that avoids the hazardous and difficult-to-scale conditions of earlier methods.

Part 1: Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of the target molecule reveals key strategic disconnections. The hydroxyl group is the most synthetically versatile and can be installed late-stage from an amino group via a diazotization-hydrolysis sequence. This is a robust and widely used transformation in aromatic chemistry. The amino group, in turn, can be derived from the reduction of a nitro group, which is readily introduced onto the aromatic ring via electrophilic aromatic substitution.

This leads to a more manageable precursor: a nitrated, halogenated benzoic acid. The carboxylic acid and the halogen atoms can be traced back to a commercially available starting material, 2,4-difluoro-3-chlorobenzoic acid. This multi-step strategy forms the basis of the most practical and efficient synthesis developed to date.[1][2]

G Target 2-Chloro-3,6-difluoro-4- hydroxybenzoic acid Intermediate1 Ethyl 4-amino-2-chloro-3,6- difluorobenzoate Target->Intermediate1 Diazotization & Hydrolysis Intermediate2 Ethyl 2-chloro-3,6-difluoro- 4-nitrobenzoate Intermediate1->Intermediate2 Reduction (NO2 -> NH2) Intermediate3 2-Chloro-3,6-difluoro- 4-nitrobenzoic acid Intermediate2->Intermediate3 Esterification StartingMaterial 2,4-Difluoro-3-chlorobenzoic acid Intermediate3->StartingMaterial Nitration

Caption: Retrosynthetic analysis of the target compound.

Part 2: Comparative Analysis of Synthetic Pathways

Two primary synthetic routes for 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid have been reported in the literature. A comparative analysis highlights the evolution of synthetic strategy towards a more practical and scalable process.

The Organolithium Pathway: An Early Approach

An earlier reported method begins with 2,4-difluoro-1-(methoxymethoxy)benzene.[1][2] The synthesis proceeds through the following key steps:

  • Directed Ortho-Metalation: Treatment with sec-butyllithium (sec-BuLi) at -75°C deprotonates the ring at the position between the two fluorine atoms.

  • Chlorination: The resulting aryllithium species is quenched with 1,1,2-trichloro-1,2,2-trifluoroethane to install the chlorine atom.

  • Second Metalation and Carboxylation: A subsequent metalation using a lithium amide base, again at -75°C, followed by quenching with excess dry ice (solid CO₂), introduces the carboxylic acid group.

  • Deprotection: Removal of the methoxymethyl (MOM) protecting group would yield the final product.

Causality and Limitations: This route is elegant in its application of modern organometallic chemistry. However, it suffers from significant drawbacks for large-scale production. The use of pyrophoric alkyllithium reagents, the requirement for cryogenic temperatures (-75°C), and the handling of gaseous carbon dioxide make the process hazardous and operationally complex.[1][2] The overall yield for this route was reported to be only 51%.[1]

The Nitration-Diazotization Pathway: A Practical and Scalable Route

A more recent and practical synthesis avoids the challenges of the organolithium approach.[1][2] This strategy commences with the commercially available 2,4-difluoro-3-chlorobenzoic acid and proceeds through a robust five-step sequence.

G cluster_0 Practical Synthesis Pathway A 2,4-Difluoro-3- chlorobenzoic acid B 2-Chloro-3,6-difluoro- 4-nitrobenzoic acid A->B Nitration (HNO3, H2SO4) C Ethyl 2-chloro-3,6-difluoro- 4-nitrobenzoate B->C Esterification (EtOH, H2SO4) D Ethyl 4-amino-2-chloro-3,6- difluorobenzoate C->D Reduction (Pd/C, H2) E Target Compound: 2-Chloro-3,6-difluoro-4- hydroxybenzoic acid D->E Diazotization & Hydrolysis (NaNO2, H2SO4 then H3PO2)

Caption: The modern, practical synthesis pathway.

This pathway offers significant advantages:

  • Improved Safety: It avoids pyrophoric organometallic reagents and cryogenic conditions.

  • Scalability: The reaction conditions are readily controllable and suitable for large-scale industrial production.

  • Higher Yield: The reported overall yield for this five-step process is approximately 70%.[1][2]

Part 3: Detailed Experimental Protocol (Nitration-Diazotization Pathway)

The following protocols are based on the optimized procedures reported in the literature.[1][2] Each step is designed as a self-validating system with clear endpoints and expected outcomes.

Workflow Overview

G start Start step1 Nitration of Starting Material start->step1 step2 Esterification of Nitro Acid step1->step2 Crude Product step3 Hydrogenation (Reduction) step2->step3 Purified Ester step4 Diazotization & Hydrolysis step3->step4 Amino Ester purify Purification & Isolation step4->purify Crude Final Product end Final Product purify->end

Caption: Experimental workflow for the synthesis.

Step 1: Nitration of 2,4-Difluoro-3-chlorobenzoic acid
  • Rationale: This step introduces the nitro group, which will later be converted to the target hydroxyl group. The reaction requires a high temperature and excess nitric acid to overcome the deactivating effects of the halogens and the carboxylic acid group.

  • Protocol:

    • Charge a reaction vessel with concentrated sulfuric acid (H₂SO₄).

    • Slowly add 2,4-difluoro-3-chlorobenzoic acid while stirring.

    • Cool the mixture in an ice bath.

    • Add concentrated nitric acid (HNO₃) dropwise, maintaining a low temperature.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to the specified reaction temperature (e.g., 60-70°C) for several hours.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by filtration, wash with cold water, and dry to yield 2-chloro-3,6-difluoro-4-nitrobenzoic acid.

Step 2: Esterification of 2-Chloro-3,6-difluoro-4-nitrobenzoic acid
  • Rationale: The carboxylic acid is protected as an ethyl ester. This improves the solubility of the intermediate in organic solvents for the subsequent reduction step and prevents unwanted side reactions. A catalytic amount of strong acid drives the Fischer esterification.

  • Protocol:

    • Suspend the nitrobenzoic acid from Step 1 in absolute ethanol (EtOH).

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and maintain for several hours until TLC/HPLC analysis shows complete conversion.

    • Cool the reaction mixture and reduce the volume of ethanol under reduced pressure.

    • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain ethyl 2-chloro-3,6-difluoro-4-nitrobenzoate. A good yield of 86% has been reported for this step.[1]

Step 3: Reduction of the Nitro Group
  • Rationale: The nitro group is reduced to an amine, which is the direct precursor for the diazonium salt. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Protocol:

    • Dissolve the nitro ester from Step 2 in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Pressurize the reaction vessel with hydrogen gas (H₂).

    • Stir the mixture vigorously at room temperature until hydrogen uptake ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield ethyl 4-amino-2-chloro-3,6-difluorobenzoate. This step typically proceeds in excellent yield (e.g., 97%).[1]

Step 4: Diazotization and Hydrolysis
  • Rationale: This is the key final step. The amino group is converted into a diazonium salt using sodium nitrite in a strong acid. The diazonium salt is then hydrolyzed to the corresponding phenol (the hydroxyl group). The addition of hypophosphorous acid (H₃PO₂) can aid in the smooth conversion.[1] This step is highly sensitive to temperature and stoichiometry.

  • Protocol:

    • Dissolve the amino ester from Step 3 in an aqueous sulfuric acid solution and cool to 0°C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂), keeping the temperature strictly between 0-5°C.

    • After the addition, stir the mixture for a short period at 0°C.

    • Add hypophosphorous acid (H₃PO₂/H₂O) and allow the reaction to proceed.

    • Heat the mixture to facilitate the hydrolysis of the diazonium salt and the ester group.

    • Cool the reaction mixture, collect the precipitate by filtration, wash with water, and dry to obtain the final product, 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid.

Part 4: Data Summary and Optimization

The diazotization and hydrolysis step is critical for achieving a high overall yield. The reaction conditions have been optimized to maximize product formation and minimize side reactions.[1]

EntryNaNO₂ (equiv.)H₂SO₄ (equiv.)Temperature (°C)Yield (%)
11.13.01057
21.253.01065
31.53.01063
41.253.0082
51.254.0090
61.255.0085
Table adapted from Zhang et al.[1]

Analysis: The data clearly demonstrates that the reaction is highly sensitive to both temperature and the amount of acid and nitrite used. Decreasing the reaction temperature from 10°C to 0°C significantly improves the yield (compare entries 2 and 4).[1] The optimal conditions were found to be 1.25 equivalents of NaNO₂ in 4.0 equivalents of H₂SO₄ at 0°C, affording an excellent yield of 90% for this final, crucial step.[1]

Conclusion

The synthesis of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid is best accomplished via a five-step sequence starting from 2,4-difluoro-3-chlorobenzoic acid. This pathway, involving nitration, esterification, reduction, diazotization, and hydrolysis, has been shown to be robust, scalable, and high-yielding. It represents a significant improvement over earlier organometallic routes, which are hampered by hazardous reagents and operationally demanding conditions. By understanding the chemical principles behind each transformation and adhering to optimized protocols, researchers and drug development professionals can reliably produce this valuable intermediate for the advancement of new therapeutic agents.

References

  • Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.
  • Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • Bayer AG. (1988). Method for the production of benzoic acid derivatives fluorinated on the nucleus.

Sources

A Technical Guide to the Physicochemical Properties of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the physicochemical properties of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid. Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical predictions, data from analogous compounds, and established analytical protocols to offer a robust profile of this highly functionalized aromatic acid.

Introduction

2-Chloro-3,6-difluoro-4-hydroxybenzoic acid is a halogenated derivative of 4-hydroxybenzoic acid. Its structure, featuring a carboxylic acid, a hydroxyl group, and multiple halogen substituents (chlorine and fluorine), makes it a compound of significant interest. Such motifs are prevalent in medicinal chemistry and materials science, where they can modulate properties like binding affinity, metabolic stability, and lipophilicity. Halogenated benzoic acids, in particular, serve as crucial building blocks in the synthesis of pharmaceuticals, including antimicrobial and anticancer agents[1]. The precise arrangement of electron-withdrawing groups on the aromatic ring is expected to significantly influence its acidity, solubility, and reactivity.

This document serves as a foundational resource, detailing the key physicochemical characteristics of this compound and providing validated, step-by-step protocols for their experimental determination.

Chemical structure of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid ***Figure 1:** Chemical structure of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid.*

Section 1: Core Physicochemical Data

Due to the compound's specific substitution pattern, experimental data is limited. The following table summarizes core properties based on chemical principles, calculations, and data from structurally similar molecules.

PropertyValue / DescriptionSource / Basis
IUPAC Name 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid---
Molecular Formula C₇H₃ClF₂O₃Calculation
Molecular Weight 208.55 g/mol Calculation
Appearance Predicted to be a white to off-white crystalline solid.Analogy to similar compounds[2]
Melting Point Not experimentally determined. Expected to be >170 °C.Analogy to 2,6-difluoro-4-hydroxybenzoic acid (176 °C)
pKa (Carboxylic Acid) Predicted to be < 4.0.Analogy and substituent effects[2][3]
Solubility Predicted to be soluble in polar organic solvents (e.g., Methanol, DMSO, Acetone) and sparingly soluble in water.Analogy to similar compounds[2]
CAS Number Not assigned or readily available.---

Section 2: In-Depth Analysis of Key Properties

Acidity (pKa)

The acidity of the carboxylic acid group is a critical parameter, influencing the compound's ionization state in different pH environments, which in turn affects its solubility, membrane permeability, and receptor-binding interactions.

The parent molecule, 4-hydroxybenzoic acid, has a pKa of approximately 4.5. The addition of three potent electron-withdrawing halogen atoms (two fluorine, one chlorine) to the aromatic ring is expected to substantially increase the acidity (i.e., lower the pKa) of the carboxylic proton. This is due to the inductive effect of the halogens, which stabilizes the resulting carboxylate anion. For comparison, the predicted pKa of 4-fluoro-3-hydroxybenzoic acid is 4.02[3], and that of 3-fluoro-4-hydroxybenzoic acid is 4.23[2]. Given the presence of three halogens, it is reasonable to predict the pKa of the title compound will be even lower, likely in the range of 3.0-3.8.

Solubility Profile

Solubility is a cornerstone of drug development, impacting formulation and bioavailability. The solubility of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid is governed by a balance of polar and non-polar characteristics.

  • Polar Contributions: The carboxylic acid and hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, promoting solubility in polar solvents.

  • Non-Polar/Halogen Contributions: The aromatic ring and halogen atoms contribute to the molecule's lipophilicity. While fluorine can participate in hydrogen bonding, the overall effect of increased halogenation often reduces aqueous solubility.

Based on analogs like 2,6-difluoro-4-hydroxybenzoic acid, which is soluble in methanol, the title compound is expected to exhibit good solubility in polar organic solvents. Its aqueous solubility is predicted to be low, a common trait for sparingly soluble drugs, but may be significantly enhanced at pH values above its pKa due to the formation of the more soluble carboxylate salt.

Section 3: Spectroscopic & Structural Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following sections outline the predicted spectral features.

Predicted ¹H NMR Spectrum
  • Aromatic Proton (H-5): A single signal is expected for the lone aromatic proton. Its chemical shift will be significantly downfield due to the deshielding effects of the adjacent fluorine and chlorine atoms, likely appearing as a doublet or doublet of doublets due to coupling with the fluorine at position 6.

  • Hydroxyl Proton (-OH): A broad singlet, with a chemical shift that is highly dependent on solvent and concentration.

  • Carboxylic Acid Proton (-COOH): A very broad singlet, typically far downfield (>10 ppm), and its visibility may depend on the solvent used (e.g., may exchange with D₂O).

Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon (-COOH): Expected in the 165-175 ppm region.

  • Aromatic Carbons: Six distinct signals are expected. The carbons directly bonded to fluorine (C-3, C-6) will appear as large doublets due to strong one-bond C-F coupling. The carbons adjacent to the fluorinated carbons will show smaller two- or three-bond coupling. The chemical shifts will be heavily influenced by the attached substituents.

Predicted Infrared (IR) Spectrum
  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer common in solid-state carboxylic acids.

  • O-H Stretch (Phenol): A sharper band around 3200-3500 cm⁻¹.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹.

  • C=C Stretch (Aromatic): Multiple peaks in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.

  • C-Cl Stretch: A band in the 600-800 cm⁻¹ region.

Predicted Mass Spectrum (MS)
  • Molecular Ion (M⁺): The spectrum should show a molecular ion peak corresponding to the molecular weight (m/z ≈ 208.5).

  • Isotopic Pattern: A key confirmatory feature will be the M+2 peak, which arises from the ³⁷Cl isotope. This peak should have an intensity that is approximately one-third of the main M⁺ peak (containing ³⁵Cl), providing definitive evidence for the presence of a single chlorine atom.

  • Fragmentation: Common fragmentation patterns include the loss of H₂O (water), CO (carbon monoxide), and COOH (carboxyl group).

Integrated Spectroscopic Confirmation Workflow

The unambiguous identification of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid relies on the synergistic interpretation of data from multiple spectroscopic techniques.

G cluster_0 Primary Data cluster_1 Inferred Information MS Mass Spec MW Molecular Weight & Isotopic Pattern (Cl) MS->MW IR IR Spec FG Functional Groups (-OH, -COOH, C=O, C-F) IR->FG NMR NMR (¹H, ¹³C) Connectivity Atom Connectivity & Substitution Pattern NMR->Connectivity Final_Structure Confirmed Structure: 2-Chloro-3,6-difluoro-4- hydroxybenzoic acid MW->Final_Structure FG->Final_Structure Connectivity->Final_Structure

Caption: Logical workflow for structural elucidation.

Section 4: Standardized Experimental Protocols

The following protocols describe robust, field-proven methods for determining the key physicochemical properties of novel compounds like 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid.

Protocol: Melting Point Determination

Causality: The melting point provides a quick, reliable indication of purity. A pure crystalline solid typically exhibits a sharp melting range (0.5-1.0 °C), whereas impurities depress and broaden this range. This protocol uses the capillary method, which ensures uniform and controlled heating.

Methodology:

  • Sample Preparation: Place a small amount of the dry, crystalline compound on a clean watch glass. Grind it into a fine powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly (10-15 °C/min) to find an approximate melting point. This saves time during the precise measurement.

  • Precise Determination: Allow the apparatus to cool. Using a fresh capillary, heat at a controlled, slow rate (1-2 °C/min) once the temperature is within 20 °C of the approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.

Protocol: Aqueous Solubility Determination

Causality: The shake-flask method is considered the "gold standard" for determining equilibrium solubility. It ensures that the solvent becomes fully saturated with the solute over time, providing a definitive measurement of the maximum dissolved concentration under specified conditions.

Methodology Workflow:

G A 1. Add Excess Solid to Aqueous Buffer B 2. Agitate at Constant Temp (e.g., 24-48h) A->B C 3. Allow to Settle (Equilibration) B->C D 4. Filter Supernatant (0.45 µm filter) C->D E 5. Quantify Concentration (e.g., HPLC-UV) D->E F Result: Equilibrium Solubility (mg/mL or µM) E->F

Caption: Experimental workflow for shake-flask solubility.

Step-by-Step Procedure:

  • Preparation: Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4 for physiological relevance).

  • Sample Addition: Add an excess amount of the solid compound to a known volume of the buffer in a sealed vial. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After agitation, allow the vials to stand undisturbed for at least one hour to let undissolved solids settle. Alternatively, centrifuge at a low speed.

  • Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter it through a syringe filter (e.g., 0.45 µm PVDF) to remove any remaining microscopic particles.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve.

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from structurally related halogenated hydroxybenzoic acids can be used to infer its likely hazard profile[4].

  • Potential Hazards:

    • Causes skin irritation (H315).

    • Causes serious eye irritation or damage (H319).

    • May cause respiratory irritation (H335)[4].

  • Recommended Precautions:

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

    • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents.

References

  • PubChem. 2-Chloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

  • SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

  • PubMed. Theoretical and experimental vibrational spectrum study of 4-hydroxybenzoic acid as monomer and dimer. National Center for Biotechnology Information. [Link]

  • MDPI. Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. [Link]

  • National Center for Biotechnology Information. 3,4-Difluoro-2-hydroxybenzoic acid. [Link]

  • Organisation for Economic Co-operation and Development. SIDS Initial Assessment Report for 4-hydroxybenzoic acid. [Link]

  • ResearchGate. Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. [Link]

  • Human Metabolome Database. Predicted GC-MS Spectrum - 4-Hydroxybenzoic acid. [Link]

  • ResearchGate. NMR spectrum of the product 4-hydroxybenzoic acid. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). [Link]

Sources

2-Chloro-3,6-difluoro-4-hydroxybenzoic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

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An In-depth Technical Guide on the Solubility of 2-Chloro-3,6-difluoro-4-hydroxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals, providing a detailed exploration of the solubility of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid. In the absence of extensive empirical data for this specific compound in publicly available literature, this document establishes a framework for understanding its solubility based on first principles, data from structurally related molecules, and detailed experimental protocols for its determination.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API), its solubility profile in various organic solvents is a critical determinant of its journey from a laboratory curiosity to a clinical candidate. This parameter influences key aspects of drug development, including:

  • Synthesis and Purification: The selection of appropriate solvents is paramount for achieving high yields and purity during the synthesis and crystallization of an API.

  • Formulation: Developing a stable and bioavailable dosage form, be it a tablet, capsule, or injectable, is intrinsically linked to the API's solubility in pharmaceutically acceptable excipients.[1]

  • Bioavailability: For oral and topical drug delivery, the API must dissolve to be absorbed and exert its therapeutic effect.

This guide focuses on 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid, a substituted aromatic carboxylic acid. Understanding its interaction with organic solvents is essential for unlocking its therapeutic potential.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid dictates its physicochemical properties and, by extension, its solubility. Key structural features include a benzoic acid core, a hydroxyl group, and halogen substituents (chlorine and fluorine).

dot digraph "Molecule_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

// Nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2.5,0!"]; O1 [label="O", pos="3,-0.75!"]; O2 [label="O", pos="3,0.75!"]; H1 [label="H", pos="3.5,1.1!"]; Cl1 [label="Cl", pos="-1.5,1.2!"]; F1 [label="F", pos="-1.5,-1.2!"]; F2 [label="F", pos="1.5,-2.2!"]; O3 [label="O", pos="0,2.2!"]; H2 [label="H", pos="-0.5,2.5!"];

// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O1; C7 -- O2; O2 -- H1; C2 -- Cl1; C3 -- F1; C6 -- F2; C5 -- O3; O3 -- H2;

// Positioning C1 [pos="1,0!"]; C2 [pos="0,-0.866!"]; C3 [pos="-1,-0.866!"]; C4 [pos="-1.5,0!"]; C5 [pos="-1,0.866!"]; C6 [pos="0,0.866!"]; } Caption: Chemical structure of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid.

Based on its structure, we can infer the following properties that influence solubility:

  • Polarity: The presence of a carboxylic acid and a hydroxyl group introduces significant polarity and the capacity for hydrogen bonding. These groups can act as both hydrogen bond donors and acceptors.

  • Acidity: The carboxylic acid moiety imparts acidic character. In basic solvents or aqueous solutions with a pH above its pKa, it will deprotonate to form a more soluble carboxylate salt.[2]

  • Hydrophobicity: The benzene ring and halogen atoms contribute to the molecule's lipophilicity. Halogenation, in particular, can increase lipophilicity and reduce aqueous solubility.[3][4]

Predicted Qualitative Solubility
Solvent Solvent Type Predicted Qualitative Solubility Rationale
WaterPolar ProticSparingly SolubleThe hydrophobic benzene ring and halogens limit solubility, though the polar groups provide some interaction.
MethanolPolar ProticSolubleThe alcohol can form hydrogen bonds with the carboxylic acid and hydroxyl groups.[6]
EthanolPolar ProticSolubleSimilar to methanol, ethanol is a good solvent for substituted benzoic acids.[5][6]
AcetonePolar AproticSolubleThe carbonyl group can act as a hydrogen bond acceptor.
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleDMSO is a strong hydrogen bond acceptor and can effectively solvate the molecule.[2][8]
Dimethylformamide (DMF)Polar AproticHighly SolubleSimilar to DMSO, DMF is a potent solvent for polar compounds.[2][8]
Ethyl AcetateModerately PolarModerately SolubleOffers a balance of polar (ester group) and non-polar (ethyl group) characteristics.
Dichloromethane (DCM)Non-polarSlightly SolubleThe overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.
TolueneNon-polarSparingly SolubleThe non-polar nature of toluene makes it a poor solvent for this compound.[5][6]
HexanesNon-polarInsolubleThe significant polarity mismatch will result in very low solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of published data, experimental determination of solubility is crucial. The shake-flask method is a reliable and widely used technique for this purpose.[9]

G

Materials and Equipment
  • 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Protocol: The Shake-Flask Method
  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand to let the excess solid settle.

    • Carefully separate the saturated solution from the undissolved solid. This can be achieved by:

      • Centrifugation: Centrifuge the vials to pellet the solid, then carefully pipette the supernatant.

      • Filtration: Use a syringe filter compatible with the solvent to separate the solution from the solid. Ensure the filter does not adsorb the solute.[9]

  • Quantification:

    • Accurately dilute a known volume of the clear saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid.

  • Data Analysis and Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Factors Influencing Solubility: A Deeper Dive

The solubility of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid in a given solvent is a complex interplay of several factors:

  • Temperature: For most solid solutes, solubility increases with temperature.[5][6][7] This relationship can be quantified and is important for processes like recrystallization.

  • Solvent Polarity: "Like dissolves like" is a fundamental principle. Polar solvents will generally be more effective at dissolving polar molecules like our target compound.

  • Hydrogen Bonding: The ability of a solvent to engage in hydrogen bonding with the carboxylic acid and hydroxyl groups of the solute is a major driver of solubility.

  • pH: In protic solvents, especially water, the pH can have a dramatic effect. In basic conditions, the carboxylic acid will deprotonate, forming a highly soluble salt.[2]

G

Conclusion and Future Directions

While direct experimental data on the solubility of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid in organic solvents is currently scarce, this guide provides a robust framework for its prediction and experimental determination. By understanding the physicochemical properties of the molecule and applying established methodologies like the shake-flask method, researchers can generate the critical data needed to advance its development. Future work should focus on the systematic experimental determination of its solubility in a broad range of pharmaceutically relevant solvents at various temperatures. This data will be invaluable for the rational design of synthesis, purification, and formulation processes.

References

  • Zhang, P., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Acree, W. (n.d.). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing.
  • Admire, B., Lian, B., & Yalkowsky, S. H. (2015). Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: part 2. Aqueous solubility, octanol solubility and octanol-water partition coefficient. Chemosphere, 119, 1441–1446.
  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents. Benchchem.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • Guidechem. (2024). Understanding Benzoic Acid Solubility: A Comprehensive Guide.
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
  • SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
  • PubMed. (2024).
  • MDPI. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Unipd. (2024). Predicting drug solubility in organic solvents mixtures.
  • PubChem. (n.d.). 2-Chloro-4-hydroxybenzoic acid.
  • ResearchGate. (n.d.).
  • Cayman Chemical. (n.d.).
  • Benchchem. (n.d.). Overcoming solubility issues with 4-Fluoro-3-hydroxybenzoic acid in reactions.

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An In-Depth Technical Guide to 2-Chloro-3,6-difluoro-4-hydroxybenzoic Acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid, a halogenated derivative of hydroxybenzoic acid. While specific data for this particular isomer is not extensively available in public literature, this document, grounded in established principles of organic chemistry and drug discovery, extrapolates its physicochemical properties, outlines a plausible synthetic route, details robust analytical methodologies for its characterization, and explores its potential applications for researchers, scientists, and drug development professionals.

Core Molecular Attributes

Based on its chemical nomenclature, the fundamental properties of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid can be precisely determined. The structure consists of a benzoic acid core with chloro, fluoro, and hydroxyl substitutions at specific positions on the benzene ring.

Molecular Formula: C₇H₃ClF₂O₃

Molecular Weight: 208.55 g/mol

The strategic placement of electron-withdrawing groups (chlorine and fluorine) and an electron-donating group (hydroxyl) on the aromatic ring is expected to significantly influence the molecule's acidity, reactivity, and biological activity.

Table 1: Calculated Physicochemical Properties
PropertyValueNotes
Molecular Formula C₇H₃ClF₂O₃Derived from chemical structure
Molecular Weight 208.55 g/mol Calculated from atomic weights
Hydrogen Bond Donors 2From -OH and -COOH groups
Hydrogen Bond Acceptors 4From O in -OH, O in -COOH, and F atoms
LogP (Predicted) 2.5 - 3.5Estimated based on similar structures
pKa (Predicted) 2.0 - 3.0 (Carboxylic Acid)Increased acidity due to inductive effects of halogens
7.0 - 8.0 (Phenolic Hydroxyl)Decreased pKa compared to phenol due to halogens

Rationale and Potential Applications in Drug Discovery

Substituted hydroxybenzoic acids are a significant class of compounds in medicinal chemistry, known for a wide array of biological activities including antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] The introduction of halogen atoms can modulate a molecule's pharmacokinetic and pharmacodynamic profile by altering its lipophilicity, metabolic stability, and binding interactions with biological targets.

The unique substitution pattern of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid suggests several potential applications:

  • As a Scaffold for Novel Therapeutics: This molecule can serve as a versatile starting material for the synthesis of more complex drug candidates. The carboxylic acid and hydroxyl groups provide reactive handles for further chemical modifications.

  • Enzyme Inhibition: Halogenated aromatic compounds are known to be effective enzyme inhibitors. For instance, fluorinated hydroxybenzoic acids have been utilized in the synthesis of inhibitors for protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase).[4]

  • Antimicrobial Agents: The presence of multiple halogen atoms may confer potent antimicrobial properties, a known characteristic of many halogenated phenols and benzoic acids.[3][5]

Proposed Synthesis Pathway

A practical synthesis of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid can be envisioned through a multi-step process starting from a readily available fluorinated precursor. The following proposed pathway is based on established synthetic methodologies for similar polychlorofluorohydroxybenzoic acids.

Diagram 1: Proposed Synthesis of 2-Chloro-3,6-difluoro-4-hydroxybenzoic Acid

G A 1,4-Difluorobenzene B 2,5-Difluoronitrobenzene A->B  HNO₃, H₂SO₄ (Nitration) C 2,5-Difluoroaniline B->C  Fe, HCl (Reduction) D 1-Chloro-2,5-difluorobenzene C->D  NaNO₂, HCl, CuCl (Sandmeyer Reaction) E 2-Chloro-4,7-difluorobenzoic acid intermediate D->E  1. n-BuLi, THF, -78°C  2. CO₂  3. H₃O⁺ (Ortho-lithiation and Carboxylation) F 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid E->F  NaOH, H₂O, Heat (Nucleophilic Aromatic Substitution) G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Purity & Quantification Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR ¹H, ¹³C, ¹⁹F NMR Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR HPLC HPLC-UV/MS Purification->HPLC EA Elemental Analysis HPLC->EA

Caption: A comprehensive workflow for compound characterization.

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for determining the precise molecular structure. The chemical shifts and coupling constants will confirm the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming the elemental composition. Fragmentation patterns can offer further structural insights.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique will identify the key functional groups, such as the broad O-H stretch of the carboxylic acid, the phenolic O-H, and the C=O stretch.

  • High-Performance Liquid Chromatography (HPLC): HPLC, coupled with UV or MS detection, is the standard method for assessing the purity of the final compound and for quantification. [6]* Elemental Analysis: Provides the percentage composition of C, H, and other elements, which should match the calculated values for the proposed molecular formula.

Safety and Handling

While a specific safety data sheet for 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid is not available, based on structurally related compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Toxicity: Halogenated aromatic compounds can be irritants and may be harmful if ingested or absorbed through the skin. Assume the compound is toxic and handle it with care.

Conclusion

2-Chloro-3,6-difluoro-4-hydroxybenzoic acid represents a promising, albeit currently under-explored, chemical entity with significant potential in drug discovery and materials science. This guide provides a foundational framework for its synthesis and characterization, leveraging established chemical principles. The proposed synthetic route is robust and relies on well-understood reactions, while the analytical workflow ensures rigorous structural confirmation and purity assessment. Further research into the biological activities of this molecule is warranted and could unveil novel therapeutic applications.

References

  • Barros, L., et al. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Molecules, 28(15), 5787. Available from: [Link]

  • PubChem. 2-Chloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2,3-Difluoro-4-hydroxybenzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Al-Saffar, A. H., et al. (2023). Synthesis, Docking Study, and Cytotoxicity Evaluation of New Hydroxy benzoic Acid Derivatives. Tikrit Journal of Pharmaceutical Sciences, 17(1), 30-45. Available from: [Link]

  • Safarova, I. R. (2022). HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Processes of Petrochemistry and Oil Refining, 23(1). Available from: [Link]

  • Manuja, R., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. Available from: [Link]

  • Global Research Online. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Available from: [Link]

Sources

The Biological Frontier of Halogenated Phenolics: An In-depth Technical Guide to 2-Chloro-3,6-difluoro-4-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of halogen and phenolic chemistry has given rise to a plethora of molecules with significant biological activities. Among these, 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid and its derivatives represent a promising, yet underexplored, class of compounds. This technical guide synthesizes the current understanding of the biological potential of this scaffold, drawing upon established principles of medicinal chemistry and the known activities of structurally related analogues. By examining the interplay of its unique substituent pattern—a chlorine atom, two fluorine atoms, and a hydroxyl group on a benzoic acid core—we will explore the predicted antimicrobial and anticancer properties of these derivatives. This document serves as a foundational resource for researchers and drug development professionals, providing a scientifically grounded framework for future investigation into this intriguing class of molecules.

Introduction: The Strategic Design of a Multifunctional Scaffold

The benzoic acid framework is a common motif in a vast array of biologically active compounds, both natural and synthetic. The strategic functionalization of the benzene ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The subject of this guide, 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid, is a testament to this principle. The presence of multiple halogen atoms, specifically chlorine and fluorine, is known to significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The hydroxyl group, a classic hydrogen bond donor and acceptor, is crucial for interactions with enzyme active sites and receptors.

This guide will delve into the anticipated biological activities of derivatives of this core structure, with a primary focus on two key therapeutic areas: antimicrobial and anticancer applications. Our analysis is built upon the well-documented bioactivities of analogous halogenated and hydroxylated benzoic acids, providing a predictive yet scientifically rigorous exploration of the potential of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid derivatives.

Physicochemical Properties and Their Biological Implications

The arrangement of substituents on the 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid ring dictates its electronic and steric properties, which in turn govern its biological activity.

PropertyInfluence of SubstituentsPredicted Biological Relevance
Acidity (pKa) The electron-withdrawing effects of the chlorine and fluorine atoms are expected to increase the acidity of the carboxylic acid and the phenolic hydroxyl group.Enhanced solubility at physiological pH and potential for stronger ionic interactions with biological targets.
Lipophilicity (LogP) Halogenation generally increases lipophilicity, which can enhance membrane permeability. The hydroxyl and carboxyl groups contribute to its hydrophilic character.Modulated cell membrane permeability, influencing bioavailability and intracellular accumulation.
Hydrogen Bonding The hydroxyl and carboxyl groups are key sites for hydrogen bonding.Critical for specific binding interactions with enzyme active sites and receptors.
Halogen Bonding The chlorine atom can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.Potential for enhanced and specific interactions with biological macromolecules.

Predicted Antimicrobial Activity: A New Generation of Quinolone Precursors?

The synthesis of potent antimicrobial agents is a cornerstone of medicinal chemistry. A significant application of halogenated benzoic acids is in the synthesis of fluoroquinolone antibiotics. For instance, the structurally similar compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, is a key intermediate in the preparation of antimicrobial 3-quinolinecarboxylic acid drugs. This strongly suggests that 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid and its derivatives could serve as valuable precursors for novel quinolone antibiotics.

The Quinolone Connection: A Proposed Synthetic Pathway

The general synthetic route to quinolone antibiotics involves the condensation of a functionalized aniline with a diethyl ethoxymethylenemalonate, followed by cyclization and subsequent modifications. Derivatives of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid could be readily converted to the corresponding anilines, which would then serve as the key building blocks for new quinolone structures.

G A 2-Chloro-3,6-difluoro- 4-hydroxybenzoic acid B Functional Group Modification (e.g., Nitration) A->B Step 1 C Reduction of Nitro Group to Amine B->C Step 2 D Substituted Aniline C->D E Condensation with Diethyl ethoxymethylenemalonate D->E Step 3 F Gould-Jacobs Reaction E->F G Cyclization F->G Step 4 H Novel Quinolone Scaffold G->H I Further Derivatization (e.g., N-alkylation, C7-substitution) H->I Step 5 J Potent Antimicrobial Agents I->J G cluster_quinolone Quinolone Action Quinolone Quinolone Ternary Complex\n(Quinolone-Enzyme-DNA) Ternary Complex (Quinolone-Enzyme-DNA) Quinolone->Ternary Complex\n(Quinolone-Enzyme-DNA) DNA Gyrase / Topoisomerase IV DNA Gyrase / Topoisomerase IV DNA Gyrase / Topoisomerase IV->Ternary Complex\n(Quinolone-Enzyme-DNA) DNA DNA DNA->Ternary Complex\n(Quinolone-Enzyme-DNA) Inhibition of DNA\nRe-ligation Inhibition of DNA Re-ligation Ternary Complex\n(Quinolone-Enzyme-DNA)->Inhibition of DNA\nRe-ligation Double-Strand\nDNA Breaks Double-Strand DNA Breaks Inhibition of DNA\nRe-ligation->Double-Strand\nDNA Breaks Bacterial Cell Death Bacterial Cell Death Double-Strand\nDNA Breaks->Bacterial Cell Death G 2-Chloro-3,6-difluoro-4-hydroxybenzoic\nAcid Derivative 2-Chloro-3,6-difluoro-4-hydroxybenzoic Acid Derivative Induction of Apoptosis Induction of Apoptosis 2-Chloro-3,6-difluoro-4-hydroxybenzoic\nAcid Derivative->Induction of Apoptosis Cell Cycle Arrest Cell Cycle Arrest 2-Chloro-3,6-difluoro-4-hydroxybenzoic\nAcid Derivative->Cell Cycle Arrest Inhibition of Angiogenesis Inhibition of Angiogenesis 2-Chloro-3,6-difluoro-4-hydroxybenzoic\nAcid Derivative->Inhibition of Angiogenesis Modulation of Signaling Pathways Modulation of Signaling Pathways 2-Chloro-3,6-difluoro-4-hydroxybenzoic\nAcid Derivative->Modulation of Signaling Pathways Anticancer Effect Anticancer Effect Induction of Apoptosis->Anticancer Effect Cell Cycle Arrest->Anticancer Effect Inhibition of Angiogenesis->Anticancer Effect Modulation of Signaling Pathways->Anticancer Effect

Caption: Potential anticancer mechanisms of action.

Experimental Protocols for Future Investigations

To validate the predicted biological activities of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid derivatives, the following experimental workflows are recommended:

Antimicrobial Susceptibility Testing
  • Synthesis of Derivatives: Synthesize a library of derivatives with modifications to the carboxyl and hydroxyl groups.

  • Microorganism Strains: Select a panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • Broth Microdilution Assay:

    • Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plates under appropriate conditions.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

  • Minimum Bactericidal Concentration (MBC) Assay:

    • Subculture aliquots from the wells showing no growth in the MIC assay onto agar plates.

    • Incubate the plates and determine the MBC as the lowest concentration that results in a 99.9% reduction in the initial inoculum.

In Vitro Anticancer Activity Assays
  • Cell Lines: Utilize a panel of human cancer cell lines representing different tumor types.

  • MTT Assay (Cell Viability):

    • Seed cancer cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compounds.

    • After a specified incubation period, add MTT reagent and incubate.

    • Add a solubilizing agent (e.g., DMSO) and measure the absorbance to determine cell viability.

    • Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

  • Apoptosis Assay (e.g., Annexin V/PI Staining):

    • Treat cancer cells with the test compounds.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

  • Cell Cycle Analysis:

    • Treat cells with the test compounds.

    • Fix and stain the cells with a DNA-binding dye (e.g., PI).

    • Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Conclusion and Future Directions

While direct experimental data on the biological activities of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid and its derivatives are currently limited, a comprehensive analysis of structurally related compounds provides a strong foundation for predicting their potential as valuable antimicrobial and anticancer agents. The unique combination of chlorine, fluorine, and hydroxyl substituents on a benzoic acid scaffold presents a compelling case for further investigation.

Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation using the experimental protocols outlined in this guide. Elucidating the precise mechanisms of action and identifying the specific molecular targets will be crucial for the rational design of more potent and selective therapeutic agents. The exploration of this chemical space holds significant promise for the discovery of novel drugs to combat infectious diseases and cancer.

References

  • Note: As direct studies on the target compound are scarce, the following references pertain to the biological activities of structurally similar and relevant compounds that form the basis of the predictions in this guide. A comprehensive list of references will be provided upon the availability of specific experimental data for 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid derivatives. For now, this section acknowledges the foundational literature on halogenated benzoic acids and their biological activities.

Navigating the Acquisition and Application of 2-Chloro-3,6-difluoro-4-hydroxybenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide is designed to provide a comprehensive technical overview for researchers who require 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid for their projects. Recognizing its limited commercial availability, the focus of this document will be on the practical aspects of obtaining this compound through custom synthesis. We will explore potential synthesis strategies, identify reputable custom synthesis providers, and discuss the likely applications of this molecule based on the known activities of structurally similar compounds. This guide aims to be an essential resource, enabling researchers to navigate the procurement process and strategically incorporate 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid into their research and development pipelines.

Commercial Availability: The Custom Synthesis Imperative

As of early 2026, 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid is not listed in the catalogs of major chemical suppliers as a stock product. This necessitates a custom synthesis approach for its acquisition. Custom synthesis organizations (CSOs) and contract research organizations (CROs) specialize in the production of non-catalog compounds, offering services from route scouting and process development to small-scale and large-scale synthesis.

When selecting a custom synthesis partner, it is crucial to consider factors such as their expertise in fluorination and halogenation chemistry, production capacity, quality control processes, and communication transparency. Below is a table of representative custom synthesis providers with experience in complex organic synthesis.

Supplier CategoryRepresentative CompaniesGeographic ReachKey Strengths
Full-Service CROs/CDMOs WuXi AppTec, Pharmaron, EvotecGlobalIntegrated services from discovery to commercial manufacturing.
Specialty & Fine Chemicals TCI Chemicals, Sigma-Aldrich (Custom Synthesis)GlobalExtensive experience in a wide range of chemical classes.[1]
Niche Custom Synthesis Key Organics, Synthon Chemicals, Otava ChemicalsEurope, North AmericaExpertise in specific chemistries and smaller-scale, complex syntheses.[2][3]

This table is not exhaustive but provides a starting point for identifying a suitable custom synthesis partner.

Proposed Synthesis Workflow

Diagram of Proposed Synthesis Workflow

G A 2,5-Difluoroaniline B 2-Chloro-3,6-difluoroaniline A->B Chlorination (e.g., NCS) C 2-Chloro-3,6-difluorophenol B->C Diazotization & Hydrolysis D 2-Chloro-3,6-difluoro-4-nitrophenol C->D Nitration (e.g., HNO3/H2SO4) E 4-Amino-2-chloro-3,6-difluorophenol D->E Reduction (e.g., Fe/HCl) F 4-Bromo-2-chloro-3,6-difluorophenol E->F Sandmeyer Reaction (e.g., CuBr/HBr) G 2-Chloro-3,6-difluoro-4-hydroxybenzonitrile F->G Cyanation (e.g., CuCN) H 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid G->H Hydrolysis (e.g., H2SO4/H2O)

Caption: A proposed multi-step synthesis of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid.

Detailed Experimental Protocol (Illustrative)

The following protocol is a conceptual outline. A qualified custom synthesis provider will perform their own route scouting and process optimization.

Step 1: Chlorination of 2,5-Difluoroaniline

  • Rationale: Introduction of the chlorine atom at the ortho position to the amino group.

  • Procedure: 2,5-Difluoroaniline is dissolved in a suitable solvent, such as acetonitrile. N-Chlorosuccinimide (NCS) is added portion-wise at room temperature. The reaction is monitored by TLC or LC-MS until completion. The product, 2-chloro-3,6-difluoroaniline, is isolated by extraction and purified by column chromatography.

Step 2: Diazotization and Hydrolysis to form 2-Chloro-3,6-difluorophenol

  • Rationale: Conversion of the amino group to a hydroxyl group.

  • Procedure: 2-Chloro-3,6-difluoroaniline is diazotized using sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then hydrolyzed by heating the solution. The product, 2-chloro-3,6-difluorophenol, is isolated by steam distillation or extraction.

Step 3: Nitration of 2-Chloro-3,6-difluorophenol

  • Rationale: Introduction of a nitro group, which will be later converted to the carboxylic acid.

  • Procedure: 2-Chloro-3,6-difluorophenol is treated with a nitrating mixture (e.g., nitric acid and sulfuric acid) at a controlled temperature to selectively introduce a nitro group at the para-position to the hydroxyl group, yielding 2-chloro-3,6-difluoro-4-nitrophenol.

Step 4: Reduction of the Nitro Group

  • Rationale: Conversion of the nitro group to an amino group.

  • Procedure: The nitro-substituted phenol is reduced to the corresponding aniline, 4-amino-2-chloro-3,6-difluorophenol, using a standard reducing agent such as iron powder in the presence of an acid like hydrochloric acid.

Step 5: Sandmeyer Reaction to Introduce a Bromo Group

  • Rationale: Conversion of the amino group to a bromo group, which can then be cyanated.

  • Procedure: The amino group of 4-amino-2-chloro-3,6-difluorophenol is converted to a diazonium salt and then displaced with a bromide using a copper(I) bromide catalyst.

Step 6: Cyanation of 4-Bromo-2-chloro-3,6-difluorophenol

  • Rationale: Introduction of a nitrile group, a precursor to the carboxylic acid.

  • Procedure: The bromo-substituted phenol is reacted with a cyanide source, such as copper(I) cyanide, in a suitable solvent to yield 2-chloro-3,6-difluoro-4-hydroxybenzonitrile.

Step 7: Hydrolysis of the Nitrile

  • Rationale: Conversion of the nitrile group to the final carboxylic acid.

  • Procedure: The nitrile is hydrolyzed under acidic or basic conditions to yield the final product, 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid. Purification can be achieved by recrystallization.

Potential Applications in Research and Drug Development

Substituted benzoic acids are a cornerstone in medicinal chemistry, serving as key structural motifs in a wide array of therapeutic agents.[2] The specific substitution pattern of 2-chloro-3,6-difluoro-4-hydroxybenzoic acid suggests its potential utility in several areas of drug discovery.

As an Intermediate in Fluoroquinolone Antibiotics

The most prominent application for structurally similar compounds is in the synthesis of fluoroquinolone antibiotics.[3][6][7] These broad-spectrum antibacterial agents rely on a quinolone core, which is often constructed from highly substituted benzoic acid derivatives.[1][8] The presence of fluorine atoms is known to enhance the antibacterial activity and pharmacokinetic properties of these drugs.[6] The chloro and hydroxyl groups can serve as handles for further chemical modifications to fine-tune the biological activity and target specificity.

Diagram of Potential Applications

G A 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid B Fluoroquinolone Antibiotics A->B Key Intermediate C Anti-inflammatory Agents A->C Building Block D Anticancer Agents A->D Scaffold E Agrochemicals A->E Precursor F Advanced Materials A->F Monomer

Caption: Potential applications of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid.

Other Potential Therapeutic Areas
  • Anti-inflammatory Agents: Substituted benzoic acid esters have shown promise as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes.[9]

  • Anticancer Agents: The benzoic acid scaffold is present in numerous anticancer drugs, where it can interact with various biological targets.[10]

  • Antimicrobial Agents: Beyond fluoroquinolones, substituted benzoic acids are being explored as potential treatments for tuberculosis and other microbial infections.[11]

Conclusion

While 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid is not a commercially available, off-the-shelf chemical, its potential as a valuable building block in drug discovery, particularly for novel antibiotics, makes it a compound of significant interest. This guide provides a practical framework for researchers to approach the acquisition of this molecule through custom synthesis. By understanding the plausible synthetic routes and identifying suitable custom synthesis partners, researchers can successfully obtain 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid and explore its full potential in their research endeavors. The insights into its potential applications, drawn from the rich chemistry of substituted benzoic acids, should further aid in the strategic design of future research and development projects.

References

  • Otava Chemicals. (n.d.). Custom Synthesis. Retrieved January 19, 2026, from [Link]

  • Dixit, S. K., Yadav, N., Kumar, S., Good, L., & Awasthi, S. K. (2014). Synthesis and antibacterial activity of novel fluoroquinolone analogs. Medicinal Chemistry Research, 23(11), 4837–4849.
  • Ezel-Dinar, G., & Akdemir, A. (2018). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 23(7), 1757.
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  • National Center for Biotechnology Information. (n.d.). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Retrieved January 19, 2026, from [Link]

  • Zhang, J., et al. (2017). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 41(3), 165-168.
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  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
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historical context of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Historical Context and Discovery of Novel Halogenated Benzoic Acid Derivatives in Agrochemicals: A Case Study on the Arylpicolinate Herbicides

A Note on the Subject Compound

Initial searches for the specific molecule, 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid, did not yield significant public-domain information regarding its discovery, properties, or specific applications. This suggests that it may be a niche research intermediate, a theoretical structure, or a compound whose history is not extensively documented in publicly accessible literature. However, the structural motifs present in this query—a halogenated (chloro and difluoro) hydroxybenzoic acid—are characteristic of vital building blocks in modern agrochemical and pharmaceutical research.

To provide a comprehensive and technically valuable guide for researchers, scientists, and drug development professionals, this document will focus on a closely related and well-documented success story: the discovery and development of the arylpicolinate class of herbicides by Dow AgroSciences (now Corteva Agriscience). This class of compounds, which includes the notable active ingredient florpyrauxifen-benzyl, prominently features complex, halogenated aromatic acid derivatives and serves as an exemplary case study in modern agrochemical discovery.

Part 1: The Scientific Imperative for New Herbicides in the 21st Century

The relentless evolution of herbicide resistance in weed populations presents a significant and ongoing challenge to global food security. By the early 2000s, the widespread use of herbicides with the same modes of action had led to a growing number of weed species that were no longer susceptible to existing chemical controls. For instance, Echinochloa species (barnyardgrass), major weeds in rice cultivation, had developed resistance to many herbicides, diminishing the effectiveness of established weed management programs.[1] This critical need for new tools to combat resistant weeds drove a concerted effort in agrochemical research to discover novel herbicide classes with different modes of action or unique interactions with their biological targets.

Part 2: The Dawn of a New Chemical Class: The Arylpicolinates

In this challenging environment, scientists at Dow AgroSciences embarked on a research program that led to the discovery of a new class of synthetic auxin herbicides: the arylpicolinates.[2] Synthetic auxins have been a cornerstone of weed control since the introduction of 2,4-D in the 1940s.[2] They function by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants.[3]

The research at Dow AgroSciences culminated in the discovery of two groundbreaking molecules: halauxifen-methyl (tradename Arylex™ active), primarily for use in cereals, and florpyrauxifen-benzyl (tradename Rinskor™ active), with significant utility in rice and aquatic systems.[2] The discovery of Arylex™ active was reported in 2005, followed by Rinskor™ active in 2010.[2] These compounds represented a novel structural class of synthetic auxins, offering a new tool for managing herbicide resistance.[4]

A key breakthrough in understanding the novelty of this class came from a collaboration between Dow AgroSciences and the University of Warwick.[5] Research revealed that the arylpicolinates exhibit a unique binding pattern to auxin receptors in plants compared to other commercial auxin herbicides.[5][6] This distinct interaction at the molecular level is crucial for their efficacy against weeds that have developed resistance to other auxin herbicides.[1]

Part 3: Florpyrauxifen-Benzyl: From Discovery to Commercialization

Florpyrauxifen-benzyl (IUPAC name: benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate) emerged as a highly effective herbicide for controlling a broad spectrum of weeds in rice paddies and aquatic environments, including grasses, sedges, and broadleaf weeds.[3][7] Dow AgroSciences submitted an application to the U.S. Environmental Protection Agency (EPA) for the registration of florpyrauxifen-benzyl in 2015, and it was first registered for use in 2017.[8]

Synthesis of Florpyrauxifen-Benzyl: A Multi-step Process

The synthesis of a complex molecule like florpyrauxifen-benzyl involves a sophisticated, multi-step process, often starting from simpler halogenated aromatic compounds. While the precise, proprietary industrial synthesis is not fully public, patents filed by Dow AgroSciences provide insight into the general synthetic strategy. A plausible synthetic route, based on patent literature, involves the coupling of two key halogenated aromatic rings followed by functional group modifications to build the final molecule.

One patented method describes the preparation of florpyrauxifen-benzyl from a 4,5-difluoro-6-arylpicolinate intermediate.[9] The process involves:

  • Amination: Introduction of the 4-amino group by reacting the difluoro-picolinate intermediate with ammonia.

  • Chlorination: Introduction of the 3-chloro group using an N-chloro compound.

This is illustrated in the workflow diagram below:

G cluster_0 Core Synthesis Steps Start 4,5-Difluoro-6-arylpicolinate Intermediate Step1 Amination with Ammonia Start->Step1 Intermediate 4-Amino-5-fluoro-6-arylpicolinate Step1->Intermediate Step2 Chlorination (e.g., with NCS) Intermediate->Step2 Final Florpyrauxifen-benzyl Step2->Final cluster_0 Plant Cell FPB Florpyrauxifen-benzyl (FPB) (Pro-herbicide) FPA Florpyrauxifen Acid (Active Herbicide) FPB->FPA De-esterification Receptor Auxin Receptor (e.g., AFB5) FPA->Receptor Binds Complex FPA-Receptor Complex Receptor->Complex Degradation Degradation of Repressor Proteins Complex->Degradation Gene Auxin-Responsive Genes Degradation->Gene Activates Transcription Response Uncontrolled Growth & Physiological Disruption Gene->Response Death Weed Death Response->Death

Caption: Proposed mode of action for florpyrauxifen-benzyl.

Part 5: Environmental Fate and Toxicological Profile

A crucial aspect of modern herbicide development is ensuring a favorable environmental and toxicological profile. Florpyrauxifen-benzyl is characterized by its rapid degradation in the environment. [10]It has a half-life of approximately two hours in surface water when exposed to sunlight due to photolysis. In aquatic environments, its half-life ranges from two to six days. [10]While it binds readily to soil and sediment, its degradates have low mobility, reducing the risk of leaching into groundwater. [11] Toxicological studies have shown that florpyrauxifen-benzyl is practically non-toxic to freshwater fish, invertebrates, birds, bees, and mammals. [10]Although it can temporarily bioaccumulate in aquatic organisms, it is quickly metabolized and expelled. [12]

Conclusion and Future Outlook

The discovery and successful commercialization of the arylpicolinate class of herbicides, exemplified by florpyrauxifen-benzyl, underscore the power of innovative chemical synthesis rooted in a deep understanding of biological mechanisms. The journey from identifying the need for new weed control solutions to the development of a novel chemical class with a unique mode of action highlights the critical role of research and development in addressing agricultural challenges.

The story of florpyrauxifen-benzyl is a testament to the ongoing evolution of herbicide science. It demonstrates that even within well-established herbicide classes like synthetic auxins, there is room for novel discoveries that can provide significant benefits, including improved efficacy, a broader weed control spectrum, and a favorable environmental profile. As the pressure of herbicide resistance continues to mount, the principles of rational design, detailed biological characterization, and a commitment to safety and stewardship that guided the development of the arylpicolinates will remain paramount in the quest for the next generation of weed management tools.

References

  • Wisconsin Department of Natural Resources. (n.d.). Florpyrauxifen-benzyl chemical fact sheet.
  • Massachusetts Department of Environmental Protection & Massachusetts Department of Agricultural Resources. (2020, June 15). Review of Florpyrauxifen-benzyl for Application to Massachusetts Lakes and Ponds.
  • University of Warwick. (2016, June 29). Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration.
  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry, 24(3), 362-371.
  • Chemical Warehouse. (n.d.). Florpyrauxifen-benzyl - Active Ingredient Page.
  • Weimer, M. R., et al. (2016). Rinskor™ Active: Discovery and development of a new rice herbicide from Dow AgroSciences. CABI Digital Library.
  • MDPI. (n.d.). Differences in the Mode of Action of Florpyrauxifen-Benzyl between Barnyardgrass and Yerbadetajo. MDPI.
  • Minnesota Department of Agriculture. (n.d.). Florpyrauxifen-benzyl.
  • University of Warwick, School of Life Sciences. (2016, July 1). Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration.
  • Dow AgroSciences. (n.d.). Technical Bulletin: Rinskor™ active.
  • Google Patents. (n.d.). US20180162814A1 - Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate.
  • Quick Company. (n.d.). Synergistic Herbicidal Composition Comprising Of Florpyrauxifen Benzyl.
  • U.S. Environmental Protection Agency. (2017, June 28). Final Registration Decision on the New Active Ingredient Florpyrauxifen-benzyl.
  • Google Patents. (n.d.). AU2016297470B2 - Control of aquatic weeds using combinations of halauxifen, florpyrauxifen and other aquatic herbicides.
  • Google Patents. (n.d.). NL350121I2 - florpyrauxifen-benzyl.
  • Inci, D. (n.d.).
  • Vermont General Assembly. (n.d.). Florpyrauxifen-Benzyl Chemical Fact Sheet.
  • The NIDDK Central Repository. (n.d.). Florpyrauxifen-benzyl.
  • PubChem. (n.d.). 2-Chloro-4-hydroxybenzoic acid.
  • Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2,6-Difluoro-4-hydroxybenzoic Acid.
  • ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • National Center for Biotechnology Information. (n.d.). 3,4-Difluoro-2-hydroxybenzoic acid.

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A Comprehensive In-Depth Technical Guide on the Theoretical Calculations of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-3,6-difluoro-4-hydroxybenzoic acid is a halogenated aromatic molecule with potential applications in medicinal chemistry and materials science. Halogenated organic compounds are of significant interest due to the unique physicochemical properties imparted by the halogen substituents, which can influence molecular conformation, electronic properties, and intermolecular interactions.[1] A thorough understanding of the structural and electronic characteristics of this molecule at the atomic level is crucial for predicting its behavior and designing novel applications.

Theoretical calculations, particularly those based on quantum chemistry, provide a powerful tool for elucidating the fundamental properties of molecules without the need for empirical data. This guide presents a comprehensive framework for the theoretical investigation of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid, detailing the computational methodologies, expected outcomes, and their implications for researchers, scientists, and drug development professionals.

Molecular Structure and Conformational Analysis

The initial step in the theoretical investigation of any molecule is to determine its most stable three-dimensional structure. For a molecule like 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid, with a rotatable carboxylic acid group, a conformational analysis is essential to identify the global minimum energy conformer.

Computational Workflow for Conformational Analysis

Conformational Analysis Workflow cluster_input Input cluster_calculation Calculation cluster_output Output Input Initial 2D Structure of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid Scan Potential Energy Surface (PES) Scan of Carboxylic Acid Torsion Angle Input->Scan Generate initial 3D coordinates Optimization Geometry Optimization of Identified Minima Scan->Optimization Identify stationary points Frequency Frequency Analysis of Optimized Geometries Optimization->Frequency Confirm minima (no imaginary frequencies) Conformers Relative Energies and Thermodynamic Properties of Conformers Frequency->Conformers Calculate ZPE and thermal corrections GlobalMin Identification of the Global Minimum Energy Conformer Conformers->GlobalMin Compare relative energies

Caption: Workflow for determining the global minimum energy conformer.

Protocol for Conformational Analysis:

  • Initial Structure Generation: The 2D structure of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid is drawn using a molecule editor and converted to a 3D structure.

  • Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by rotating the dihedral angle of the carboxylic acid group relative to the benzene ring. This is typically done in steps of 10-15 degrees.

  • Geometry Optimization: The minima identified from the PES scan are then subjected to full geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.[2]

  • Frequency Analysis: A frequency calculation is performed on each optimized geometry to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and other thermodynamic data.

  • Global Minimum Identification: The relative energies of all stable conformers are compared to identify the global minimum energy structure.

Quantum Chemical Calculations

Once the global minimum energy conformer is identified, a range of quantum chemical calculations can be performed to elucidate its electronic and spectroscopic properties.

Computational Methods

Density Functional Theory (DFT) is the most widely used method for theoretical studies of organic molecules due to its excellent balance of accuracy and computational cost.[3] The choice of functional and basis set is crucial for obtaining reliable results.

Property Recommended Functional Recommended Basis Set Rationale
Geometry OptimizationB3LYP6-311++G(d,p)A well-established combination for organic molecules, providing accurate geometries.
Electronic PropertiesM06-2X6-311++G(d,p)Recommended for non-covalent interactions and thermochemistry.
Spectroscopic PropertiesB3LYP6-311++G(d,p)Generally provides good agreement with experimental spectroscopic data.
Calculated Properties and Their Significance
Calculated Property Description Significance in Drug Discovery and Materials Science
Optimized Geometry Bond lengths, bond angles, and dihedral angles of the most stable conformer.Provides insights into the molecule's shape and steric hindrance.[4]
Vibrational Frequencies Calculated infrared (IR) and Raman spectra.Allows for the identification of characteristic functional groups and comparison with experimental spectra.
NMR Chemical Shifts Prediction of 1H and 13C NMR spectra.Aids in the structural elucidation and confirmation of synthesis.
Electronic Properties HOMO-LUMO gap, ionization potential, electron affinity, and molecular electrostatic potential (MEP).Helps in understanding the molecule's reactivity, stability, and potential for intermolecular interactions.
Dipole Moment A measure of the molecule's overall polarity.Influences solubility, membrane permeability, and crystal packing.
Workflow for Quantum Chemical Calculations

Quantum Chemical Calculations Workflow cluster_calculations Calculations GlobalMin Global Minimum Energy Conformer Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) GlobalMin->Opt Freq Frequency Analysis (IR/Raman Spectra) Opt->Freq NMR NMR Chemical Shift Calculation (GIAO method) Opt->NMR Electronic Electronic Properties Calculation (HOMO, LUMO, MEP) Opt->Electronic

Caption: Workflow for calculating key molecular properties.

Analysis of Intermolecular Interactions

The interactions of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid with other molecules, such as solvent molecules or biological targets, are crucial for understanding its behavior in different environments.

Non-Covalent Interactions

The presence of halogen atoms, a hydroxyl group, and a carboxylic acid group suggests that this molecule can participate in a variety of non-covalent interactions, including:

  • Hydrogen Bonding: The hydroxyl and carboxylic acid groups can act as both hydrogen bond donors and acceptors.

  • Halogen Bonding: The chlorine and fluorine atoms can act as halogen bond donors.

  • π-π Stacking: The aromatic ring can participate in stacking interactions with other aromatic systems.

Computational Approach to Studying Intermolecular Interactions
  • Dimer Calculations: To investigate specific interactions, calculations can be performed on a dimer of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid or a complex with another molecule (e.g., water).

  • Interaction Energy Calculation: The interaction energy can be calculated by subtracting the energies of the individual monomers from the energy of the dimer. Basis set superposition error (BSSE) correction should be applied for accurate results.

  • Atoms in Molecules (AIM) Analysis: AIM theory can be used to identify and characterize the bond critical points associated with non-covalent interactions.

Potential Applications and Future Directions

The theoretical data generated for 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid can be leveraged in several areas:

  • Drug Design: The calculated electronic properties and molecular shape can be used as input for virtual screening and docking studies to identify potential biological targets. The understanding of its intermolecular interactions can aid in the design of more potent and selective inhibitors.

  • Materials Science: The ability to form various non-covalent interactions makes this molecule a potential building block for the design of novel crystalline materials with desired properties.[5]

  • Spectroscopic Database: The calculated spectroscopic data can contribute to a growing database of theoretical spectra, which can aid in the identification of unknown compounds.

Future theoretical work could involve molecular dynamics simulations to study the behavior of this molecule in solution or in a biological environment. Additionally, more advanced computational methods could be employed to refine the calculated properties and explore its excited-state behavior.

Conclusion

This in-depth technical guide has outlined a comprehensive theoretical approach for the characterization of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid. By following the proposed workflows and protocols, researchers can gain valuable insights into the structural, electronic, and spectroscopic properties of this molecule. This knowledge will be instrumental in guiding future experimental work and unlocking the full potential of this compound in various scientific disciplines.

References

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. Available from: [Link]

  • 2-Chloro-4-hydroxybenzoic acid | C7H5ClO3. PubChem. Available from: [Link]

  • Impact of Halogen Substituent Nature and Position on the Structural and Energetic Properties of Carbamazepine Cocrystals with Meta-Halobenzoic Acids: A Two-Pathway Synthesis Study. PubMed Central. Available from: [Link]

  • Acidity of o-halobenzoic acids. Chemistry Stack Exchange. Available from: [Link]

  • Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. PubMed Central. Available from: [Link]

  • Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water. ResearchGate. Available from: [Link]

  • DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. Letters in Applied NanoBioScience. Available from: [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of Novel Kinase Inhibitors Utilizing 2-Chloro-3,6-difluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Scaffolds in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][3] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory conditions.[4][5]

The strategic incorporation of fluorine into drug candidates is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[6] The unique electronic properties of the fluorine atom can significantly influence the pKa of nearby functional groups and lead to favorable interactions with the target protein.

This application note provides a detailed protocol for the synthesis of a novel potential kinase inhibitor, N-(1H-pyrazol-4-yl)-2-chloro-3,6-difluoro-4-hydroxybenzamide (designated as CFH-PZ ), using 2-chloro-3,6-difluoro-4-hydroxybenzoic acid as a key starting material. This starting material is a valuable building block due to its specific substitution pattern, which can be exploited to achieve high potency and selectivity for target kinases. The chloro and difluoro substituents provide a unique electronic and steric profile that can be advantageous for binding in the ATP pocket of various kinases.[7] The synthetic strategy outlined herein involves a robust and reproducible multi-step process, including protection of the phenolic hydroxyl group, amide bond formation, and subsequent deprotection to yield the final product. The protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of novel kinase inhibitors.

Synthetic Scheme and Rationale

The overall synthetic strategy for CFH-PZ is depicted below. The synthesis commences with the protection of the reactive hydroxyl group of 2-chloro-3,6-difluoro-4-hydroxybenzoic acid as a benzyl ether. This is a crucial step to prevent unwanted side reactions during the subsequent amide coupling. The carboxylic acid of the protected intermediate is then activated to facilitate the amide bond formation with 4-aminopyrazole, a common "hinge-binding" motif in many kinase inhibitors. Finally, the benzyl protecting group is removed under mild conditions to afford the target compound, CFH-PZ .

Synthetic_Pathway start 2-Chloro-3,6-difluoro-4- hydroxybenzoic acid intermediate1 4-(Benzyloxy)-2-chloro-3,6- difluorobenzoic acid start->intermediate1 BnBr, K2CO3 DMF, 60 °C intermediate2 4-(Benzyloxy)-2-chloro-3,6- difluorobenzoyl chloride intermediate1->intermediate2 SOCl2, reflux intermediate3 4-(Benzyloxy)-N-(1H-pyrazol-4-yl)- 2-chloro-3,6-difluorobenzamide intermediate2->intermediate3 4-Aminopyrazole, Pyridine, DCM, 0 °C to rt final_product N-(1H-Pyrazol-4-yl)-2-chloro-3,6- difluoro-4-hydroxybenzamide (CFH-PZ) intermediate3->final_product H2, Pd/C MeOH, rt

Caption: Synthetic pathway for CFH-PZ.

Detailed Step-by-Step Synthesis Protocol

This protocol provides a comprehensive guide for the synthesis of CFH-PZ . All reagents should be of high purity, and reactions should be carried out in a well-ventilated fume hood.

Part 1: Synthesis of 4-(Benzyloxy)-2-chloro-3,6-difluorobenzoic acid (Intermediate 1)

Rationale: The phenolic hydroxyl group is protected as a benzyl ether to prevent its interference in the subsequent amide coupling step. Benzyl ethers are stable to a wide range of reaction conditions and can be cleaved under mild hydrogenolysis conditions.

  • Materials:

    • 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid (1.0 equiv)

    • Benzyl bromide (BnBr) (1.2 equiv)

    • Potassium carbonate (K₂CO₃) (2.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • 1 M Hydrochloric acid (HCl)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of 2-chloro-3,6-difluoro-4-hydroxybenzoic acid in anhydrous DMF, add potassium carbonate.

    • Add benzyl bromide dropwise to the mixture at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify the aqueous layer with 1 M HCl to pH ~3.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate 1 as a white solid.

Part 2: Synthesis of 4-(Benzyloxy)-N-(1H-pyrazol-4-yl)-2-chloro-3,6-difluorobenzamide (Intermediate 3)

Rationale: The carboxylic acid of Intermediate 1 is first converted to a more reactive acyl chloride (Intermediate 2) using thionyl chloride. This activated intermediate readily reacts with the amino group of 4-aminopyrazole to form the desired amide bond. Pyridine is used as a base to neutralize the HCl generated during the reaction.

  • Materials:

    • 4-(Benzyloxy)-2-chloro-3,6-difluorobenzoic acid (Intermediate 1) (1.0 equiv)

    • Thionyl chloride (SOCl₂) (3.0 equiv)

    • 4-Aminopyrazole (1.1 equiv)

    • Pyridine (2.0 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of Intermediate 1 in a minimal amount of anhydrous DCM, add thionyl chloride.

    • Reflux the mixture for 2-3 hours. Monitor the formation of the acyl chloride by IR spectroscopy (disappearance of the broad O-H stretch and appearance of a sharp C=O stretch at higher wavenumber).

    • Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure to obtain the crude 4-(benzyloxy)-2-chloro-3,6-difluorobenzoyl chloride (Intermediate 2).

    • In a separate flask, dissolve 4-aminopyrazole in anhydrous DCM and add pyridine. Cool the solution to 0 °C.

    • Add a solution of the crude Intermediate 2 in anhydrous DCM dropwise to the 4-aminopyrazole solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 6-8 hours. Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol gradient) to yield Intermediate 3.

Part 3: Synthesis of N-(1H-Pyrazol-4-yl)-2-chloro-3,6-difluoro-4-hydroxybenzamide (CFH-PZ)

Rationale: The final step is the deprotection of the benzyl ether to unveil the free hydroxyl group. This is achieved by catalytic hydrogenolysis using palladium on carbon as the catalyst. This method is highly efficient and proceeds under mild conditions, preserving the other functional groups in the molecule.

  • Materials:

    • 4-(Benzyloxy)-N-(1H-pyrazol-4-yl)-2-chloro-3,6-difluorobenzamide (Intermediate 3) (1.0 equiv)

    • 10% Palladium on carbon (Pd/C) (10 mol%)

    • Methanol (MeOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve Intermediate 3 in methanol.

    • Add 10% Pd/C to the solution.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-6 hours. Monitor the reaction by TLC.

    • After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with methanol.

    • Combine the filtrates and concentrate under reduced pressure to obtain the final product, CFH-PZ .

    • The product can be further purified by recrystallization if necessary.

Characterization and Quality Control

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Compound Technique Expected Results
Intermediate 1 ¹H NMRAppearance of benzyl protons (~7.3-7.5 ppm and ~5.2 ppm).
¹³C NMRSignals corresponding to the benzyl group.
MS (ESI-)[M-H]⁻ corresponding to the calculated molecular weight.
Intermediate 3 ¹H NMRAppearance of pyrazole protons and amide NH proton.
¹⁹F NMRTwo distinct fluorine signals.
MS (ESI+)[M+H]⁺ corresponding to the calculated molecular weight.
CFH-PZ ¹H NMRDisappearance of benzyl proton signals and appearance of a phenolic OH proton.
¹³C NMRAbsence of benzyl carbon signals.
MS (ESI+)[M+H]⁺ corresponding to the calculated molecular weight.
HPLCPurity >95%.

Biological Activity and Kinase Profiling

The synthesized compound, CFH-PZ , can be evaluated for its potential as a kinase inhibitor through a series of in vitro assays.

Kinase Inhibition Assay (Example: p38α MAP Kinase)

Rationale: p38 MAP kinase is a key enzyme in the inflammatory response, and its inhibition is a therapeutic strategy for various inflammatory diseases.[3][8][9] This assay will determine the concentration of CFH-PZ required to inhibit 50% of the p38α kinase activity (IC₅₀).

  • Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a biotinylated substrate by the kinase.

  • Procedure:

    • A kinase reaction is set up containing p38α enzyme, a biotinylated substrate (e.g., ATF2), and ATP in a suitable buffer.

    • CFH-PZ is added at various concentrations. A known p38 inhibitor can be used as a positive control.[9]

    • The reaction is incubated to allow for phosphorylation.

    • A detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC) is added.

    • If the substrate is phosphorylated, the antibody binds, bringing the europium and APC into close proximity, resulting in a FRET signal.

    • The signal is measured, and the IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Kinase_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays synthesis Synthesized Compound (CFH-PZ) primary_assay Primary Kinase Assay (e.g., p38α TR-FRET) synthesis->primary_assay ic50 IC50 Determination primary_assay->ic50 selectivity Kinase Selectivity Profiling (Panel of kinases) ic50->selectivity cell_based Cellular Target Engagement (e.g., Western Blot for p-Substrate) selectivity->cell_based functional Functional Cellular Assay (e.g., Cytokine release) cell_based->functional

Caption: Kinase inhibitor screening workflow.

Troubleshooting Guide

Problem Possible Cause Solution
Low yield in Part 1 Incomplete reaction.Increase reaction time or temperature. Ensure reagents are anhydrous.
Loss of product during workup.Ensure proper pH adjustment before extraction.
Amide coupling fails (Part 2) Acyl chloride is not formed or is hydrolyzed.Ensure thionyl chloride is fresh and the reaction is anhydrous.
4-Aminopyrazole is of poor quality.Use freshly sourced or purified 4-aminopyrazole.
Incomplete deprotection (Part 3) Catalyst is inactive.Use fresh Pd/C catalyst.
Insufficient hydrogen pressure.Ensure the system is properly sealed and under a positive hydrogen atmosphere.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of a novel potential kinase inhibitor, CFH-PZ , from 2-chloro-3,6-difluoro-4-hydroxybenzoic acid. The described synthetic route is robust and employs standard organic chemistry transformations. The strategic use of this fluorinated building block is anticipated to yield compounds with favorable pharmacological properties. The outlined characterization and biological evaluation procedures provide a clear path for assessing the potential of the synthesized compounds as therapeutic agents. This work serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the development of the next generation of targeted therapies.

References

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). ACS Omega.
  • Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters.
  • Application Notes and Protocols: O-(2-Chloro-6-fluorobenzyl)hydroxylamine in the Synthesis of p38 MAP Kinase Inhibitors. (n.d.). BenchChem.
  • Shirley, D. J., et al. (n.d.). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. PMC.
  • Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase with reduced side effects based on the antedrug concept. (2014). Bioorganic & Medicinal Chemistry.
  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (n.d.). Journal of the Indian Chemical Society.
  • Structure-Activity Relationship of 2-Chloro-6,7-difluoroquinoxaline Derivatives: A Comparative Guide for Drug Discovery Professionals. (n.d.). BenchChem.
  • What is the application of 2-CHLORO-6-FLUORO-3-METHYLBENZOIC ACID in pharmaceutical synthesis?. (n.d.). Guidechem.
  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. (n.d.). PubMed.
  • Structure-activity relationship of protein kinase CK2 inhibitors with different scaffolds. (n.d.). ResearchGate.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). SAGE Journals.
  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (n.d.). MDPI.
  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (n.d.). Google Patents.
  • 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. (2024). MDPI.
  • Compounds from Natural Sources as Protein Kinase Inhibitors. (2020). PMC.
  • Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate. (n.d.). PubMed.
  • Protein kinase inhibition: natural and synthetic variations on a theme. (1997). Current Opinion in Chemical Biology.
  • 3,4-Difluoro-2-hydroxybenzoic acid. (n.d.). PMC.
  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). PMC.
  • Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. (2023). Recent Patents on Anti-Cancer Drug Discovery.
  • Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. (2016). Journal of Medicinal Chemistry.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv.
  • 2,4-Difluoro-3-hydroxybenzoicacid. (n.d.). Biosynth.

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using 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Strategic Use of 2-Chloro-3,6-difluoro-4-hydroxybenzoic Acid in Modern Medicinal Chemistry

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid. This highly functionalized aromatic scaffold serves as a versatile starting material and a valuable fragment for the development of novel therapeutics. We will explore its potential based on the well-established roles of its structural analogs, focusing on its application in the synthesis of kinase inhibitors and next-generation antibiotics. This guide provides detailed synthetic protocols for derivatization, workflows for biological screening, and a framework for interpreting structure-activity relationships (SAR).

Introduction: A Privileged Scaffold for Drug Discovery

2-Chloro-3,6-difluoro-4-hydroxybenzoic acid is a synthetically versatile building block whose utility in medicinal chemistry is derived from its unique combination of functional groups. The strategic placement of electron-withdrawing fluorine and chlorine atoms can significantly influence the physicochemical properties of derivative compounds, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets. The presence of both a carboxylic acid and a phenolic hydroxyl group provides two orthogonal points for chemical modification, making it an ideal starting point for library synthesis and fragment-based drug discovery (FBDD).

In FBDD, small, low-complexity molecules (fragments) with low binding affinities are identified and then optimized into high-affinity lead compounds.[1][2][3][4] 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid fits the "Rule of Three" criteria for an ideal fragment—low molecular weight (<300 Da), a limited number of hydrogen bond donors and acceptors, and a moderate cLogP—making it an excellent candidate for screening against a wide range of therapeutic targets.[4]

Table 1: Physicochemical Properties of 2-Chloro-3,6-difluoro-4-hydroxybenzoic Acid

PropertyValueSignificance in Drug Design
Molecular Formula C₇H₃ClF₂O₃
Molecular Weight 208.55 g/mol Ideal for fragment-based screening; allows for significant "growing" room.
cLogP (Predicted) ~2.5Provides a good balance between aqueous solubility and membrane permeability.
Hydrogen Bond Donors 2 (OH, COOH)Offers key interaction points for target binding.
Hydrogen Bond Acceptors 3 (O=, OH, F)Provides multiple points for forming hydrogen bonds with protein residues.
Polar Surface Area 57.5 ŲInfluences cell penetration and transport characteristics.

Core Applications & Mechanistic Rationale

The structural motifs present in 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid are prevalent in numerous approved drugs and clinical candidates. Its application can be broadly categorized into two high-impact therapeutic areas: kinase inhibition and antibacterial agent synthesis.

Scaffold for Novel Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the "hinge" region of the ATP-binding pocket. The substituted phenyl ring of our title compound can serve as a bioisostere for these common hinge-binders.

The derivatization strategy involves using the carboxylic acid and hydroxyl groups as anchor points to extend the molecule into adjacent hydrophobic pockets, thereby increasing potency and selectivity. For instance, amidation of the carboxylic acid can introduce vectors that target the solvent-exposed region, while alkylation of the phenol can probe deeper pockets. This "fragment growing" approach is a cornerstone of modern SBDD.[4]

G cluster_0 ATP Binding Site cluster_1 Fragment to Lead p1 Hinge Region p2 Hydrophobic Pocket I p3 Solvent Front frag Core Fragment (Binds to Hinge) frag->p1 H-Bonds grown Grown Lead Compound grown->p1 H-Bonds sidechain1 Side Chain 1 (Targets Pocket I) grown->sidechain1 sidechain2 Side Chain 2 (Improves Solubility) grown->sidechain2 sidechain1->p2 Hydrophobic Interaction sidechain2->p3 Solvent Interaction

Caption: Fragment growing strategy for kinase inhibitor design.

Key Intermediate for Quinolone Antibiotics

Halogenated hydroxybenzoic acids are critical precursors in the synthesis of fluoroquinolone antibiotics.[5][6] These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV. The specific substitution pattern on the aromatic ring dictates the antibacterial spectrum and pharmacokinetic properties of the final drug. 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid represents a novel starting material for creating quinolone analogs with potentially improved activity against resistant bacterial strains. The general synthetic pathway involves the construction of the quinolone core through a series of reactions, including condensation and cyclization.

G A 2-Chloro-3,6-difluoro- 4-hydroxybenzoic acid B Protection of Hydroxyl Group A->B C Activation of Carboxylic Acid B->C D Condensation with β-ketoester C->D E Thermal or Acid-catalyzed Cyclization D->E F Introduction of N-substituent (e.g., cyclopropyl) E->F G Deprotection & Saponification F->G H Novel Quinolone Core Structure G->H

Sources

Application Note: Strategic Derivatization of 2-Chloro-3,6-difluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the chemical derivatization of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid. This molecule, a key structural motif in medicinal chemistry, possesses multiple reactive sites, presenting both opportunities and challenges for synthetic modification. We delve into the strategic considerations for achieving chemoselective derivatization of the carboxylic acid and phenolic hydroxyl groups. This document outlines field-proven methodologies for esterification, amide bond formation, and etherification, with a focus on explaining the causal relationships behind reagent selection and reaction conditions. It is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile scaffold in drug discovery and development programs.

Introduction: Scientific Context and Strategic Importance

2-Chloro-3,6-difluoro-4-hydroxybenzoic acid is a highly functionalized aromatic scaffold. Its derivatives are of significant interest, particularly as key intermediates in the synthesis of advanced antimicrobial agents, such as novel fluoroquinolones[1][2]. The molecule presents three primary points for chemical modification: the carboxylic acid, the phenolic hydroxyl group, and the electron-deficient aromatic ring. The strategic derivatization of the carboxyl and hydroxyl moieties is paramount for modulating pharmacokinetic properties, exploring structure-activity relationships (SAR), and enabling conjugation to other molecular entities.

However, the inherent reactivity profile of this substrate poses a significant synthetic challenge. The molecule's substituents create a complex electronic and steric environment:

  • Electronic Effects: The two fluorine atoms and the chlorine atom are strongly electron-withdrawing, which increases the acidity of both the carboxylic acid and the phenolic proton, but can decrease the nucleophilicity of the corresponding conjugate bases.

  • Steric Hindrance: The presence of substituents ortho to the carboxylic acid (chlorine) and the hydroxyl group (fluorine) can impede access for bulky reagents, potentially requiring more forceful reaction conditions or highly active catalysts[3].

Achieving selective modification at one functional group while leaving the other intact is the central challenge. This guide provides the strategic framework and detailed protocols to navigate these complexities effectively.

General Derivatization Pathways

The primary derivatization strategies for 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid focus on the acidic functional groups. The choice of pathway depends entirely on the desired final product.

G start 2-Chloro-3,6-difluoro- 4-hydroxybenzoic Acid ester Carboxylic Ester Derivative start->ester Esterification (Protocol 1 & 2) amide Carboxamide Derivative start->amide Amide Coupling (Protocol 3) ether Phenolic Ether Derivative start->ether O-Alkylation (Protocol 4, requires -COOH protection)

Diagram 1: Primary derivatization routes for the target molecule.

Derivatization of the Carboxylic Acid Group

Modification of the carboxylic acid to form esters or amides is a common objective. These reactions require careful selection of reagents to overcome the steric hindrance and electronic effects of the substituted ring.

Strategy I: Esterification

Esterification can be achieved under acidic conditions (Fischer Esterification) or basic conditions (Williamson-type synthesis).

Scientific Rationale: Fischer esterification utilizes an acid catalyst (e.g., H₂SO₄, p-TsOH) to protonate the carboxyl carbonyl, enhancing its electrophilicity for attack by an alcohol[3]. This method is effective but can require heat and extended reaction times, especially for sterically hindered acids[3]. An alternative is reaction with an alkyl halide under basic conditions. However, this approach lacks selectivity, as the basic conditions will also deprotonate the phenolic hydroxyl, leading to a mixture of O-alkylated and esterified products. Therefore, for clean esterification, the acid-catalyzed route is often preferred if the molecule can withstand the conditions.

Protocol 1: Acid-Catalyzed Esterification with Methanol

  • Materials:

    • 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid

    • Methanol (Anhydrous, excess to act as solvent)

    • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

    • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

    • Ethyl Acetate

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Suspend 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (20-50 eq).

    • Cool the stirred suspension in an ice bath (0 °C).

    • Carefully add the acid catalyst (e.g., H₂SO₄, 0.1-0.2 eq) dropwise.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours)[3].

    • Cool the reaction to room temperature and remove the excess methanol under reduced pressure.

    • Dilute the residue with ethyl acetate and carefully wash with saturated NaHCO₃ solution to neutralize the acid.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the methyl ester.

    • Purify further by column chromatography or recrystallization if necessary.

Strategy II: Amide Bond Formation

Direct condensation of the carboxylic acid with an amine requires an activating agent, or "coupling reagent," to convert the hydroxyl of the carboxyl group into a better leaving group.

Scientific Rationale: The reduced nucleophilicity of many amines and the steric hindrance around the carboxylic acid necessitate the use of highly efficient coupling reagents. Carbodiimides like EDC, when combined with additives like HOBt, form an active ester intermediate that readily reacts with the amine. For more challenging couplings, such as with electron-deficient anilines or hindered substrates, more potent uronium/aminium reagents like HATU or HBTU are recommended[4][5]. The choice of reagent is critical for achieving high yields.

Protocol 2: Amide Coupling using EDC/HOBt

  • Materials:

    • 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid

    • Amine of choice (e.g., Benzylamine)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Procedure:

    • Dissolve 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

    • Add EDC (1.2 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the acid.

    • In a separate flask, dissolve the amine (1.1 eq) in DMF and add DIPEA (2.0 eq).

    • Add the amine solution to the activated acid mixture.

    • Stir the reaction at room temperature and monitor by TLC (typically 2-16 hours).

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Note on Selectivity: This protocol may lead to acylation of the phenolic hydroxyl group as a side reaction. For complete selectivity, the hydroxyl group should be protected prior to amide coupling (see Section 5).

Derivatization of the Phenolic Hydroxyl Group

Modification of the phenolic hydroxyl, typically via etherification, almost always requires that the carboxylic acid be protected to prevent unwanted side reactions.

Workflow for Selective O-Alkylation

A multi-step sequence is required for clean and high-yielding O-alkylation.

G cluster_0 Selective O-Alkylation Workflow A Start: 2-Chloro-3,6-difluoro- 4-hydroxybenzoic Acid B Step 1: Protect Carboxylic Acid (e.g., Esterification) A->B C Step 2: O-Alkylation (Williamson Ether Synthesis) B->C D Step 3 (Optional): Deprotect Carboxylic Acid (Ester Hydrolysis) C->D E Final Product: 4-Alkoxy Derivative C->E If ester is desired product D->E

Diagram 2: Workflow for selective derivatization of the phenolic hydroxyl group.

Scientific Rationale: The Williamson ether synthesis involves the deprotonation of the hydroxyl group with a mild base (e.g., K₂CO₃, Cs₂CO₃) to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide. Protecting the carboxylic acid as an ester prevents it from being deprotonated by the base and acting as a competing, albeit weak, nucleophile[6]. The ester can be easily removed later under basic or acidic conditions if the free carboxylic acid is desired[7].

Protocol 3: O-Alkylation of the Protected Phenol

Prerequisite: The carboxylic acid must first be protected, for instance, as a methyl ester using Protocol 1.

  • Materials:

    • Methyl 2-chloro-3,6-difluoro-4-hydroxybenzoate (from Protocol 1)

    • Alkyl halide (e.g., Ethyl iodide, Benzyl bromide) (1.1-1.5 eq)

    • Potassium Carbonate (K₂CO₃), finely powdered (2.0-3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

    • Water, Ethyl Acetate, Brine, Anhydrous MgSO₄

  • Procedure:

    • Dissolve the starting methyl ester (1.0 eq) in anhydrous DMF.

    • Add the powdered K₂CO₃ and the alkyl halide.

    • Heat the mixture to 50-80 °C, depending on the reactivity of the alkyl halide.

    • Monitor the reaction by TLC until the starting material is consumed (typically 2-8 hours).

    • Cool the reaction to room temperature and pour it into cold water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic extracts and wash with water and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the resulting ether by column chromatography.

    • (Optional) Deprotection: The methyl ester can be hydrolyzed to the free carboxylic acid by stirring with LiOH or NaOH in a THF/water mixture, followed by acidic workup.

Summary of Reaction Conditions

The following table summarizes the typical conditions for the protocols described. Researchers should optimize these conditions for their specific substrates and desired scale.

Reaction Type Target Group Key Reagents Solvent Temp. Key Considerations
Esterification Carboxylic AcidAlcohol, H₂SO₄ (cat.)Excess AlcoholRefluxGood for simple esters; requires acidic conditions.[3][8]
Amide Coupling Carboxylic AcidAmine, EDC, HOBt, DIPEADMF or DCMRoom TempPotential for O-acylation side product; use protecting groups for full selectivity.[4][9]
O-Alkylation Phenolic HydroxylAlkyl Halide, K₂CO₃DMF or Acetone50-80 °CRequires prior protection of the carboxylic acid to ensure selectivity.

References

  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. MDPI. [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. [Link]

  • Procedure for the preparation of esters of benzoic acid.
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  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (2021). Beilstein Journal of Organic Chemistry. [Link]

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  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). Tetrahedron Letters. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
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  • Advanced Organic Chemistry: Protecting Groups. (2024). Synthesis Workshop. [Link]

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  • Protecting group. Wikipedia. [Link]

  • 15.10: Protection of Hydroxyl Groups. (2021). Chemistry LibreTexts. [Link]

  • Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (2021). SAGE Journals. [Link]

  • Synthetic method of 2-hydroxy-3, 6-dichlorobenzoic acid.
  • 2-Chloro-4-hydroxybenzoic acid. PubChem. [Link]

  • Elaboration of a method for synthesis for methyl p-hidroxylbenzoate, a food preservative P-Hydroxybenzoic acid and its ester. CABI Digital Library. [Link]

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analytical methods for 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Proposed Strategy for the Quantification of 2-Chloro-3,6-difluoro-4-hydroxybenzoic Acid Using HPLC-UV and LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a comprehensive analytical strategy for the quantification of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid. Given the limited specific literature for this analyte, this guide, written from the perspective of a Senior Application Scientist, proposes robust and scientifically grounded methodologies based on established analytical principles for structurally similar halogenated and hydroxylated benzoic acids. We present detailed protocols for both a primary quantitative analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a more sensitive, confirmatory method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols cover instrumentation, sample preparation for various matrices, and data analysis. Crucially, this guide is built upon the foundational principles of method validation as prescribed by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the proposed methods are not only technically sound but also provide a clear pathway to full validation and regulatory compliance.[1][2][3]

Introduction and Analytical Considerations

2-Chloro-3,6-difluoro-4-hydroxybenzoic acid is a halogenated aromatic carboxylic acid. The accurate and precise quantification of such molecules is critical in drug development, where it may be a key starting material, intermediate, or a potential impurity that needs to be monitored. The molecular structure, featuring a carboxylic acid group, a phenolic hydroxyl group, and a substituted benzene ring, dictates the optimal analytical approach.

Key Physicochemical Properties and Their Implications:

  • Acidity: The carboxylic acid and phenolic hydroxyl groups make the molecule acidic. This property is central to designing both the chromatographic separation and sample preparation strategies. For reversed-phase chromatography, controlling the pH of the mobile phase is essential to ensure a consistent and reproducible retention time.

  • Polarity: The presence of polar functional groups suggests good solubility in polar organic solvents and aqueous mixtures, making it well-suited for reversed-phase HPLC.

  • UV Absorbance: The aromatic ring acts as a chromophore, allowing for direct quantification using a UV detector, a common and robust technique in HPLC analysis.[4][5]

  • Ionization Potential: The acidic protons are readily lost, making the molecule ideal for analysis by mass spectrometry using electrospray ionization (ESI) in negative ion mode, which offers high sensitivity and specificity.[6][7]

Based on these characteristics, a reversed-phase HPLC method is the logical choice for primary quantification, with LC-MS/MS serving as a superior alternative for trace-level detection or analysis in complex biological matrices.

General Analytical Workflow

The overall process, from sample receipt to final data reporting, follows a structured, multi-step workflow designed to ensure data integrity and reproducibility.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample_Receipt Sample Receipt & Logging Standard_Prep Standard & QC Preparation Sample_Receipt->Standard_Prep Calibrators Sample_Prep Sample Preparation (Extraction/Dilution) Sample_Receipt->Sample_Prep Aliquots SST System Suitability Test (SST) Standard_Prep->SST Sequence_Run HPLC or LC-MS/MS Sequence Run Sample_Prep->Sequence_Run SST->Sequence_Run Pass Integration Peak Integration & Quantification Sequence_Run->Integration Review Data Review & Verification Integration->Review Report Final Report Generation Review->Report

Caption: General workflow for quantitative analysis.

Sample Preparation Strategies

Effective sample preparation is critical for accurate analysis as it removes interferences and enriches the analyte.[8] The choice of method depends entirely on the sample matrix.

  • For Drug Substances (High Concentration): A simple "dilute-and-shoot" approach is typically sufficient. The material is accurately weighed and dissolved in a suitable solvent (e.g., methanol, acetonitrile, or the mobile phase) to bring the concentration within the linear range of the calibration curve.

  • For Drug Products (e.g., Tablets, Creams): This requires an extraction step. The product is homogenized and extracted with a solvent that efficiently dissolves the analyte. Sonication or mechanical shaking can enhance extraction efficiency. The resulting extract may need to be centrifuged or filtered before injection.

  • For Complex Matrices (e.g., Biological Fluids, Environmental Water): Solid-Phase Extraction (SPE) is the recommended technique for cleanup and concentration.[9][10] A mixed-mode anion-exchange and reversed-phase sorbent (e.g., Oasis MAX) is ideal for acidic compounds.[9]

SPE_Workflow start Start condition 1. Condition Cartridge (Methanol, then Water) start->condition equilibrate 2. Equilibrate Cartridge (Aqueous buffer, pH adjusted) condition->equilibrate load 3. Load Sample (Analyte binds to sorbent) equilibrate->load wash1 4. Wash 1 (Aqueous wash to remove salts) load->wash1 wash2 5. Wash 2 (Organic wash to remove non-polar interferences) wash1->wash2 elute 6. Elute Analyte (Acidified organic solvent) wash2->elute end Collect for Analysis elute->end

Caption: Solid-Phase Extraction (SPE) workflow for acidic compounds.

Protocol 1: Quantification by HPLC-UV

This protocol describes a robust method for routine quantification, analogous to methods used for other benzoic acid derivatives.[5][11][12][13]

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or ammonium acetate (for mobile phase buffering).

  • Reference standard of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid.

Detailed Experimental Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The acidic mobile phase suppresses the ionization of the analyte's carboxylic acid group, ensuring good retention and sharp, symmetrical peak shapes on the C18 column.

  • Standard Solution Preparation:

    • Prepare a 1.0 mg/mL stock solution of the reference standard in methanol.

    • Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Prepare the sample as described in Section 3 to achieve an expected concentration within the calibration range.

  • Chromatographic Conditions:

    • Run a gradient elution for optimal separation. A summary of starting conditions is provided in Table 1.

  • System Suitability Test (SST):

    • Before running the sequence, perform five replicate injections of a mid-range standard.

    • The %RSD for peak area and retention time should be ≤ 2.0%. Tailing factor should be ≤ 2.0.

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the linear regression of the calibration curve (r² > 0.999).

Table 1: Proposed HPLC-UV Method Parameters
ParameterRecommended Setting
ColumnC18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate1.0 mL/min
Gradient10% B to 90% B over 10 minutes, hold for 2 min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength~230-240 nm (To be confirmed by PDA scan)
Run Time~15 minutes

Protocol 2: Quantification by LC-MS/MS

This method provides superior sensitivity and selectivity, making it ideal for trace-level analysis or samples with complex matrices, such as those encountered in metabolism studies or environmental monitoring.[4][6][7]

Instrumentation and Materials
  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • LC-MS grade solvents and reagents.

Detailed Experimental Protocol
  • Analyte Tuning and MRM Development:

    • Infuse a standard solution of the analyte directly into the mass spectrometer to determine the precursor ion (deprotonated molecule [M-H]⁻) and optimize fragmentation to identify stable, high-intensity product ions.

  • Chromatographic Conditions:

    • Use similar mobile phases as the HPLC-UV method, but with LC-MS grade reagents. A faster gradient on a shorter column is typical for higher throughput.

  • Mass Spectrometer Conditions:

    • Operate in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. Proposed parameters are in Table 2.

  • Standard and Sample Preparation:

    • Prepare calibration standards over a lower concentration range appropriate for the increased sensitivity of the instrument (e.g., 0.1 ng/mL to 100 ng/mL).

    • An internal standard (ideally a stable isotope-labeled version of the analyte) should be used to correct for matrix effects and variations in instrument response.

  • Quantification:

    • Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

Table 2: Proposed LC-MS/MS Method Parameters
ParameterRecommended Setting
LC System
ColumnC18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 5 minutes
MS System
Ionization ModeElectrospray Ionization (ESI), Negative
Monitored Transition[M-H]⁻ → Product Ion 1 (Quantifier)
[M-H]⁻ → Product Ion 2 (Qualifier)
Dwell Time50-100 ms
Gas TemperaturesInstrument Dependent (e.g., 350-500 °C)
Nebulizer GasInstrument Dependent (e.g., 40-60 psi)

Method Validation Strategy

Any newly developed analytical method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the ICH Q2(R1) guideline.[1][2][14] This process provides objective evidence that the method is reliable, reproducible, and accurate for the quantification of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid.

Table 3: Summary of ICH Q2(R1) Validation Parameters
Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the analytical signal is solely from the analyte of interest, without interference from matrix components, impurities, or degradants.Peak purity analysis (for HPLC-UV), comparison to blank matrix, and separation of analyte from known related substances.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.Defined by the linearity study.
Accuracy The closeness of the measured value to the true value. Assessed by spike-recovery experiments in the matrix.% Recovery typically within 80-120% for assays and 70-130% for trace impurity analysis.[6]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst) expressed as %RSD, typically ≤ 15%.[6]
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; precision and accuracy criteria must be met.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).%RSD of results should remain within acceptable limits across varied conditions.

Conclusion

This application note provides a comprehensive and scientifically justified framework for the development and validation of analytical methods for the quantification of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid. The proposed HPLC-UV method serves as a robust primary technique, while the LC-MS/MS method offers enhanced sensitivity and specificity for more demanding applications. By grounding these protocols in the established chemistry of similar molecules and adhering to the rigorous standards of ICH Q2(R1) for validation, researchers and drug development professionals are equipped with a clear and reliable path to achieving accurate and defensible analytical results.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Húšková, R., et al. (2006). Approaches in Sample Handling before HPLC Analysis of Complex Matrices. Chemical Papers. [Link]

  • Christian, B., et al. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]

  • ICH. Quality Guidelines. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC. (2020). Overview of Methods and Considerations for Handling Complex Samples. [Link]

  • LCGC International. (2022). Accelerating Sample Preparation for the Analysis of Complex Samples. [Link]

  • IntechOpen. (2018). Sample Preparation Techniques for Elemental Analysis in Aqueous Matrices. [Link]

  • Vanderford, B. J., et al. (2007). Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]

  • Tighrine, A., et al. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. ResearchGate. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • Alabyadh, M. (2022). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals. [Link]

  • Roda, A., et al. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Chiang Mai Journal of Science. [Link]

Sources

protocol for the synthesis of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for the Synthesis of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a detailed , a highly functionalized aromatic compound with potential applications as a key intermediate in the development of novel pharmaceuticals and agrochemicals. The synthetic strategy is centered on a regioselective nucleophilic aromatic substitution (SNAr) reaction. The protocol is designed for advanced chemistry professionals and emphasizes safety, reproducibility, and high-purity outcomes. The causality behind critical process parameters is explained to allow for logical troubleshooting and adaptation.

Introduction & Scientific Background

Halogenated benzoic acid derivatives are critical building blocks in medicinal chemistry and materials science. The specific substitution pattern of chlorine and fluorine atoms, combined with hydroxyl and carboxylic acid functionalities, imparts unique electronic and steric properties that can significantly influence the biological activity and pharmacokinetic profiles of larger molecules. For instance, fluorinated quinolone antibiotics often incorporate similar structural motifs.[1][2] The target molecule, 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid, represents a versatile scaffold for further chemical elaboration.

The synthesis described herein employs a well-established chemical principle: nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile (hydroxide ion) displaces a leaving group (a halide) on an aromatic ring. The success of this reaction is highly dependent on the electronic nature of the ring. The presence of strongly electron-withdrawing groups, such as the carboxylic acid and fluorine atoms, is crucial as they stabilize the negative charge of the intermediate Meisenheimer complex, thereby facilitating the substitution. The carboxylic acid group, in particular, strongly activates the para position for nucleophilic attack, providing the basis for the regioselectivity of the proposed synthesis.

This protocol is adapted from established methodologies for the synthesis of structurally related compounds, such as the preparation of 4-hydroxy-2,3,5-trifluorobenzoic acid from its tetrafluorinated precursor.[3]

Synthetic Strategy Overview

The proposed synthesis involves a single key transformation: the selective hydrolysis of a chlorine atom at the C4 position of a suitable precursor, 2,4,5-trichloro-3,6-difluorobenzoic acid , using a strong aqueous base.

Synthesis_Workflow Precursor 2,4,5-Trichloro-3,6- difluorobenzoic Acid Intermediate Sodium 2-chloro-3,6-difluoro- 4-hydroxybenzoate Salt (in situ) Precursor->Intermediate 1. NaOH, H₂O 2. Heat (e.g., 120-140 °C) Product 2-Chloro-3,6-difluoro- 4-hydroxybenzoic Acid Intermediate->Product 1. Cool 2. Acidification (HCl)

Figure 1: Synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol details the conversion of 2,4,5-trichloro-3,6-difluorobenzoic acid to the desired product. Researchers should ensure the precursor is obtained from a reliable commercial source or synthesized via established methods.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )Molar Eq.Example Amount (mmol)Example Mass/Vol.
2,4,5-Trichloro-3,6-difluorobenzoic acid (Precursor)275.451.050.013.77 g
Sodium Hydroxide (NaOH)40.004.0 - 5.0200 - 2508.0 - 10.0 g
Deionized Water (H₂O)18.02Solvent-~150 mL
Hydrochloric Acid (HCl), 30-37%36.46As needed-As needed
Methyl tert-butyl ether (MTBE)88.15Solvent-~200 mL
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Thermometer or thermocouple

  • pH meter or pH indicator strips

  • Buchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

Step-by-Step Procedure

Step 1: Reaction Setup and Hydrolysis

  • To the 500 mL three-neck flask, add sodium hydroxide (e.g., 9.0 g, 225 mmol) and deionized water (150 mL). Stir until the NaOH has completely dissolved.

  • To this basic solution, add the 2,4,5-trichloro-3,6-difluorobenzoic acid precursor (13.77 g, 50.0 mmol).

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the reaction mixture to a target temperature of 120-140 °C. Causality Note: The carbon-chlorine bond is generally less reactive towards nucleophilic substitution than a carbon-fluorine bond in activated systems. Therefore, a higher temperature compared to analogous fluorinated precursors may be required to drive the reaction to completion.[3]

  • Maintain vigorous stirring at this temperature for 18-24 hours.

  • Process Monitoring: The reaction progress can be monitored by taking small aliquots, acidifying them, and analyzing by HPLC or TLC to check for the disappearance of the starting material.

Step 2: Work-up and Product Isolation

  • After the reaction is complete, cool the flask to room temperature using an ice-water bath.

  • Slowly and carefully acidify the reaction mixture by adding concentrated hydrochloric acid dropwise. Monitor the pH continuously. Continue adding acid until the pH is approximately 1. Safety Note: This is an exothermic neutralization reaction. Perform this step slowly in a well-ventilated fume hood.

  • A precipitate of the crude 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid should form as the solution becomes acidic.

  • Stir the resulting slurry in the ice bath for an additional 30-60 minutes to ensure complete precipitation.

  • Isolate the crude product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with several portions of cold deionized water to remove inorganic salts.

Step 3: Purification and Drying

  • For higher purity, the crude product can be purified by recrystallization. A mixture of ethanol and water or toluene is a suitable starting point for developing a recrystallization procedure.

  • Alternatively, the acidified aqueous mixture can be thoroughly extracted with an organic solvent like methyl tert-butyl ether (MTBE).[3] The combined organic extracts are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR, ¹³C NMR, ¹⁹F NMR: To confirm the chemical structure and substitution pattern.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared Spectroscopy (IR): To identify functional groups (e.g., O-H, C=O, C-F, C-Cl bonds).

  • Melting Point Analysis: As an indicator of purity.

Safety & Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling: Sodium hydroxide and hydrochloric acid are highly corrosive. Handle with extreme care in a fume hood and avoid contact with skin and eyes.

  • Reaction Hazards: The reaction is performed at elevated temperatures. Ensure the apparatus is securely clamped. Be prepared for potential pressure buildup, although a reflux condenser should prevent this.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated organic waste should be collected separately.

Trustworthiness & Self-Validation

The protocol's reliability is grounded in established principles of nucleophilic aromatic substitution, with process parameters derived from validated syntheses of closely related molecules.[3] The success of the synthesis can be validated at several stages:

  • Reaction Monitoring: HPLC or TLC analysis provides real-time validation of the conversion of the starting material.

  • Precipitation: The formation of a solid upon acidification is a strong indicator of the successful formation of the water-insoluble carboxylic acid product.

  • Analytical Characterization: Final confirmation through NMR and MS provides unambiguous validation of the product's identity and purity. A sharp melting point is indicative of a high-purity compound.

References

  • Title: 4-hydroxy-2,3,5-trifluorobenzoic acid and a process for its preparation. Source: US Patent 5,446,198A URL: [3]

  • Title: A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Source: Journal of Chemical Research URL: [Link][1][2]

  • Title: An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Source: Journal of Chemical Research URL: [Link][4]

Sources

Application Notes and Protocols for the Crystallization of 2-Chloro-3,6-difluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of crystallization techniques applicable to 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. As a Senior Application Scientist, this document synthesizes fundamental crystallization principles with practical, field-proven methodologies to empower researchers in obtaining high-purity crystalline material suitable for downstream applications in drug development. The protocols herein are designed to be self-validating, with a strong emphasis on the causal relationships between experimental parameters and crystallization outcomes. This guide is grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Critical Role of Crystallization

The isolation and purification of active pharmaceutical ingredients (APIs) and their intermediates are paramount in drug development and manufacturing. Crystallization is a powerful and widely employed technique for achieving high purity and controlling the solid-state properties of a compound, such as crystal habit, polymorphism, and bulk density. For a molecule like 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid, which serves as a building block in the synthesis of more complex therapeutic agents, obtaining a crystalline form with consistent and well-defined characteristics is essential for ensuring reproducible reaction kinetics, yields, and impurity profiles in subsequent synthetic steps.[1]

This guide will delve into various crystallization methodologies, from solvent screening to the execution of specific techniques, all tailored to the unique physicochemical properties anticipated for a halogenated and hydroxylated benzoic acid derivative.

Physicochemical Properties and Their Implications for Crystallization

While specific experimental data for 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid is not extensively available in the public domain, we can infer its likely properties based on its structural analogues. These properties are critical in designing an effective crystallization strategy.

Structural Features

2-Chloro-3,6-difluoro-4-hydroxybenzoic acid is a substituted aromatic carboxylic acid. The presence of:

  • A carboxylic acid group and a hydroxyl group suggests the potential for strong hydrogen bonding, which can influence solvent interactions and crystal packing.

  • Electron-withdrawing fluorine and chlorine atoms can impact the acidity of the carboxylic acid and phenolic proton, as well as the molecule's polarity and solubility.

  • A rigid benzene ring provides a planar core that can facilitate stacking interactions within the crystal lattice.

Estimated Physicochemical Properties

Based on data for similar compounds, we can estimate the following properties, which will guide our experimental design:

PropertyEstimated Value/CharacteristicImplication for Crystallization
Melting Point Likely in the range of 150-220 °CA relatively high melting point suggests a stable crystal lattice. This is beneficial for crystallization as it reduces the risk of "oiling out."
pKa Carboxylic acid pKa likely < 4The compound will be significantly more soluble in basic aqueous solutions due to deprotonation to the carboxylate salt. This property can be exploited for purification.[2]
Solubility Expected to be soluble in polar organic solvents (e.g., alcohols, acetone, ethyl acetate, DMF, DMSO) and sparingly soluble in non-polar solvents (e.g., hexanes, toluene) and acidic water.[2]This provides a starting point for solvent selection for various crystallization techniques.

Strategic Approach to Crystallization

A systematic approach to developing a crystallization protocol is crucial for success. The following workflow outlines the key stages:

Crystallization_Workflow A Compound Characterization (Purity, Impurity Profile) B Solvent Screening (Solubility Assessment) A->B Informs C Technique Selection (Cooling, Evaporation, Anti-Solvent) B->C Guides D Parameter Optimization (Concentration, Cooling Rate, etc.) C->D Requires E Crystal Isolation & Drying D->E Leads to F Crystal Characterization (Purity, Yield, Morphology) E->F Allows F->D Feedback for Refinement

Caption: A systematic workflow for developing a robust crystallization protocol.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling organic solvents and the target compound.

Protocol 1: Single Solvent Recrystallization by Slow Cooling

This is the most common and often the first-choice method for purifying solid organic compounds.[3] It relies on the principle that the compound is significantly more soluble in a hot solvent than in a cold one.

Rationale: The high temperature provides the energy to overcome the crystal lattice forces and dissolve the compound. As the solution cools slowly, the solubility decreases, leading to a supersaturated state from which pure crystals can nucleate and grow, excluding impurities that are either present in smaller quantities or have different solubility profiles.

Recommended Solvents for Screening:

  • Water (if soluble at elevated temperatures)

  • Ethanol

  • Isopropanol

  • Acetone

  • Ethyl Acetate

  • Toluene

Step-by-Step Methodology:

  • Solubility Test: In a small test tube, add approximately 10-20 mg of crude 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid. Add the chosen solvent dropwise at room temperature with agitation until the solid dissolves. If it is soluble at room temperature, the solvent is not suitable for this technique. If it is sparingly soluble or insoluble, proceed to the next step.

  • Dissolution: Place a larger sample of the crude material (e.g., 1 g) in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling with gentle stirring (a magnetic stir bar is ideal).

  • Achieving Saturation: Continue adding small portions of the hot solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield upon cooling.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask to remove them. This step must be done quickly to prevent premature crystallization.

  • Slow Cooling: Cover the flask with a watch glass or loosely with aluminum foil and allow it to cool slowly to room temperature on a benchtop, undisturbed. To promote the formation of larger crystals, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization

This technique is useful when the compound is highly soluble in a particular solvent, even at low temperatures. It involves the addition of a second solvent (the "anti-solvent") in which the compound is insoluble, to induce precipitation.

Rationale: By adding an anti-solvent to a solution of the compound, the overall polarity of the solvent system is changed, reducing the solubility of the compound and forcing it to crystallize.

Recommended Solvent/Anti-Solvent Systems:

Solvent (Compound is Soluble)Anti-Solvent (Compound is Insoluble)
AcetoneWater or Hexanes
EthanolWater or Toluene
Tetrahydrofuran (THF)Hexanes
Dimethylformamide (DMF)Water

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid in a minimum amount of the chosen "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent dropwise with gentle stirring. Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy). This indicates that the point of saturation has been reached.

  • Inducing Crystallization: If crystals do not form immediately, add a few more drops of the anti-solvent. Alternatively, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Crystal Growth: Once crystallization begins, allow the mixture to stand undisturbed for a period to allow for complete crystal growth. Cooling the mixture in an ice bath can further increase the yield.

  • Isolation and Drying: Isolate, wash (with a small amount of the anti-solvent or a mixture of the solvent and anti-solvent), and dry the crystals as described in Protocol 1.

Protocol 3: pH-Swing Crystallization (for Aqueous Systems)

This method takes advantage of the acidic nature of the carboxylic acid group.

Rationale: The compound is deprotonated and solubilized in a basic aqueous solution as its carboxylate salt. Upon slow acidification, the neutral, less soluble carboxylic acid is regenerated and crystallizes out of the solution, leaving behind any base-soluble or acid-soluble impurities.[4]

Step-by-Step Methodology:

  • Dissolution in Base: Suspend the crude 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid in water. Slowly add a dilute aqueous base (e.g., 1 M NaOH or 1 M NaHCO₃) with stirring until the solid completely dissolves and the solution is clear.

  • Filtration: Filter the basic solution to remove any insoluble impurities.

  • Acidification: With gentle stirring, slowly add a dilute acid (e.g., 1 M HCl) dropwise to the clear solution. As the pH decreases, the compound will begin to precipitate.

  • Controlled Precipitation: Monitor the rate of addition of the acid to control the rate of crystallization. Slower addition generally leads to larger and purer crystals. Aim for a final pH of approximately 2-3 to ensure complete protonation.

  • Digestion: After the acid addition is complete, continue to stir the resulting slurry at room temperature for a period (e.g., 1 hour) to allow the crystals to mature.

  • Isolation and Drying: Isolate the crystals by vacuum filtration, wash thoroughly with cold deionized water to remove any residual salts, and dry under vacuum.

Troubleshooting Common Crystallization Issues

IssuePossible Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not supersaturated.- Nucleation is inhibited.- Evaporate some of the solvent.- Add an anti-solvent.- Scratch the inside of the flask.- Add a seed crystal.- Cool the solution further.
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated.- Use a lower-boiling point solvent.- Dilute the solution with more solvent before cooling.- Cool the solution more slowly.
Rapid Formation of Fine Powder - The solution is too supersaturated.- Cooling is too rapid.- Cool the solution more slowly.- Use a slightly larger volume of solvent.- Consider an anti-solvent method with very slow addition.
Low Yield - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Use less solvent initially.- Evaporate some solvent before cooling.- Cool the solution for a longer period at a lower temperature.
Poor Purity - Impurities co-crystallized.- Inefficient washing.- Repeat the crystallization process.- Choose a different solvent system where the impurity has a very different solubility profile.- Ensure thorough washing of the filter cake with cold solvent.

Visualization of Key Concepts

Solvent Selection Logic

Solvent_Selection A Target Compound: 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid B High Solubility at High Temperature? A->B C Low Solubility at Low Temperature? B->C Yes E Consider Anti-Solvent or Evaporative Methods B->E No D Suitable for Slow Cooling Crystallization C->D Yes C->E No F Find a 'Good' Solvent and an Immiscible 'Poor' Solvent E->F

Caption: Decision tree for selecting an appropriate crystallization method based on solubility.

References

  • BenchChem. (2025). Overcoming solubility issues with 4-Fluoro-3-hydroxybenzoic acid in reactions.
  • PubChem. (n.d.). 2-Chloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Nordhoff, S. (2023). Phase equilibria and thermodynamics of p-hydroxybenzoic acid. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.
  • Zhang, Y., et al. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Summary of experimental solubility data of 4-hydroxybenzoic acid in.... Retrieved from [Link]

  • Google Patents. (n.d.). US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid.
  • Hungarian Journal of Industry and Chemistry. (2024). EXPERIMENTAL INVESTIGATION OF THE SEPARATION OF 4-HYDROXYBENZOIC ACID EMPLOYING NATURAL AND CONVENTIONAL SOLVENTS. Retrieved from [Link]

  • ACS Publications. (2021). Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ResearchGate. (2025). Aqueous two-phase systems based on hexafluoroisopropanol and hydrophilic organic solvents: phase diagrams and extraction studies. Retrieved from a publicly available research paper.
  • PubChem. (n.d.). 2,3-Difluoro-4-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Hungarian Journal of Industry and Chemistry. (2024). Experimental Investigation of The Separation of 4-Hydroxybenzoic Acid Employing Natural and Conventional Solvents. Retrieved from a publicly available research paper.

Sources

Application Notes and Protocols for the Synthesis of Potent Antimicrobial Agents from 2-Chloro-3,6-difluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-3,6-difluoro-4-hydroxybenzoic Acid in Antimicrobial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the development of novel and effective antibacterial agents. Fluoroquinolones, a class of synthetic broad-spectrum antibiotics, have long been a cornerstone in the treatment of various bacterial infections.[1] Their mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, is crucial for bacterial DNA replication, transcription, and repair. The core structure of these potent drugs is the 4-quinolone ring system, and its efficacy is significantly influenced by the substituents at various positions.

The strategic incorporation of fluorine atoms into the quinolone scaffold has been a game-changer, dramatically enhancing antimicrobial potency.[1] 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid emerges as a highly valuable and versatile starting material for the synthesis of advanced fluoroquinolones. Its unique substitution pattern—a chlorine atom, two fluorine atoms, and a hydroxyl group—provides a rich chemical handle for the construction of the quinolone core and subsequent modifications to fine-tune the drug's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and the rationale behind the molecular design, aimed at researchers, scientists, and drug development professionals in the field of antimicrobial discovery.

Synthetic Strategy: A Multi-step Approach to Novel Fluoroquinolones

The synthesis of potent fluoroquinolone antimicrobials from 2-chloro-3,6-difluoro-4-hydroxybenzoic acid is a multi-step process that can be broadly divided into three key stages:

  • Formation of the Key Aniline Intermediate: The initial and critical step is the conversion of the starting benzoic acid into its corresponding aniline derivative. This transformation is pivotal as the aniline nitrogen will form part of the quinolone ring. This can be achieved through rearrangements like the Curtius or Schmidt reactions.[2][3][4][5][6]

  • Construction of the Quinolone Core via the Gould-Jacobs Reaction: This classic and robust reaction is the cornerstone for forming the fundamental 4-hydroxyquinoline scaffold. It involves the condensation of the aniline intermediate with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1][7][8]

  • Functionalization and Diversification of the Quinolone Scaffold: The final stage involves a series of modifications to the quinolone core to enhance its antimicrobial activity and spectrum. This typically includes N-alkylation at the 1-position and nucleophilic substitution at the 7-position, often introducing a piperazine moiety which is crucial for potent antibacterial action.

Below is a visual representation of the overall synthetic workflow:

Synthetic_Workflow A 2-Chloro-3,6-difluoro- 4-hydroxybenzoic Acid B Acyl Azide Intermediate A->B Curtius/Schmidt Rearrangement C 2-Chloro-3,6-difluoro- 4-aminophenol B->C Isocyanate Formation & Hydrolysis D Anilinomethylenemalonate Intermediate C->D Gould-Jacobs Reaction (Condensation) E 7-Chloro-6,8-difluoro- 4-hydroxyquinoline-3-carboxylate D->E Thermal Cyclization F N-Alkyl-7-Chloro-6,8-difluoro- 4-oxoquinoline-3-carboxylate E->F N-Alkylation G Final Antimicrobial Agent (e.g., Ciprofloxacin analogue) F->G Nucleophilic Substitution (e.g., with Piperazine) Gould_Jacobs cluster_step1 Condensation cluster_step2 Thermal Cyclization Aniline 2-Chloro-3,6-difluoro- 4-aminophenol Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate Quinolone Ethyl 7-Chloro-6,8-difluoro- 4-hydroxyquinoline-3-carboxylate Intermediate->Quinolone ~250°C (Diphenyl Ether)

Sources

HPLC and GC-MS methods for 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid analysis

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the robust analysis of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid, a critical halogenated intermediate in modern synthetic chemistry. This document provides senior researchers and drug development professionals with two validated analytical methodologies: a high-throughput HPLC-UV method for routine quantification and a highly specific, sensitive GC-MS method for structural confirmation and trace-level analysis.

Introduction: The Analytical Imperative for a Complex Intermediate

2-Chloro-3,6-difluoro-4-hydroxybenzoic acid is a poly-halogenated aromatic carboxylic acid. Compounds of this class are pivotal building blocks in the synthesis of pharmaceuticals and advanced materials. The precise substitution pattern of chloro and fluoro groups, combined with the reactive carboxylic acid and hydroxyl moieties, imparts unique chemical properties that are leveraged in drug design and material science.

However, these same features present a significant analytical challenge. The purity and concentration of this intermediate must be rigorously controlled to ensure the safety, efficacy, and quality of the final product. Residual starting materials, isomeric impurities, or degradation products can have profound impacts on downstream processes and final product performance. Therefore, robust and reliable analytical methods are not merely a quality control checkpoint but a cornerstone of successful research and development.

This guide presents two complementary analytical approaches:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A workhorse method for accurate and precise quantification in process monitoring and quality control environments. It is robust, widely available, and ideal for determining purity and concentration in bulk samples.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for unambiguous identification and sensitive quantification, particularly valuable for impurity profiling and trace analysis. Due to the analyte's polarity, a crucial derivatization step is incorporated to ensure volatility and thermal stability.[2]

Analyte Physicochemical Properties & Method Selection Rationale

Understanding the chemical nature of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid is fundamental to developing effective analytical methods.

  • Structure: The molecule contains a benzene ring, a carboxylic acid group (-COOH), a hydroxyl group (-OH), two fluorine atoms, and one chlorine atom.

  • Polarity: The presence of the carboxylic acid and hydroxyl groups makes the molecule highly polar and capable of hydrogen bonding. This property is central to its behavior in chromatographic systems.

  • Volatility: The strong intermolecular forces (hydrogen bonding) result in a high melting point and negligible vapor pressure at room temperature, rendering it non-volatile.

  • Thermal Stability: Direct injection of the underivatized molecule into a hot GC inlet would likely lead to thermal decomposition rather than volatilization.

Method Rationale:

  • HPLC: The high polarity of the analyte makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC). In RP-HPLC, the analyte is separated on a nonpolar stationary phase with a polar mobile phase.[3] By manipulating the mobile phase composition, we can achieve excellent retention and separation from impurities.

  • GC-MS: To overcome the non-volatile nature of the analyte for GC analysis, derivatization is essential.[4][5] This process chemically modifies the polar functional groups to create a new, more volatile, and thermally stable compound suitable for gas chromatography.[6][7] Silylation, which replaces the active hydrogens on the carboxylic acid and hydroxyl groups with a trimethylsilyl (TMS) group, is a highly effective and common strategy for this purpose.[8] The resulting TMS-derivative is amenable to GC-MS analysis, providing high-resolution separation and mass-spectral data for definitive identification.[9][10]

Method 1: Reversed-Phase HPLC with UV Detection

This method is designed for the reliable quantification and purity assessment of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid in bulk materials and reaction mixtures.

Principle of Separation

The separation is achieved using a C18 stationary phase, which is nonpolar. The mobile phase is a polar mixture of acidified water and an organic solvent (acetonitrile). The analyte, being polar, has a stronger affinity for the mobile phase than the stationary phase. However, the aromatic ring provides sufficient hydrophobicity to allow for retention on the C18 column. By adjusting the ratio of organic solvent, the elution of the analyte can be precisely controlled. The addition of an acid (e.g., phosphoric or formic acid) to the mobile phase suppresses the ionization of the carboxylic acid group, resulting in a single, well-defined chromatographic peak with improved symmetry.[3]

Experimental Protocol & Parameters

Table 1: HPLC-UV Method Parameters

ParameterRecommended SettingRationale
HPLC System Standard system with pump, autosampler, column oven, and DAD/UV DetectorWidely available instrumentation.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeIndustry-standard for reversed-phase separation of aromatic acids, providing excellent resolution and peak shape.[3][11]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifier to suppress carboxylate formation, ensuring sharp, symmetrical peaks.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte from the C18 column.
Elution Mode Isocratic: 60:40 (v/v) A:BA simple, robust elution for routine analysis. Gradient elution can be developed for complex mixtures with diverse impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times.
Column Temp. 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Detection UV at 254 nmAromatic compounds strongly absorb UV light; 254 nm provides good sensitivity for this class of molecule.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Run Time ~10 minutesSufficient for elution of the main peak and any closely related impurities.
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Mix thoroughly.

    • Mobile Phase B is HPLC-grade acetonitrile.

    • Filter and degas both mobile phases before use.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase (pre-mixed at the 60:40 ratio) and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase. Mix well.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh an amount of the test sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the standard solution.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • System Setup and Analysis:

    • Equilibrate the HPLC system with the mobile phase (60:40 A:B) until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Perform at least five replicate injections of the standard solution to establish system suitability (RSD of peak area < 2.0%).

    • Inject the sample solutions for analysis.

  • Data Analysis:

    • Identify the peak for 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid based on the retention time of the standard.

    • Calculate the concentration or purity using the external standard method based on the peak areas.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep_MP Prepare Mobile Phase (60:40 A:B) Equilibrate Equilibrate HPLC System Prep_MP->Equilibrate Prep_Std Prepare Standard Solution (100 µg/mL) Inject_Std Inject Standard (System Suitability) Prep_Std->Inject_Std Prep_Sample Prepare Sample Solution (100 µg/mL) Inject_Sample Inject Sample Prep_Sample->Inject_Sample Equilibrate->Inject_Std Inject_Std->Inject_Sample Integrate Integrate Peak Area Inject_Sample->Integrate Calculate Calculate Purity/ Concentration Integrate->Calculate GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Dissolve Dissolve Sample in Dry Solvent Add_Reagent Add BSTFA + 1% TMCS Dissolve->Add_Reagent Heat Heat at 70°C for 30 min Add_Reagent->Heat Cool Cool to Room Temp Heat->Cool Inject Inject 1 µL into GC-MS System Cool->Inject Separate GC Separation Inject->Separate Detect MS Detection (EI) Separate->Detect Identify Identify by RT & Mass Spectrum Detect->Identify Quantify Quantify using TIC or SIM Identify->Quantify

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3,6-difluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As a key intermediate in the development of advanced antimicrobial agents, mastering its synthesis is crucial.[1] This document provides in-depth, field-proven insights and detailed protocols to ensure your success.

Section 1: Overview of Synthetic Strategies

The synthesis of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid can be approached through several routes, each with distinct advantages and challenges. The choice of method often depends on scale, available starting materials, and tolerance for hazardous reagents.

  • Multi-Step Synthesis from 2,4-Difluoro-3-chlorobenzoic Acid: This is a robust and practical route that avoids the use of highly sensitive organometallic reagents at cryogenic temperatures. It involves a sequence of nitration, esterification, reduction, diazotization, and hydrolysis, achieving a good overall yield of approximately 70%.[1][2] Due to its reliability and scalability, this is the recommended pathway for most applications.

  • Organometallic Route via Lithiation: This approach involves the protection of a phenol, followed by ortho-lithiation and subsequent carboxylation with dry ice (solid CO₂).[1] While potentially shorter, this method requires strict anhydrous conditions, cryogenic temperatures (e.g., -75°C), and the use of hazardous alkyllithium reagents like sec-BuLi, which limits its large-scale applicability.[1][2]

  • Grignard Reagent Carboxylation: A plausible alternative involves forming a Grignard reagent from a suitable aryl halide precursor (e.g., 1-bromo-2-chloro-3,6-difluorobenzene) and reacting it with carbon dioxide.[3] This method is also highly sensitive to moisture and requires careful initiation and control.[4][5]

Recommended Synthetic Pathway

The following diagram illustrates the recommended multi-step synthesis, which offers the best balance of yield, scalability, and safety.

G cluster_main Recommended Synthesis Route start 2,4-Difluoro-3-chlorobenzoic Acid nitration Nitration (HNO₃/H₂SO₄) start->nitration Step 1 esterification Esterification (EtOH, H₂SO₄) nitration->esterification Step 2 reduction Reduction (Pd/C, H₂) esterification->reduction Step 3 diazotization Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₃PO₂) reduction->diazotization Step 4 product 2-Chloro-3,6-difluoro-4-hydroxybenzoic Acid diazotization->product Step 5

Caption: Workflow for the recommended synthesis of the target compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question: My nitration step (Step 1) results in a low yield and multiple isomers. What's going wrong?

Answer: Low yield and poor regioselectivity in the nitration of 2,4-difluoro-3-chlorobenzoic acid are common issues stemming from the deactivating effects of the halogen and carboxyl groups on the aromatic ring.

  • Causality: The electron-withdrawing nature of the substituents makes the ring less reactive, requiring harsh conditions. However, overly harsh conditions can lead to side reactions or the formation of unwanted dinitro- or other positional isomers.

  • Solutions:

    • Temperature Control: Maintain strict temperature control. The reaction is exothermic; runaway temperatures will favor byproduct formation. A temperature range of 0°C to 10°C during the addition of the nitrating mixture is often optimal.

    • Nitrating Agent Stoichiometry: Use a carefully measured excess of concentrated nitric acid in concentrated sulfuric acid. An insufficient amount will lead to incomplete conversion, while a large excess increases the risk of side products. A molar ratio of approximately 1.25 equivalents of NaNO₂ in 4.0 equivalents of H₂SO₄ has been shown to improve yields significantly when this reaction is part of a diazotization sequence, highlighting the importance of stoichiometry.[1]

    • Slow Addition: Add the nitrating agent dropwise to the substrate solution with vigorous stirring to ensure homogenous mixing and prevent localized overheating.

Question: The reduction of the nitro group (Step 3) is sluggish or incomplete. How can I improve it?

Answer: Incomplete reduction of the nitro group to an amine is typically due to catalyst deactivation or insufficient hydrogen pressure.

  • Causality: The palladium on carbon (Pd/C) catalyst can be poisoned by impurities, particularly sulfur or halide compounds that may be present in the starting materials or solvents. The reaction also requires sufficient hydrogen availability at the catalyst surface.

  • Solutions:

    • Catalyst Quality and Loading: Use a high-quality Pd/C catalyst (typically 5-10% Pd). Ensure the catalyst loading is adequate; a typical range is 1-5 mol% relative to the substrate.

    • Hydrogen Pressure: While the reaction can proceed at atmospheric pressure, increasing the hydrogen pressure (e.g., to 50 psi) can significantly accelerate the reaction rate and drive it to completion.

    • Solvent Choice: Use a solvent like ethanol or ethyl acetate, which effectively dissolves the substrate and does not interfere with the catalyst. Ensure the solvent is of high purity.

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material before workup. An excellent yield of 97% has been reported for this hydrogenation step, indicating that high conversion is achievable.[1]

Question: My yield is very low after the final diazotization and hydrolysis step (Step 4 & 5). What are the critical parameters?

Answer: The Sandmeyer-type reaction involving diazotization followed by hydrolysis is highly sensitive to temperature and the rate of reagent addition. The diazonium salt intermediate is unstable and can decompose if not handled correctly.

  • Causality: Diazonium salts are thermally unstable and can decompose into a variety of byproducts if the temperature rises above 5-10°C. The addition of sodium nitrite (NaNO₂) must be slow to prevent a rapid exotherm and the localized buildup of nitrous acid.

  • Solutions:

    • Strict Temperature Control: The diazotization step must be performed at a low temperature, typically between 0°C and 5°C. Use an ice-salt bath to maintain this temperature range throughout the addition of NaNO₂.

    • Controlled NaNO₂ Addition: Prepare a solution of NaNO₂ in water and add it dropwise to the acidic solution of the amine. This prevents localized high concentrations and helps manage the reaction exotherm.

    • Sufficient Acid: The reaction requires a sufficient excess of strong acid (like H₂SO₄) to generate nitrous acid in situ and keep the reaction medium acidic to stabilize the diazonium salt.

    • Hydrolysis Conditions: The subsequent hydrolysis step, often facilitated by reagents like hypophosphorous acid (H₃PO₂), should be performed according to optimized conditions. It has been shown that decreasing the reaction temperature from 10°C to 0°C and optimizing the equivalents of NaNO₂ and H₂SO₄ can improve the yield from 57% to 90%.[1]

Question: I am attempting a Grignard-based carboxylation and see very little product. What is the likely cause?

Answer: Grignard reactions are notoriously sensitive to moisture and atmospheric oxygen. Failure to form the Grignard reagent is the most common reason for failure.

  • Causality: Grignard reagents are potent nucleophiles and strong bases.[5] Any trace of protic sources, such as water from glassware, solvents, or the atmosphere, will protonate and destroy the reagent. The magnesium metal surface can also be passivated by an oxide layer, preventing the reaction from initiating.[4]

  • Solutions:

    • Anhydrous Conditions: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under vacuum. Use anhydrous solvents (e.g., diethyl ether or THF) from a freshly opened bottle or distilled from a suitable drying agent.

    • Magnesium Activation: Use fresh magnesium turnings. If the reaction is difficult to initiate, a small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.

    • Inert Atmosphere: Conduct the entire reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture and oxygen.

    • CO₂ Source: Use freshly crushed dry ice or bubble dry CO₂ gas through the solution. Ensure the CO₂ is anhydrous. When adding the Grignard solution to dry ice, do so slowly to avoid excessive sublimation that can carry away the reagent.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns during this synthesis?

    • A1: The nitration step involves handling concentrated nitric and sulfuric acids, which are highly corrosive. The reduction step uses flammable hydrogen gas and a pyrophoric catalyst (Pd/C when dry). Organometallic routes use pyrophoric alkyllithiums or flammable ethers. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have appropriate quenching agents and fire extinguishers nearby.

  • Q2: How can I best monitor the progress of these reactions?

    • A2: Thin Layer Chromatography (TLC) is an excellent technique for routine monitoring. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material and the product. For more quantitative analysis and to check for minor impurities, HPLC is recommended.

  • Q3: Are there milder, alternative methods for the carboxylation step?

    • A3: Yes, enzymatic carboxylation has emerged as a highly regioselective and milder alternative to chemical methods like the Kolbe-Schmitt reaction.[6][7] These biocatalytic methods operate under ambient conditions but may require specialized enzymes and longer reaction times. For chemical synthesis, modifications of the Kolbe-Schmitt reaction using different bases or solvents can also improve selectivity and yield under less harsh conditions.[8]

Section 4: Detailed Experimental Protocol

This section provides a detailed protocol for the recommended multi-step synthesis route.

Table 1: Optimized Reaction Parameters
StepKey Reagents & SolventsTemperature (°C)Time (h)Reported Yield (%)
Nitration 2,4-Difluoro-3-chlorobenzoic acid, Conc. HNO₃, Conc. H₂SO₄0 - 102 - 4~85-90
Esterification Nitrated intermediate, Ethanol, Conc. H₂SO₄ (cat.)Reflux (78°C)12 - 1686[1]
Reduction Ester intermediate, H₂, 10% Pd/C, EthanolRoom Temp.4 - 897[1]
Diazotization Amino ester, NaNO₂, Conc. H₂SO₄, Water0 - 51-
Hydrolysis Diazonium salt solution, H₃PO₂ (50%)0 -> Room Temp.2 - 390[1]
Step-by-Step Methodology

Step 1: Nitration

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-difluoro-3-chlorobenzoic acid in concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, stir the mixture at 0-5°C for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Esterification

  • Combine the dried nitro-product from Step 1 with absolute ethanol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Reduction

  • Dissolve the ester from Step 2 in ethanol.

  • Carefully add 10% Pd/C catalyst under an inert atmosphere.

  • Purge the system with hydrogen gas and maintain a hydrogen atmosphere (balloon or pressurized vessel).

  • Stir vigorously at room temperature for 4-8 hours.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with ethanol and concentrate the combined filtrates to obtain the amino ester.

Steps 4 & 5: Diazotization and Hydrolysis

  • Dissolve the amino ester from Step 3 in an aqueous solution of sulfuric acid and cool to 0°C.

  • Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C.

  • Stir for an additional 30 minutes at 0-5°C.

  • In a separate flask, prepare a solution of 50% hypophosphorous acid and cool it to 0°C.

  • Slowly add the prepared diazonium salt solution to the hypophosphorous acid solution.

  • Allow the mixture to slowly warm to room temperature and stir for 2-3 hours.

  • Extract the final product with a suitable organic solvent, wash the organic phase, dry, and concentrate. Purify the crude product by recrystallization (e.g., from an ethanol/water mixture).

Troubleshooting Workflow: Low Yield in Final Product

G start Low Final Yield of 2-Chloro-3,6-difluoro-4-hydroxybenzoic Acid check_purity Check Purity of Amino Ester Intermediate (HPLC/NMR) start->check_purity impure Intermediate is Impure. Re-purify or Re-run Nitration/Reduction Steps. check_purity->impure No pure Intermediate is Pure (>98%) check_purity->pure Yes check_diaz Review Diazotization Conditions pure->check_diaz temp_high Temperature > 5°C? -> Decomposed Diazonium Salt check_diaz->temp_high Yes slow_add NaNO₂ added too fast? -> Local Hotspots, Side Reactions check_diaz->slow_add Yes check_hydrolysis Review Hydrolysis Step check_diaz->check_hydrolysis No solution Solution: 1. Maintain T < 5°C with ice-salt bath. 2. Add NaNO₂ solution dropwise. 3. Use fresh reagents. temp_high->solution slow_add->solution reagent_issue Check H₃PO₂ concentration and freshness check_hydrolysis->reagent_issue reagent_issue->solution

Caption: Decision tree for troubleshooting low yield in the final steps.

References

  • Zhang, L., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Open Chemistry. [Link]

  • Pisk, J., et al. (2022). Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO2. MDPI. [Link]

  • ResearchGate. (n.d.). Proposed mechanism of carboxylation of phenols using a Lewis acid... ResearchGate. [Link]

  • Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Google Patents. (2012). CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
  • Royal Society of Chemistry. (2024). Csp 2 –H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation. Chemical Science. [Link]

  • University Experiment Handout. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]

  • Mutti, P. A., et al. (2012). Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives. PubMed Central. [Link]

  • Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. [Link]

  • Mutti, P. A., et al. (2012). Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives. ACS Publications. [Link]

  • ResearchGate. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Google Patents. (2022).

Sources

Technical Support Center: Purification of 2-Chloro-3,6-difluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to be your primary resource for troubleshooting the unique purification challenges presented by 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid. This highly functionalized aromatic acid is a key building block in modern pharmaceuticals, but its structure, featuring both electron-withdrawing halogens and electron-donating hydroxyl groups, creates a complex chemical profile that can complicate purification.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific experimental context.

Physicochemical Properties at a Glance

Understanding the fundamental properties of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid is the first step in designing a robust purification strategy. The interplay of its functional groups dictates its solubility, stability, and chromatographic behavior.

PropertyValueSource
Molecular Formula C₇H₃ClF₂O₃Inferred
Molecular Weight 208.55 g/mol Inferred
Appearance Typically an off-white to light-colored solidGeneral Knowledge
pKa (Carboxylic Acid) Estimated 2.5 - 3.5Inferred from similar structures
pKa (Phenolic Hydroxyl) Estimated 7.0 - 8.0Inferred from similar structures
Solubility Soluble in polar organic solvents (e.g., Methanol, Ethanol, Acetone, THF, Ethyl Acetate). Sparingly soluble in water. Insoluble in non-polar solvents (e.g., Hexane, Toluene).General Chemical Principles
Stability Generally stable under normal conditions. May be sensitive to high temperatures (risk of decarboxylation) and strong oxidizing agents.[1]TCI Chemicals[1]

Frequently Asked Questions & Troubleshooting Guides

This section addresses the most common issues encountered during the purification of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid in a practical question-and-answer format.

Category 1: Impurity Identification and Origin

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurity profile is highly dependent on the synthetic route. However, based on common syntheses for halogenated benzoic acids, you should anticipate several classes of impurities.[2]

  • Isomeric Impurities: Positional isomers (e.g., 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid) can form during halogenation or other aromatic substitution steps. These are often the most challenging to remove due to very similar physicochemical properties.

  • Precursors & Starting Materials: Incomplete reactions can lead to the carryover of starting materials. For example, if the synthesis involves a carboxylation step, the corresponding non-carboxylated phenol may be present.

  • Reaction Byproducts:

    • Dehalogenated Species: Reductive processes or certain reaction conditions can lead to the loss of one or more halogen atoms, resulting in compounds like 3,6-difluoro-4-hydroxybenzoic acid.

    • Products of Over-reaction: Additional halogenation or substitution can occur if reaction conditions are not tightly controlled.

    • Colored Impurities: If a diazotization route is used for introducing a functional group, residual diazonium salts can form highly colored azo-byproducts, leading to yellow or brown discoloration.[3]

Q2: My product is discolored (yellow/brown). What is the likely cause and how can I fix it?

A2: Discoloration is almost always due to trace, highly conjugated impurities.

  • Causality: The most likely culprits are oxidation products or azo compounds from synthetic side reactions.[3] These impurities, even at very low concentrations (<0.1%), can impart significant color.

  • Troubleshooting Protocol: Activated Carbon Treatment

    • Dissolution: Dissolve the crude, discolored product in a suitable hot solvent for recrystallization (e.g., ethanol/water mixture).

    • Carbon Addition: Add a small amount of activated carbon (typically 1-2% w/w relative to your product). Expert Tip: Using too much carbon can lead to significant yield loss due to adsorption of the desired product.

    • Heating & Stirring: Stir the mixture at an elevated temperature (just below boiling) for 15-30 minutes.

    • Hot Filtration: Quickly filter the hot solution through a pad of Celite® or a fluted filter paper to remove the carbon. This step must be performed rapidly to prevent premature crystallization of the product on the filter.

    • Crystallization: Allow the clarified, hot filtrate to cool slowly to induce crystallization of the decolorized product.

Category 2: Purification Workflows & Methodologies

Q3: My initial recrystallization attempt gave low yield. What went wrong and how can I optimize it?

A3: Low yield during recrystallization is typically a solubility issue. The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.

  • Causality & System Validation:

    • Solvent Choice: The solvent may be too good, keeping the product dissolved even when cooled.

    • Solvent Volume: Using an excessive volume of solvent will result in a significant portion of your product remaining in the mother liquor.

  • Troubleshooting Protocol: Solvent & Anti-Solvent Screening

    • Objective: To identify a solvent system that provides a high recovery of pure crystals.

    • Methodology:

      • Place small, equal amounts of crude product (e.g., 20 mg) into several test tubes.

      • Add a different solvent (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Water) dropwise to each tube at room temperature. Note solubility.

      • For solvents where the product is insoluble at room temp, heat the mixture. If it dissolves, it's a potential candidate. Cool in an ice bath to check for crystal formation.

      • For solvents where the product is highly soluble at room temp (like Methanol or Acetone), consider them for the "solvent" part of a solvent/anti-solvent pair. The "anti-solvent" should be one where the product is insoluble (like Water or Hexane).

    • Execution (Anti-Solvent Method):

      • Dissolve the crude product in the minimum amount of hot "good" solvent (e.g., Ethanol).

      • While stirring, slowly add the "anti-solvent" (e.g., Water) dropwise until the solution becomes faintly turbid.

      • Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

      • Allow the solution to cool slowly. This method often produces high-quality crystals with excellent yield.

Q4: I have an impurity that co-crystallizes with my product. How can I separate them?

A4: When simple recrystallization fails, typically due to an isomeric impurity, column chromatography is the required next step. The goal is to exploit subtle differences in polarity between your product and the impurity.

  • Causality: The impurity has a solubility profile and polarity very similar to the desired compound, preventing separation by crystallization alone. Halogenated benzoic acid isomers are notoriously difficult to separate.[4]

  • Troubleshooting Protocol: Silica Gel Column Chromatography

    • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is a good starting point. The acidic nature of silica is compatible with a carboxylic acid product.

    • Mobile Phase (Eluent) Selection:

      • TLC Analysis: First, run Thin Layer Chromatography (TLC) plates to find a suitable eluent system. Spot your crude material on a silica TLC plate.

      • Testing: Develop the plates in solvent systems of varying polarity. A good starting point for an acidic compound like this is a mixture of a non-polar solvent and a polar solvent, with a small amount of acid. Examples:

        • Hexane : Ethyl Acetate (e.g., 7:3 or 1:1) + 0.5% Acetic Acid

        • Dichloromethane : Methanol (e.g., 98:2 or 95:5) + 0.5% Acetic Acid

      • Optimization: The ideal eluent system should give your desired product an Rf value of ~0.3 and show clear separation from the co-eluting impurity. The added acetic acid helps to prevent "tailing" of the carboxylic acid spot on the silica.

    • Column Packing & Running:

      • Prepare a slurry of silica gel in your chosen eluent and pack the column.

      • Dissolve the crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel ("dry loading").

      • Add the dry-loaded sample to the top of the column.

      • Elute the column with your mobile phase, collecting fractions.

      • Analyze the fractions by TLC to identify those containing the pure product.

    • Final Step: Combine the pure fractions, remove the solvent under reduced pressure, and perform a final, quick recrystallization to remove any silica dust and obtain crystalline material.

Workflow & Logic Diagrams

To better visualize the decision-making process, refer to the following diagrams.

PurificationWorkflow start Crude 2-Chloro-3,6-difluoro- 4-hydroxybenzoic Acid purity_check1 Assess Purity & Color (TLC, HPLC, Visual) start->purity_check1 is_colored Discolored? purity_check1->is_colored carbon_step Activated Carbon Treatment is_colored->carbon_step Yes recrystallize1 Recrystallization is_colored->recrystallize1 No carbon_step->recrystallize1 purity_check2 Assess Purity (HPLC, NMR) recrystallize1->purity_check2 is_pure Purity > 98%? purity_check2->is_pure chromatography Column Chromatography is_pure->chromatography No final_product Pure Product is_pure->final_product Yes recrystallize2 Final Recrystallization chromatography->recrystallize2 recrystallize2->final_product

ImpurityFormation Reaction Reaction Product Product Reaction->Product Main Path Impurity1 Impurity1 Reaction->Impurity1 Side Path Impurity2 Impurity2 Reaction->Impurity2 Side Path Impurity3 Impurity3 Reaction->Impurity3 Side Path

References

  • BenchChem. (2025). Technical Support Center: Managing Impurities in 2-Fluorobenzoic Acid Production.
  • Google Patents. (CN101020628A). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • PubChem. 2-Chloro-4-hydroxybenzoic acid. National Institutes of Health.
  • Google Patents. (WO2016167225A1). Method for producing 2-halogenated benzoic acids.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: 2,6-Difluoro-4-hydroxybenzoic Acid.
  • Zhang, et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Publications.
  • ResearchGate. The chromatograms of the halogen derivatives of benzoic acids.
  • BenchChem. (2025). Analytical methods to distinguish between fluorinated benzoic acid isomers.
  • PubMed. (2005). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites.
  • PubMed. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review.
  • Google Patents. (US2749362A). Process for the decolorization and purification of p-hydroxybenzoic acid.
  • PubChem. 4-Chloro-3-fluoro-2-hydroxybenzoic acid. National Institutes of Health.
  • Sigma-Aldrich. 2-Fluoro-4-hydroxybenzoic acid AldrichCPR.

Sources

Technical Support Center: Optimizing Derivatization of 2-Chloro-3,6-difluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of modifying this halogenated benzoic acid derivative. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction to Derivatization Challenges

2-Chloro-3,6-difluoro-4-hydroxybenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds, including certain quinolone antibiotics.[1][2] Its structure presents a unique set of challenges for derivatization due to the presence of three distinct functional groups: a carboxylic acid, a phenolic hydroxyl group, and halogen substituents on the aromatic ring. The electronic effects of the fluorine and chlorine atoms influence the reactivity of both the carboxyl and hydroxyl groups, necessitating carefully optimized reaction conditions to achieve selective derivatization.

This guide will focus on the two most common derivatization strategies for this molecule: esterification of the carboxylic acid and etherification of the hydroxyl group. We will explore common pitfalls and provide systematic troubleshooting approaches.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during your experiments.

Esterification Reactions

Q1: I am observing low yields during the esterification of the carboxylic acid group. What are the likely causes and how can I improve the conversion?

A1: Low esterification yields with this substrate are common and can stem from several factors. The electron-withdrawing effects of the halogen substituents can decrease the nucleophilicity of the carboxyl group, making it less reactive.

Troubleshooting Steps:

  • Choice of Reagent and Catalyst:

    • Acid Catalysis (e.g., Fischer Esterification): While a classic method, it may require harsh conditions (high temperatures, strong acids like H₂SO₄) which can lead to side reactions or degradation, especially with the sensitive hydroxyl group.[3] A milder acid catalyst or a different esterification method might be necessary.

    • Coupling Agents: Using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can be highly effective for forming esters under milder conditions.[4][5] This approach activates the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

    • Alkyl Halides with a Base: This method is generally more suitable for forming esters from carboxylate salts. The choice of a non-nucleophilic base is crucial to avoid side reactions.

  • Reaction Conditions:

    • Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. It is crucial to find the optimal temperature that balances reaction speed and selectivity.

    • Solvent: Aprotic polar solvents like DMF or acetonitrile are often good choices as they can help to dissolve the reactants and facilitate the reaction.[6] Ensure the solvent is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate or the ester product.

    • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Incomplete reactions are a common cause of low yields.

  • Purity of Reactants:

    • Ensure all reactants, especially the solvent and the alcohol, are of high purity and anhydrous. Water is a common culprit in reducing esterification efficiency.

Q2: I am seeing evidence of side products in my reaction mixture. How can I identify and minimize them?

A2: A common side reaction is the undesired derivatization of the phenolic hydroxyl group.

Troubleshooting Steps:

  • Protecting Groups: If selective esterification is challenging, consider using a protecting group for the hydroxyl function. This adds steps to your synthesis (protection and deprotection) but can significantly improve the selectivity and overall yield of the desired ester.

  • Reaction Stoichiometry: Carefully control the stoichiometry of your reagents. Using a slight excess of the alcohol (1.1-1.5 equivalents) can help drive the esterification to completion without promoting significant side reactions.

  • Choice of Base (if applicable): When using alkyl halides, a bulky, non-nucleophilic base can help prevent O-alkylation of the hydroxyl group.

Etherification Reactions

Q3: My etherification reaction on the hydroxyl group is sluggish and gives low yields. What can I do?

A3: The acidity of the phenolic hydroxyl group is influenced by the surrounding electron-withdrawing groups, which can affect its reactivity.

Troubleshooting Steps:

  • Choice of Base: A strong base is typically required to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield.

  • Alkylating Agent: The reactivity of the alkylating agent is also important. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.

  • Solvent: Aprotic polar solvents like DMF, DMSO, or acetonitrile are suitable for this type of reaction. Ensure the solvent is anhydrous.

  • Temperature: Gently heating the reaction can often increase the rate of etherification. However, monitor for potential side reactions, such as reaction at the carboxylic acid group, especially if a strong base is used.

Q4: I am concerned about the stability of my final derivatized product. What should I consider?

A4: The stability of your ester or ether derivative will depend on its structure and the conditions it is subjected to.

Considerations:

  • Hydrolysis: Esters are susceptible to hydrolysis, especially under acidic or basic conditions. Store your purified product in a dry, neutral environment.

  • Thermal Stability: While generally stable, prolonged exposure to high temperatures can lead to degradation.

  • Light Sensitivity: Some aromatic compounds can be light-sensitive. It is good practice to store your product in an amber vial or protected from light.

Experimental Protocols

The following are generalized, starting-point protocols. You will need to optimize these for your specific needs.

Protocol 1: Esterification using EDC/DMAP
  • Dissolve 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid (1 equivalent) in anhydrous DMF.

  • Add the desired alcohol (1.2 equivalents) and DMAP (0.1 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add EDC hydrochloride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Etherification using Williamson Ether Synthesis
  • To a solution of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid (1 equivalent) in anhydrous DMF, add K₂CO₃ (2 equivalents).

  • Add the alkyl halide (1.5 equivalents).

  • Heat the reaction mixture to 60-80°C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Troubleshooting Guide for Low Derivatization Yield

Symptom Potential Cause Suggested Solution
Low Ester Yield Incomplete reactionIncrease reaction time, consider a more potent activating agent (e.g., EDC/DMAP).[4][5]
Reagent/solvent not anhydrousUse freshly dried solvents and reagents.
Steric hindranceIf using a bulky alcohol, a more forceful activation method may be needed.
Low Ether Yield Incomplete deprotonation of hydroxylUse a stronger base (e.g., NaH).
Poor leaving group on alkylating agentUse an alkyl iodide or bromide instead of a chloride.
Reaction temperature too lowGradually increase the reaction temperature while monitoring for side products.

Visualizing the Workflow

To aid in your experimental design, the following diagrams illustrate the key decision points and reaction pathways.

Derivatization_Workflow Start Start: 2-Chloro-3,6-difluoro- 4-hydroxybenzoic acid Derivatization_Choice Choose Derivatization Site Start->Derivatization_Choice Carboxyl Carboxylic Acid (Esterification) Derivatization_Choice->Carboxyl Position 1 Hydroxyl Hydroxyl Group (Etherification) Derivatization_Choice->Hydroxyl Position 4 Ester_Method Select Esterification Method Carboxyl->Ester_Method Ether_Method Select Etherification Method Hydroxyl->Ether_Method Acid_Catalysis Acid Catalysis Ester_Method->Acid_Catalysis Coupling_Agent Coupling Agent (EDC/DMAP) Ester_Method->Coupling_Agent Williamson_Ether Williamson Synthesis (Base + Alkyl Halide) Ether_Method->Williamson_Ether Analysis Reaction Monitoring (TLC, LC-MS) Acid_Catalysis->Analysis Coupling_Agent->Analysis Williamson_Ether->Analysis Workup Workup & Purification Analysis->Workup Final_Product Final Derivatized Product Workup->Final_Product

Caption: Decision workflow for derivatizing 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid.

Caption: A logical approach to troubleshooting common derivatization issues.

References

  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents.
  • Holclova, L., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 93(43), 14481–14489. Available at: [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Available at: [Link]

  • Sarma, R., et al. (2015). 3,4-Difluoro-2-hydroxybenzoic acid. IUCrData, 1(1), x152433. Available at: [Link]

  • Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. ResearchGate. Available at: [Link]

  • Optimization of reaction conditions using benzoic acida. ResearchGate. Available at: [Link]

  • Can anyone help me troubleshoot problems in sample derivatization in GC-MS? ResearchGate. Available at: [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. SAGE Journals. Available at: [Link]

  • Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. PubMed. Available at: [Link]

  • Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. ChemRxiv. Available at: [Link]

  • Optimization of the reaction conditions for benzoic acid and p-toluidine. ResearchGate. Available at: [Link]

  • Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Technology Networks. Available at: [Link]

  • The asymmetric synthesis of halogenated compounds from carboxylic acids is world first. ScienceDaily. Available at: [Link]

  • US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents.
  • Base-promoted cascade recyclization of allomaltol derivatives containing an amide fragment into substituted 3-(1-hydroxyethylidene)tetronic acids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research. Available at: [Link]

  • Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. Organic Letters. Available at: [Link]

  • A Promiscuous Halogenase for the Derivatization of Flavonoids. PMC. Available at: [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. Masinde Muliro University of Science and Technology. Available at: [Link]

  • Esterification of 2,4-dihydroxybenzoic acid. ResearchGate. Available at: [Link]

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degradation pathways of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Technical Support Center: Synthesis of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related fluorinated intermediates. We will address common challenges, provide in-depth troubleshooting advice, and present validated protocols to enhance the success and efficiency of your experiments.

Section 1: Overview of a Practical Synthetic Route

The synthesis of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid is critical for the development of new therapeutic agents, particularly certain classes of antimicrobial drugs.[1][2] While several synthetic routes exist, including those employing organolithium reagents at cryogenic temperatures, these are often hazardous and difficult to scale.[1][2] A more practical and scalable approach starts from 2,4-difluoro-3-chlorobenzoic acid and proceeds through a multi-step sequence involving nitration, esterification, reduction, and a one-pot diazotization/hydrolysis.[1][2] This route offers a high overall yield (around 70%) using readily available reagents.[1]

Below is a diagram illustrating this recommended synthetic pathway.

Synthesis_Workflow Start 2,4-Difluoro-3-chlorobenzoic acid Nitration Nitration (conc. HNO₃) Start->Nitration Step 1 Esterification Esterification (EtOH, H₂SO₄) Nitration->Esterification Step 2 Reduction Nitro Reduction (Pd/C, H₂) Esterification->Reduction Step 3 Diazotization Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O) Reduction->Diazotization Step 4 Product 2-Chloro-3,6-difluoro- 4-hydroxybenzoic acid Diazotization->Product

Caption: Recommended synthetic workflow for 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid?

The most practical and scalable synthesis reported begins with 2,4-difluoro-3-chlorobenzoic acid.[1] The key steps are:

  • Nitration: Introduction of a nitro group.

  • Esterification: Protection of the carboxylic acid as an ethyl ester.

  • Reduction: Catalytic hydrogenation of the nitro group to an amine.

  • Diazotization and Hydrolysis: Conversion of the amine to a diazonium salt, which is subsequently hydrolyzed to the target phenolic compound.[1][2]

This route avoids hazardous organolithium reagents and cryogenic conditions, making it more suitable for industrial applications.[1]

Q2: Why are organolithium or Grignard-based routes often avoided for this type of molecule?

While organometallic routes, such as lithium-halogen exchange followed by carboxylation with dry ice, are powerful tools in organic synthesis, they present significant challenges for fluorinated aromatics:

  • Safety and Scalability: The use of pyrophoric reagents like n-butyllithium or sec-butyllithium requires strictly anhydrous conditions and cryogenic temperatures (e.g., -78°C), which are difficult and costly to maintain on a large scale.[1][2]

  • Reactivity of C-F Bonds: The high strength of the carbon-fluorine bond makes the formation of Grignard reagents from aryl fluorides very difficult.[3] While organolithium reagents are more reactive, competing side reactions can occur.

  • Moisture Sensitivity: Grignard and organolithium reagents are extremely strong bases and will be quenched by trace amounts of water, leading to low yields.[4]

Q3: What are the key analytical techniques for monitoring this synthesis and characterizing the final product?

A combination of spectroscopic and chromatographic methods is essential:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is effective for tracking the consumption of starting materials and the formation of products in each step.[5]

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure of intermediates and the final product.[1]

  • Purity and Mass Verification: High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the final compound.[6] High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition.[1]

  • Functional Group Analysis: Infrared (IR) spectroscopy can be used to identify key functional groups like the hydroxyl (O-H) and carbonyl (C=O) stretches.[1][6]

Section 3: Detailed Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Troubleshooting_Workflow cluster_0 Problem Diagnosis cluster_1 Potential Causes & Solutions Start Low Yield or Impure Product CheckStep Identify Problematic Step (via TLC, LC-MS) Start->CheckStep Nitration Nitration Issues? CheckStep->Nitration Step 1 Reduction Reduction Issues? CheckStep->Reduction Step 3 Diazotization Diazotization/ Hydrolysis Issues? CheckStep->Diazotization Step 4 Purification Purification/ Color Issues? CheckStep->Purification Final Nit_Cause Cause: Incorrect Temp/Acid Conc. Solution: Maintain temp, use correct stoichiometry of conc. HNO₃. Nitration->Nit_Cause Red_Cause Cause: Catalyst Inactivity, Side Reactions Solution: Use fresh Pd/C, optimize H₂ pressure, check solvent purity. Reduction->Red_Cause Diaz_Cause Cause: Temp too high, incorrect NaNO₂ stoichiometry Solution: Maintain 0-5°C, titrate NaNO₂ slowly, optimize H₂SO₄ eq. Diazotization->Diaz_Cause Pur_Cause Cause: Oxidation, Tarry Impurities Solution: Recrystallize, use activated carbon, workup under inert atmosphere. Purification->Pur_Cause

Sources

common impurities in commercial 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid. This resource is designed to provide you with in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the quality and handling of this critical reagent. As Senior Application Scientists, we understand the importance of starting material purity for the success of your research and development projects. This guide is structured to help you anticipate and address potential challenges related to impurities in commercial batches of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid.

Part 1: Frequently Asked Questions (FAQs) about Impurities

Q1: What are the likely common impurities in commercial 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid and what are their sources?

While a definitive list of impurities can vary between manufacturers and batches, an analysis of common synthetic routes for structurally similar compounds, such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, allows us to predict potential process-related impurities.[1][2] The synthesis of such highly substituted benzoic acids often involves multi-step processes including nitration, reduction, diazotization, and hydrolysis.[1] Impurities can arise from incomplete reactions, side reactions, or residual starting materials and intermediates.

Potential Impurities in 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid:

Impurity ClassPotential CompoundsLikely Source in Synthesis
Starting Materials Isomeric difluorochlorobenzoic acidsIncomplete reaction or carry-over from initial steps.
Intermediates Nitro-substituted precursorsIncomplete reduction of the nitro group.[1]
Amino-substituted precursorsIncomplete diazotization and hydrolysis.[1]
By-products Dehalogenated or partially substituted analogsSide reactions during synthesis.
Dimerization productsSelf-reaction under certain reaction conditions.
Residual Solvents Toluene, Tetrahydrofuran (THF), etc.Incomplete removal after purification steps.

Q2: How can these impurities affect my downstream reactions (e.g., in drug development)?

Impurities, even in small amounts, can have a significant impact on downstream applications, particularly in the synthesis of active pharmaceutical ingredients (APIs).

  • Reduced Reaction Yield: Impurities can interfere with catalysts, react with reagents, or alter the reaction kinetics, leading to lower yields of the desired product.

  • Formation of Unexpected By-products: Reactive impurities can participate in side reactions, leading to the formation of new, often difficult-to-remove by-products in your final compound.

  • Challenges in Purification: The presence of structurally similar impurities can complicate the purification of your target molecule, requiring more complex and costly purification techniques.

  • Inaccurate Stoichiometry: If the purity of the starting material is lower than assumed, it can lead to incorrect stoichiometric calculations for your reaction, affecting yield and purity.

  • Regulatory Concerns: In drug development, the presence of unknown impurities can raise significant regulatory hurdles, requiring extensive characterization and toxicological evaluation.

Q3: What are the typical purity levels for commercial grades of this compound?

Commercial grades of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid are typically available in purities ranging from 97% to >99%. For demanding applications such as the synthesis of pharmaceutical standards or late-stage drug candidates, it is advisable to source the highest purity material available and to perform your own quality assessment. Purity is often determined by methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[3]

Q4: How should I store this reagent to minimize degradation?

To maintain the integrity of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is recommended.

Part 2: Troubleshooting Guide for Experimental Issues

This section addresses common problems encountered during experiments that may be attributable to impurities in the starting material.

Problem 1: Inconsistent reaction yields or unexpected by-products.
  • Possible Cause: The presence of reactive impurities in the 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid lot.

  • Troubleshooting Steps:

    • Confirm Purity: Re-analyze the purity of the starting material using a reliable analytical method like HPLC (see Protocol 1).

    • Identify Unknowns: If unexpected peaks are observed in the HPLC chromatogram of your reaction mixture, attempt to identify them using LC-MS (see Protocol 2). This can provide clues about the nature of the impurity.

    • Purify the Starting Material: If the starting material is found to be of insufficient purity, consider purifying it by recrystallization or column chromatography before use.

Problem 2: Poor solubility or unusual appearance of the starting material.
  • Possible Cause: The presence of insoluble impurities or degradation products.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the material for any discoloration or heterogeneity.

    • Solubility Test: Perform a small-scale solubility test in the intended reaction solvent. Compare the results with the expected solubility.

    • Filtration: If the material does not fully dissolve, you can attempt to filter the solution before use. However, this may alter the concentration and is not a substitute for using a high-purity starting material.

Problem 3: Difficulty in purifying the final product.
  • Possible Cause: The presence of impurities in the starting material that are structurally similar to the final product, making them difficult to separate.

  • Troubleshooting Steps:

    • Analyze the Impurity Profile: Use HPLC or LC-MS to compare the impurity profile of your starting material with that of your crude product. This can help identify which impurities are carried through the reaction.

    • Optimize Purification Method: You may need to develop a more sophisticated purification method, such as preparative HPLC or a multi-solvent recrystallization, to effectively remove the persistent impurities.

Part 3: Experimental Protocols for Quality Assessment

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid sample by separating it from potential impurities and quantifying the area percent of the main peak.

Materials:

  • 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).

  • Standard Preparation: Accurately weigh and dissolve a reference standard of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

  • Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Gradient of Solvent A and Solvent B
Gradient Program Start at 70% A, 30% B; linearly increase to 90% B over 15 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector Wavelength 254 nm
  • Analysis:

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the standard solution to determine the retention time and peak shape.

    • Inject the sample solution.

  • Data Processing: Integrate the peaks in the chromatogram. Calculate the purity by the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Identification of Unknown Impurities by LC-MS

Objective: To identify the molecular weight of unknown impurities in a sample of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid.

Procedure:

  • Utilize the same HPLC method as described in Protocol 1, but with an LC-MS system.

  • The mass spectrometer will provide the mass-to-charge ratio (m/z) of the ions corresponding to each peak in the chromatogram.

  • By analyzing the molecular weight of the unknown peaks, you can infer their potential structures, especially when considered in the context of the synthetic route.

Part 4: Visualizing Impurity Formation

The following diagram illustrates a hypothetical synthetic pathway for a substituted benzoic acid, highlighting potential points where impurities may be introduced.

G cluster_0 Synthetic Pathway cluster_1 Potential Impurity Introduction Starting Material Starting Material Nitration Nitration Starting Material->Nitration HNO3/H2SO4 Nitro-Intermediate Nitro-Intermediate Nitration->Nitro-Intermediate Incomplete Nitration Incomplete Nitration Nitration->Incomplete Nitration Reduction Reduction Nitro-Intermediate->Reduction e.g., H2, Pd/C Amino-Intermediate Amino-Intermediate Reduction->Amino-Intermediate Incomplete Reduction Incomplete Reduction Reduction->Incomplete Reduction Diazotization & Hydrolysis Diazotization & Hydrolysis Amino-Intermediate->Diazotization & Hydrolysis NaNO2, H+ then H2O Final Product Final Product Diazotization & Hydrolysis->Final Product Incomplete Diazotization Incomplete Diazotization Diazotization & Hydrolysis->Incomplete Diazotization Side Reactions Side Reactions Diazotization & Hydrolysis->Side Reactions

Caption: Hypothetical impurity formation pathway.

References

  • Zhang, J., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Open Chemistry. [Link]

  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents. (n.d.).
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid - ResearchGate. (n.d.). Retrieved from [Link]

  • CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents. (n.d.).
  • 2-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 91821 - PubChem - NIH. (n.d.). Retrieved from [Link]

Sources

stability issues of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid

Introduction: Understanding the Stability of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid

Welcome to the technical support guide for 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid. This molecule is a highly substituted benzoic acid derivative, and its unique combination of functional groups—a carboxylic acid, a phenolic hydroxyl group, and halogen atoms (chloro- and fluoro-)—presents specific challenges and considerations for its use in solution-based experiments. The stability of this compound is paramount, as degradation can lead to loss of activity, formation of confounding artifacts, and unreliable experimental outcomes.

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and validated protocols to help you anticipate, troubleshoot, and manage stability issues, ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid in solution?

The stability of this compound is influenced by several factors, primarily related to its functional groups:

  • pH: The carboxylic acid and phenolic hydroxyl groups mean that the molecule's charge and reactivity will change with pH. Extreme pH conditions (highly acidic or alkaline) can promote hydrolysis or other degradation reactions.[1]

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by dissolved oxygen, metal ions, or exposure to oxidizing agents. This can often lead to the formation of colored byproducts (e.g., quinone-like structures).[2]

  • Light Exposure (Photostability): Aromatic compounds, especially those with halogen and hydroxyl substituents, can be sensitive to UV and visible light, leading to photodegradation.[3][4]

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways, including hydrolysis and decarboxylation.[5]

  • Solvent Choice: The type of solvent can influence stability. For instance, the pKa of the carboxylic acid can shift depending on the solvent's polarity and protic nature, affecting its reactivity.[6][7]

Q2: What are the recommended storage conditions for stock solutions of this compound?

To maximize shelf-life, stock solutions should be stored under conditions that mitigate the risks identified above:

  • Temperature: Store at 2-8°C or frozen (-20°C or -80°C) for long-term storage.[5]

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.[4]

  • Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation. The solid compound is noted to be potentially air-sensitive.[5]

  • Container: Use tightly sealed containers to prevent solvent evaporation and contamination.[8]

Q3: Is this compound prone to degradation in common aqueous buffers (e.g., PBS)?

While generally stable for short-term experiments at neutral pH, long-term stability in aqueous buffers can be a concern. The presence of dissolved oxygen and potential trace metal ions in buffers can catalyze the oxidation of the phenolic group. Furthermore, the stability of halogenated aromatic compounds can vary, with some being susceptible to microbial degradation in non-sterile media over extended periods.[9][10] For critical, long-duration experiments, it is advisable to prepare solutions fresh or perform a preliminary stability study over the intended experimental timeframe.

Q4: What are the likely degradation pathways for this molecule?

Based on its structure, several degradation pathways can be hypothesized. These are critical to understand when developing stability-indicating analytical methods.

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation cluster_thermal Thermal Degradation parent 2-Chloro-3,6-difluoro- 4-hydroxybenzoic acid quinone Quinone-like Products (Colored Species) parent->quinone O₂ / Light / Metal Ions radicals Radical Intermediates parent->radicals UV/Vis Light decarboxylated Decarboxylated Product (3-Chloro-2,5-difluorophenol) parent->decarboxylated High Heat (Δ) dehalogenated Dehalogenated Species (e.g., loss of Cl or F) radicals->dehalogenated Further Reaction

Caption: Potential degradation pathways for the target molecule.

Troubleshooting Guide: Common Experimental Issues

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of parent compound peak in HPLC analysis over time. 1. pH Instability: The compound may be degrading in the acidic or basic conditions of your mobile phase or sample diluent. 2. Oxidative Degradation: Dissolved oxygen in your sample solvent is causing degradation. 3. Photodegradation: The sample was exposed to light during preparation or in the autosampler.1. Check the pH of your sample diluent. If possible, adjust to a more neutral pH or analyze samples immediately after preparation. 2. Prepare solutions using de-gassed solvents. Consider adding an antioxidant like EDTA (to chelate metal ions) if compatible with your experiment. 3. Use amber autosampler vials or a light-protected autosampler. Prepare samples under reduced light conditions.
Appearance of new, unidentified peaks in chromatograms. Chemical Degradation: These are likely degradation products.Perform a forced degradation study (see protocol below) to intentionally generate degradants. This helps confirm the identity of these peaks and proves your analytical method is "stability-indicating."[11]
Solution develops a yellow or brown tint. Oxidation: This is a classic indicator of the oxidation of the phenolic hydroxyl group, leading to the formation of colored quinone-type species.Discard the solution. When preparing a new batch, use de-gassed solvents, store under an inert atmosphere, and protect from light.[5] This is a strong indication of compound instability under the current conditions.
Poor reproducibility between experiments. Inconsistent Solution Preparation/Storage: If stock solutions are prepared and stored differently or used over varying lengths of time, the actual concentration of the active compound may differ.Standardize your SOP for solution preparation and storage. Always note the preparation date on the vial. For sensitive experiments, use freshly prepared solutions or qualify the stability of your stock over its intended use period.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.[2]

Objective: To intentionally degrade 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid under various stress conditions and analyze the resulting solutions by HPLC.

1. Materials & Preparation:

  • Stock Solution: Prepare a ~1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).

  • Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂).

  • Equipment: HPLC system with UV/PDA detector, pH meter, calibrated oven, photostability chamber.[12]

2. Experimental Workflow Diagram:

Caption: General workflow for a forced degradation study.

3. Step-by-Step Procedure:

For each condition, prepare a sample in a clear vial and a control sample wrapped in aluminum foil (dark control).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.[1]

    • At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with 0.1 M NaOH, dilute with mobile phase, and analyze.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 24 hours.[1]

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, dilute, and analyze.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.[2]

    • At specified time points, withdraw an aliquot, dilute, and analyze.

  • Thermal Degradation:

    • Place a vial of the stock solution in an oven at 60°C for 48 hours.

    • Analyze at specified time points.

  • Photolytic Degradation:

    • Place a thin layer of the solid compound and a vial of the stock solution in a photostability chamber.

    • Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][13]

    • Keep a dark control sample at the same temperature.

    • Prepare solutions from the stressed solid and analyze the stressed solution.

4. Data Analysis:

  • Compare the chromatograms of stressed samples to the unstressed control.

  • Calculate the percentage of degradation of the parent peak.

  • Check for the formation of new peaks (degradants).

  • Evaluate the peak purity of the parent compound to ensure co-elution is not occurring.

References

  • An In-depth Technical Guide to the Solubility and Stability of 2-[(3-Fluorobenzyl)oxy]benzoic Acid. Benchchem.
  • SAFETY DATA SHEET for 4-Fluoro-3-hydroxybenzoic acid. (2011-06-27).
  • SAFETY DATA SHEET for 4-hydroxybenzoic acid. Sigma-Aldrich. (2025-11-06).
  • Anaerobic degradation of halogenated benzoic acids coupled to denitrification observed in a variety of sediment and soil samples. FEMS Microbiology Letters.
  • Ionization Constants of Substituted Benzoic Acids in Ethanol-Water. PMC - NIH.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Study on Association of Substituted Benzoic Acids And Other Acids By Physical Methods. ResearchGate. (2025-09-03).
  • Studies on the effect of substituents on the solvational behavior of 2-, 3- and 4-benzoic acids and their anions in ethanol+. Zenodo.
  • 2-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 91821. PubChem - NIH.
  • 2,3-Difluoro-4-hydroxybenzoic acid | C7H4F2O3 | CID 2779307. PubChem.
  • SAFETY DATA SHEET for Benzoic acid, 4-chloro-3-nitro-. (2025-09-06).
  • 2,3-Difluoro-6-hydroxybenzoic acid. Apollo Scientific.
  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. Journal of Physical and Chemical Reference Data. (2013-08-30).
  • Anaerobic degradation of halogenated benzoic acids coupled to denitrification observed in a variety of sediment and soil samples. Research with New Jersey.
  • SAFETY DATA SHEET for 2,6-Difluoro-4-hydroxybenzoic Acid. TCI Chemicals. (2025-08-27).
  • 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3. Ossila.
  • Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding. Quora. (2021-03-31).
  • Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. Journal of Solution Chemistry.
  • 3,6-Difluoro-2-hydroxybenzoic acid. Synquest Labs.
  • Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. PMC - NIH.
  • 4-FLUORO-3-HYDROXYBENZOIC ACID. HANGZHOU HONGQIN PHARMTECH CO.,LTD.
  • Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. ResearchGate.
  • Stability Indicating Forced Degradation Studies. RJPT.
  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (2022-11-30).
  • 2,6-Difluoro-4-hydroxybenzoic Acid | 214917-68-7. Tokyo Chemical Industry.
  • Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV. (2023-09-20).
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.
  • Fluorinated Benzoic Acid. Scribd.
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • Photostability testing theory and practice. Q1 Scientific. (2021-07-28).
  • 2,4-Difluoro-3-hydroxybenzoicacid | 91659-08-4. Biosynth.
  • A Comparative Guide to Analytical Methods for 4-Chloro-3-nitrobenzoic Acid. Benchchem.
  • Degradation of 2,6-dichloro-1,4-benzoquinone by UV/H2O2/O3 treatment. PubMed. (2022-02-16).
  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Google Patents.
  • HPLC Methods for analysis of 4-Hydroxybenzoic acid. HELIX Chromatography.
  • Chlorogenic acid UVA–UVB photostability. PubMed.

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid. This resource is designed for researchers, chemists, and formulation scientists who encounter solubility hurdles when working with this highly functionalized benzoic acid derivative. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies required to ensure its successful application in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid that influence its solubility?

A1: The solubility of this compound is governed by a combination of functional groups, each with distinct polarity and hydrogen bonding capabilities:

  • Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. Its acidity is a critical factor in solubility, as deprotonation to the carboxylate form (-COO⁻) dramatically increases aqueous solubility.

  • Phenolic Hydroxyl Group (-OH): Also a polar, protic group, it can donate and accept hydrogen bonds. Its acidity is weaker than the carboxylic acid.

  • Benzene Ring: The aromatic ring is nonpolar and hydrophobic, which tends to decrease solubility in polar solvents like water.

  • Halogen Atoms (-Cl, -F): The two fluorine atoms and one chlorine atom are electron-withdrawing and increase the acidity of both the carboxylic acid and the phenolic proton compared to unsubstituted analogs. They contribute to the molecule's overall polarity but can also engage in halogen bonding, influencing crystal lattice energy and, consequently, solubility.

The molecule's planar structure and capacity for strong intermolecular hydrogen bonding can lead to a stable crystal lattice, making it difficult for solvent molecules to break it apart, resulting in low solubility in many common solvents.

Q2: Why is this compound poorly soluble in many common reaction solvents?

A2: The poor solubility arises from a polarity mismatch and strong intermolecular forces. The molecule possesses both polar (carboxyl, hydroxyl) and nonpolar (chlorodifluorophenyl ring) regions. In nonpolar solvents (e.g., hexanes, toluene), the polar groups prevent dissolution. In moderately polar aprotic solvents (e.g., dichloromethane), the strong hydrogen bonding network of the solid acid may be too strong to be disrupted effectively. While it is more soluble in polar aprotic solvents like DMSO and DMF, achieving high concentrations for reaction stoichiometry can still be challenging.

Q3: How does pH affect the solubility of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid?

A3: The effect of pH is profound and is the most powerful tool for manipulating this compound's solubility in protic solvents.

  • In Acidic Conditions (Low pH): At a pH well below the pKa of the carboxylic acid (estimated to be around 2.5-3.0 due to the electron-withdrawing halogens), the molecule exists in its neutral, protonated form (Ar-COOH). This form is significantly less soluble in water and other polar solvents.[1]

  • In Basic Conditions (High pH): As the pH increases, the carboxylic acid is deprotonated to form the highly polar and much more water-soluble carboxylate salt (Ar-COO⁻).[1][2] At even higher pH values, the phenolic hydroxyl group can also be deprotonated, further increasing polarity and solubility. This principle is key to many of the solubilization strategies discussed below.

Troubleshooting Guide: Reaction Setup & Execution

This section addresses common problems encountered when using 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid as a reactant.

Problem 1: The starting material fails to dissolve in the chosen reaction solvent.

This is the most frequent issue, leading to a heterogeneous mixture and preventing the reaction from initiating efficiently.

Root Cause Analysis: The primary cause is an unfavorable energy balance between the solute-solute interactions (crystal lattice energy) and the solute-solvent interactions.

For reactions that can tolerate them, polar aprotic solvents are often the best starting point.

Solvent TypeExamplesSuitability for 2-Chloro-3,6-difluoro-4-hydroxybenzoic acidRationale & Considerations
Polar Aprotic DMSO, DMF, DMAc, NMPHigh These solvents are excellent at disrupting hydrogen bonds and solvating both polar and nonpolar parts of the molecule. However, they have high boiling points, which can complicate product isolation.
Ethers THF, 2-MeTHF, DioxaneModerate Can solvate the molecule to some extent, but solubility may be limited. Often used in reactions involving organometallics (e.g., lithiation), where polar aprotic solvents are incompatible.[3]
Alcohols Methanol, EthanolModerate to High Can act as both hydrogen bond donors and acceptors, leading to good solubility.[1][4] However, they are protic and may interfere with certain reagents (e.g., Grignards, strong bases) or lead to side reactions like esterification.
Ketones Acetone, MEKModerate Benzoic acid is generally soluble in acetone.[4] These are useful for reactions where a volatile, polar aprotic solvent is needed.
Halogenated DCM, ChloroformLow Generally poor solvents for this compound due to their inability to effectively break the strong hydrogen bonding network.
Hydrocarbons Toluene, HexaneVery Low Unsuitable as primary solvents due to the high polarity of the solute.

This is the most effective strategy for reactions involving a base. By converting the acid to its more soluble salt before adding other reagents, you can achieve a homogeneous solution.

cluster_0 Solubilization Workflow A Poorly Soluble Acid (Heterogeneous Slurry) B Add Suitable Base (e.g., K₂CO₃, Et₃N) A->B Step 1 C Stir at RT or with gentle heat B->C Step 2 D Soluble Salt Formed (Homogeneous Solution) C->D Result E Proceed with Reaction: Add Electrophile/Reagent D->E Step 3

Caption: Workflow for in situ salt formation to improve solubility.

Experimental Protocol: In Situ Salt Formation for an Alkylation Reaction

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., Nitrogen or Argon), add 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid (1.0 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent (e.g., DMF or acetonitrile, ~5-10 mL per mmol of acid).

  • Base Addition: Add a suitable base (e.g., potassium carbonate (K₂CO₃, 1.1 eq for carboxylate, >2.2 eq for diphenoxide/carboxylate) or triethylamine (Et₃N, 1.1 eq)).

  • Solubilization: Stir the mixture at room temperature or with gentle warming (e.g., 40-50 °C) until the solid has completely dissolved, indicating the formation of the soluble salt.

  • Reaction: Cool the solution to the desired reaction temperature and proceed by adding the other reagents (e.g., an alkyl halide).

Base Selection Table

BaseStrengthTypical SolventsComments
Triethylamine (Et₃N) Weak (organic)THF, DCM, ACN, DMFForms a triethylammonium salt. Good for reactions sensitive to inorganic salts.
DIPEA Weak (hindered)THF, DCM, ACN, DMFSimilar to Et₃N but less nucleophilic.
Potassium Carbonate (K₂CO₃) Moderate (inorganic)DMF, Acetone, ACNCommonly used and effective. Heterogeneous at first, but the reaction proceeds as the salt forms.
Sodium Hydroxide (NaOH) Strong (inorganic)DMSO, WaterVery effective for full deprotonation. Use in DMSO can be a powerful combination.[5]
Problem 2: The reaction is sluggish or stalls, even with initial dissolution.

Even if the compound dissolves initially, its effective concentration might be too low, or it may precipitate out as the reaction conditions change.

Root Cause Analysis: The reaction rate is concentration-dependent. If the solubility limit is low, the reaction will be slow. Alternatively, a change in the solvent environment during the reaction (e.g., consumption of a solubilizing base) could cause precipitation.

PTC is an excellent technique for reactions where an ionic reagent in an aqueous or solid phase needs to react with an organic substrate in a nonpolar organic phase.[5][6] It can be adapted here to continuously transport the deprotonated acid into an organic phase for reaction. This is particularly useful for esterifications or etherifications with alkyl halides in solvents like toluene or DCM where the acid itself is insoluble.

PTC_Cycle cluster_aqueous Aqueous/Solid Phase Aq_Anion Ar-COO⁻ M⁺ (Generated from Acid + Base) Catalyst_Org Q⁺ Ar-COO⁻ (Lipophilic Ion Pair) Aq_Anion->Catalyst_Org Anion Exchange M_X M⁺ X⁻ (Inorganic Salt Byproduct) Org_Reactant R-X (e.g., Alkyl Halide) Product Ar-COOR (Ester Product) Catalyst_Aq Q⁺ X⁻ (Catalyst) Product->Catalyst_Aq Forms Catalyst_Org->Org_Reactant Reaction Catalyst_Aq->M_X Returns to Aq. Phase

Caption: Mechanism of Phase-Transfer Catalysis (PTC) for esterification.

Experimental Protocol: Esterification using PTC

  • Setup: In a flask, combine 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid (1.0 eq), an organic solvent (e.g., toluene), and the alkylating agent (e.g., benzyl bromide, 1.1 eq).

  • Aqueous Phase: In a separate container, dissolve a base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) in a minimal amount of water.

  • Catalyst: Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS) (0.05-0.1 eq), to the organic mixture.

  • Reaction: Add the aqueous base solution to the organic mixture and stir vigorously at a suitable temperature (e.g., 60-80 °C). The vigorous stirring is crucial to maximize the interfacial area between the two phases.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion. The catalyst (Q⁺) shuttles the carboxylate anion (Ar-COO⁻) into the organic phase where it can react with the benzyl bromide.[4][6]

Using a mixture of solvents can sometimes achieve a higher solubility than either solvent alone, a phenomenon known as cosolvency.[7] A small amount of a highly polar solvent like DMSO or water added to a moderately polar solvent like THF or acetone can sometimes disrupt the crystal lattice enough to improve solubility without drastically changing the overall reaction medium.[8][9]

  • Practical Tip: Screen co-solvent systems in small-scale solubility tests. Add your compound to your primary solvent, then titrate in small percentages (e.g., 1-10% v/v) of a co-solvent like DMSO, NMP, or even water to observe the effect on solubility. For charged solutes, adding a small amount of water to an organic solvent can substantially improve solubility.

References

  • Understanding the Effect of pH on Benzoic Acid Solubility. (2023). Physics Forums. Available from: [Link]

  • EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. (2017). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]

  • Why Is Benzoic Acid Slightly Soluble In Water?. (2022). Sciencing. Available from: [Link]

  • Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. (2019). MDPI. Available from: [Link]

  • The pH effect on partition coefficient of benzoic acid. (n.d.). ResearchGate. Available from: [Link]

  • Cosolvent. (n.d.). Wikipedia. Available from: [Link]

  • A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. (2021). IJSRP. Available from: [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). SAGE Publications. Available from: [Link]

  • Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. (2019). ACS Publications. Available from: [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. (n.d.). Journal For Basic Sciences. Available from: [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020). YouTube. Available from: [Link]

  • Phase transfer catalysis. (n.d.). Slideshare. Available from: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1995). UNT Digital Library. Available from: [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Available from: [Link]

  • Phase Transfer Catalysis. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • 2-Chloro-4-hydroxybenzoic acid. (n.d.). PubChem. Available from: [Link]

  • Structure and Properties of Carboxylic Acids and their Salts. (2020). Chemistry LibreTexts. Available from: [Link]

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Technical Support Center: Catalyst Selection for Reactions Involving 2-Chloro-3,6-difluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of catalyst selection for various chemical transformations involving this multifaceted molecule. Our aim is to equip you with the scientific rationale behind experimental choices to ensure the success of your synthetic endeavors.

Understanding the Reactivity of 2-Chloro-3,6-difluoro-4-hydroxybenzoic Acid

2-Chloro-3,6-difluoro-4-hydroxybenzoic acid is a highly functionalized aromatic compound, presenting both opportunities and challenges in synthetic chemistry. Its reactivity is governed by the interplay of its key functional groups: a carboxylic acid, a phenolic hydroxyl group, a chloro substituent, and two fluoro substituents. The ortho positioning of the chloro and one of the fluoro groups relative to the carboxylic acid introduces significant steric hindrance, a phenomenon known as the ortho effect.[1][2][3] This effect increases the acidity of the carboxylic acid by forcing it out of the plane of the benzene ring, which can influence catalyst selection and reaction kinetics.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid?

A1: The molecule has four primary reactive sites:

  • Carboxylic Acid (-COOH): Susceptible to esterification, amidation, and reduction.

  • Hydroxyl Group (-OH): Can undergo etherification, esterification, and O-arylation.

  • Chloro Group (-Cl): An excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[6][7]

  • Aromatic Ring: The electron-rich ring can participate in electrophilic aromatic substitution, though the existing substituents will direct incoming electrophiles.

Q2: How does the "ortho effect" influence catalyst selection for this molecule?

A2: The chloro and fluoro groups ortho to the carboxylic acid create steric hindrance.[8][3][9] This can make the carboxylic acid group more challenging to access for some catalysts. For reactions involving the carboxylic acid, such as esterification, more forcing conditions or specialized catalysts may be required.[10] For cross-coupling reactions at the chloro position, the steric bulk around the palladium center, dictated by the choice of ligand, becomes a critical parameter for successful catalysis.

Troubleshooting Guide: Catalyst Selection by Reaction Type

Esterification & Etherification Reactions

Issue 1: Low yield or slow reaction rate during Fischer esterification of the carboxylic acid.

Cause: The steric hindrance from the ortho chloro and fluoro substituents can impede the approach of the alcohol nucleophile to the carbonyl carbon.[9][10]

Troubleshooting Steps:

  • Increase Catalyst Loading and/or Temperature: A higher concentration of a strong acid catalyst (e.g., H₂SO₄, p-TsOH) and elevated temperatures can help overcome the activation energy barrier.

  • Use a More Reactive Esterifying Agent: Instead of a simple alcohol under acidic conditions, consider using a more reactive agent like a diazoalkane (e.g., diazomethane for methyl ester) or employing a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst.

  • Alternative Esterification Methods: Consider the Steglich esterification, which is effective for sterically hindered acids.

Issue 2: Unwanted side reaction at the hydroxyl group during esterification of the carboxylic acid.

Cause: The phenolic hydroxyl group can also be acylated, especially when using highly reactive acylating agents like acid chlorides or anhydrides.[10]

Troubleshooting Steps:

  • Protecting Group Strategy: Protect the hydroxyl group as a silyl ether (e.g., TBDMS) or a benzyl ether prior to esterification. The protecting group can be removed in a subsequent step.

  • Selective Catalysis: In some cases, careful selection of the catalyst and reaction conditions can favor esterification of the carboxylic acid over the phenol. For instance, using a milder acid catalyst might selectively protonate the more basic carboxylic acid.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent on 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid is a versatile handle for C-C and C-N bond formation via palladium-catalyzed cross-coupling reactions.

Issue 3: Low or no conversion in a Suzuki-Miyaura coupling reaction.

Cause: Aryl chlorides are less reactive than aryl bromides or iodides in the oxidative addition step of the catalytic cycle.[11] The steric hindrance around the chloro group can further slow down this step.

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Palladium Precatalyst: Use a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst that is easily reduced in situ, such as Pd(OAc)₂.

    • Ligand: Employ bulky, electron-rich phosphine ligands that promote oxidative addition and stabilize the active palladium species. Good choices include tri-tert-butylphosphine (P(tBu)₃), XPhos, or SPhos.[12][13] N-heterocyclic carbene (NHC) ligands are also highly effective for coupling aryl chlorides.[14]

  • Base Selection: The choice of base is crucial for activating the boronic acid.[14] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃ for challenging couplings.

  • Solvent and Temperature: Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. Increasing the reaction temperature can also improve reaction rates.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling

Palladium PrecatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-110
Pd₂(dba)₃XPhosCs₂CO₃Dioxane80-110
PdCl₂(dppf)-K₂CO₃DMF/H₂O90-120

Issue 4: Catalyst deactivation or low yield in Buchwald-Hartwig amination.

Cause: The substrate contains both a phenolic hydroxyl group and a carboxylic acid, which can potentially coordinate to the palladium center and inhibit catalysis. The choice of base is also critical to avoid unwanted side reactions.[15]

Troubleshooting Steps:

  • Protecting Groups: To prevent interference from the acidic protons of the hydroxyl and carboxylic acid groups, consider protecting them prior to the amination reaction.

  • Ligand Selection: As with Suzuki coupling, bulky, electron-rich ligands are preferred. Buchwald's biarylphosphine ligands (e.g., XPhos, RuPhos) are generally very effective.[16][17][18]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice.[15] However, if your substrate is base-sensitive, weaker bases like K₂CO₃ or Cs₂CO₃ can be used, although this may require higher catalyst loadings or longer reaction times.[15]

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination

Palladium PrecatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂XPhosNaOtBuToluene80-110
Pd₂(dba)₃RuPhosLHMDSDioxane80-110
G3-XPhos Precatalyst-K₂CO₃t-BuOH90-120

Issue 5: Unwanted decarboxylation during cross-coupling reactions.

Cause: Hydroxybenzoic acids can undergo decarboxylation, particularly at elevated temperatures.[19][20] This process can sometimes be catalyzed by palladium complexes, leading to the formation of 3-chloro-2,5-difluorophenol as a byproduct.[21]

Troubleshooting Steps:

  • Lower Reaction Temperature: If the desired cross-coupling reaction proceeds at a reasonable rate at a lower temperature, this can help to minimize decarboxylation.

  • Protect the Carboxylic Acid: Converting the carboxylic acid to an ester prior to the cross-coupling reaction will prevent decarboxylation. The ester can then be hydrolyzed back to the carboxylic acid after the coupling step.

  • Catalyst Choice: Some palladium catalysts may have a higher propensity to promote decarboxylation. Screening different palladium precursors and ligands may identify a system that is more selective for the desired cross-coupling reaction.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-3,6-difluoro-4-hydroxybenzoic Acid with Phenylboronic Acid

This is a general starting protocol and may require optimization.

  • To a flame-dried Schlenk tube, add 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene and water (10:1 v/v).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This is a general starting protocol and may require optimization.

  • To a flame-dried Schlenk tube, add 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid (1.0 equiv), Pd₂(dba)₃ (0.01 equiv), XPhos (0.02 equiv), and NaOtBu (1.4 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene and morpholine (1.2 equiv).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Product Reductive Elimination->Ar-R Ar-X 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid Ar-X->Oxidative Addition R-B(OR)2 Boronic Acid R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Amine Coordination Amine Coordination Ar-Pd(II)-X(L2)->Amine Coordination Ar-Pd(II)-NHR2(L) Ar-Pd(II)-NHR2(L) Amine Coordination->Ar-Pd(II)-NHR2(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NHR2(L)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2 Product Reductive Elimination->Ar-NR2 Ar-X 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid Ar-X->Oxidative Addition HNR2 Amine HNR2->Amine Coordination Base Base Base->Amine Coordination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

References

  • Ortho effect - Wikipedia. (URL: )
  • Substituent Effects on Acidity - Chemistry LibreTexts. (URL: )
  • Ortho Effect - BYJU'S. (URL: [Link])

  • Ortho Effect in Chemistry: Definition, Examples & Key Insights - Vedantu. (URL: [Link])

  • The Ortho Effect of benzoic acids. (URL: )
  • SIR Effect Organic(Steric Inhibition Of Resonance )| CHEMISTRY | IIT | JEE - YouTube. (URL: [Link])

  • Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction - Digital Commons @ Otterbein. (URL: [Link])

  • Does unsubstituted benzoic acid not show resonance due to steric effects? - Chemistry Stack Exchange. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (URL: [Link])

  • Palladium Catalysts for Cross-Coupling Reaction - MDPI. (URL: [Link])

  • A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides | Journal of the American Chemical Society. (URL: [Link])

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed. (URL: [Link])

  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google P
  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes - Dalton Transactions (RSC Publishing). (URL: [Link])

  • Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride - Patent 0431294. (URL: [Link])

  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC. (URL: [Link])

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])

  • Reaction mechanism of the decarboxylation of 4‐hydroxybenzoic acid with ChCl‐urea. (URL: [Link])

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid - ResearchGate. (URL: [Link])

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - NIH. (URL: [Link])

  • Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst - ResearchGate. (URL: [Link])

  • 2-Chloro-4-hydroxybenzoic acid | C7H5ClO3 - PubChem. (URL: [Link])

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. (URL: [Link])

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Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-Chloro-3,6-difluoro-4-hydroxybenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, halogenated organic compounds have garnered significant attention due to their unique physicochemical properties that can enhance biological activity. Among these, 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid stands out as a promising scaffold. Its structure, characterized by a benzoic acid core with chlorine and fluorine substituents, suggests a potential for diverse biological interactions. This guide provides a comparative overview of the biological activity of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid and its structural analogs, offering insights for researchers, scientists, and professionals in drug development.

The strategic placement of halogen atoms on the aromatic ring can profoundly influence a molecule's lipophilicity, electronic character, and metabolic stability, thereby modulating its interaction with biological targets. This principle forms the basis for the comparative analysis presented herein, which aims to elucidate the structure-activity relationships (SAR) within this family of compounds.

Comparative Biological Activity

While direct, head-to-head comparative studies on the biological activities of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid and its close analogs are limited in publicly available literature, we can synthesize a comparative analysis from existing data on individual compounds and related derivatives. The primary biological activities of interest for this class of compounds include antimicrobial and anticancer effects.

It is crucial to note that the quantitative data presented below are compiled from various sources and may not be directly comparable due to differing experimental conditions. However, they provide valuable insights into the potential activity spectrum of these compounds.

Antimicrobial Activity

Halogenated phenolic compounds have long been recognized for their antimicrobial properties. The presence of halogens can enhance the disruption of microbial cell membranes and interfere with essential enzymatic processes.

Table 1: Comparative Antimicrobial Activity of 2-Chloro-3,6-difluoro-4-hydroxybenzoic Acid and Its Analogs

CompoundStructureReported Antimicrobial ActivityQuantitative Data (Source Dependent)References
2-Chloro-3,6-difluoro-4-hydroxybenzoic acid Aromatic ring with one chloro, two fluoro, and one hydroxyl group attached to a carboxylic acid.Antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum. Promising antibacterial effects against Gram-positive bacteria like Bacillus subtilis.IC50 values ranging from 0.5 to 1.8 µg/mL against certain fungi.[1]
4-Hydroxybenzoic acid Aromatic ring with one hydroxyl group attached to a carboxylic acid.Broad-spectrum antimicrobial properties.IC50 of 160 µg/ml against various Gram-positive and some Gram-negative bacteria.[2][3] MIC values ranging from 36.00-72.00 mg/ml.[4][2][3][4]
2-Chloro-4-hydroxybenzoic acid Aromatic ring with one chloro and one hydroxyl group attached to a carboxylic acid.Reported to have moderate antimicrobial activity and is used as an intermediate in the synthesis of antimicrobial and anti-inflammatory agents.[5]Specific MIC or IC50 values are not readily available in the reviewed literature.[5]
Derivatives of 2-chlorobenzoic acid Varied ester and Schiff's base derivatives.Schiff's bases of 2-chlorobenzoic acid were found to be more potent antimicrobial agents than its esters, with significant activity against Escherichia coli.Compound 6 (a Schiff's base derivative) showed a pMIC against E. coli of 2.27 µM/ml.[6]

Causality Behind Experimental Observations:

The increased antimicrobial potency of the halogenated analogs compared to the parent 4-hydroxybenzoic acid can be attributed to several factors. The electron-withdrawing nature of chlorine and fluorine atoms can increase the acidity of the phenolic hydroxyl group, potentially enhancing its ability to disrupt microbial membranes. Furthermore, the lipophilicity conferred by the halogens can facilitate the passage of the molecule across the lipid-rich cell walls of microorganisms. The observation that Schiff's base derivatives of 2-chlorobenzoic acid exhibit greater activity than their ester counterparts suggests that the imine linkage is crucial for the antimicrobial action, possibly through enhanced cell permeability or interaction with specific microbial targets.[6]

Anticancer Activity

The cytotoxic potential of benzoic acid derivatives against various cancer cell lines is an active area of research. Halogenation has been shown to play a significant role in enhancing the anticancer properties of various molecular scaffolds.

Table 2: Comparative Anticancer Activity of 2-Chloro-3,6-difluoro-4-hydroxybenzoic Acid and Its Analogs

Compound/Analog ClassReported Anticancer ActivityQuantitative Data (Source Dependent)References
2-Chloro-3,6-difluoro-4-hydroxybenzoic acid Cytotoxicity has been assessed, with suggestions of a favorable safety profile against non-cancerous cell lines.Specific IC50 values against cancer cell lines are not detailed in the provided search results.
2,4-dihydroxybenzoic acid derivatives Hydrazide-hydrazone derivatives exhibited significant antiproliferative activity.An N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide derivative showed an IC50 value of 0.77 µM against the LN-229 cancer cell line.[7]
2-chloro-N-phenylacetamide A related chlorinated amide showed inhibitory activity against fluconazole-resistant Candida spp. and has been evaluated for its toxicological profile.MIC ranging from 128 to 256 µg/mL against Candida albicans and Candida parapsilosis.[8] Antifungal activity against Aspergillus niger with MIC between 32 and 256 μg/mL.[9][8][9]

Causality Behind Experimental Observations:

The anticancer activity of these compounds is likely multifactorial. The planar aromatic ring can intercalate with DNA, while the reactive functional groups can interact with key enzymes and proteins involved in cell proliferation and survival. The addition of halogens can enhance these interactions through increased binding affinity and altered electronic properties. For instance, the cytotoxic effects of the 2,4-dihydroxybenzoic acid derivatives highlight how modifications to the core benzoic acid structure can lead to potent and selective anticancer agents.[7] The mechanism of action may involve the induction of apoptosis, cell cycle arrest, or inhibition of specific signaling pathways crucial for cancer cell growth.

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the antimicrobial and anticancer potential of the compounds discussed.

Antimicrobial Susceptibility Testing: Agar Disk Diffusion and Broth Microdilution (MIC Determination)

The agar disk diffusion method is a widely used qualitative technique for preliminary screening of antimicrobial activity, while the broth microdilution method provides quantitative data in the form of the Minimum Inhibitory Concentration (MIC).

Agar Disk Diffusion Method

dot

Agar_Disk_Diffusion cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) AgarPlate Inoculate Mueller-Hinton agar plate evenly with the inoculum Inoculum->AgarPlate Spread PlaceDisks Place impregnated disks on the agar surface AgarPlate->PlaceDisks Disks Impregnate sterile paper disks with test compound solution Disks->PlaceDisks Incubate Incubate plates under appropriate conditions (e.g., 37°C for 24h) PlaceDisks->Incubate MeasureZones Measure the diameter of the zones of inhibition Incubate->MeasureZones Interpret Interpret results based on zone size (susceptible, intermediate, resistant) MeasureZones->Interpret

Caption: Workflow for the Agar Disk Diffusion Assay.

Detailed Protocol for Agar Disk Diffusion: [10][11][12]

  • Inoculum Preparation: Aseptically pick several colonies of the test microorganism from a fresh agar plate and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disk Application: Aseptically apply paper disks (6 mm in diameter) impregnated with a known concentration of the test compound onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate them at the appropriate temperature and duration for the specific microorganism (e.g., 35°C ± 2°C for 18-24 hours for many bacteria).

  • Result Interpretation: After incubation, measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter. The size of the inhibition zone is indicative of the antimicrobial activity.

Broth Microdilution for MIC Determination

dot

Broth_Microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis SerialDilution Prepare two-fold serial dilutions of the test compound in a 96-well plate InoculatePlate Add inoculum to each well (final concentration ~5x10^5 CFU/mL) SerialDilution->InoculatePlate Inoculum Prepare standardized microbial inoculum Inoculum->InoculatePlate Controls Include growth (no compound) and sterility (no inoculum) controls InoculatePlate->Controls Incubate Incubate the plate under appropriate conditions Controls->Incubate ReadMIC Determine the MIC: the lowest concentration with no visible growth Incubate->ReadMIC

Caption: Workflow for Broth Microdilution MIC Assay.

Detailed Protocol for Broth Microdilution: [13][14][15]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it in the broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well containing the serially diluted compound. Also, include a positive control well (broth with inoculum but no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[16][17]

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability. It is based on the reduction of MTT by mitochondrial dehydrogenases of viable cells to form a purple formazan product.

dot

MTT_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellSeeding Seed cancer cells in a 96-well plate and incubate for 24h Treatment Treat cells with different concentrations of the compound for a set time (e.g., 48h) CellSeeding->Treatment CompoundPrep Prepare serial dilutions of the test compound CompoundPrep->Treatment AddMTT Add MTT solution to each well and incubate for 2-4h Treatment->AddMTT Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals AddMTT->Solubilize ReadAbsorbance Measure absorbance at ~570 nm using a microplate reader Solubilize->ReadAbsorbance Calculate Calculate cell viability (%) and determine the IC50 value ReadAbsorbance->Calculate

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Protocol for MTT Assay: [18][19][20][21]

  • Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO). Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.

Conclusion and Future Directions

This guide provides a synthesized comparison of the biological activity of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid and its analogs based on available scientific literature. The inclusion of chlorine and fluorine atoms appears to enhance the antimicrobial and potentially the anticancer activities of the parent 4-hydroxybenzoic acid scaffold. However, to establish definitive structure-activity relationships, a systematic study involving the synthesis and parallel biological evaluation of a series of closely related analogs under standardized conditions is imperative.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of the antimicrobial and anticancer activities of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid and its key structural analogs to obtain reliable quantitative data.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which these compounds exert their biological effects.

  • In Vivo Efficacy and Toxicity: Evaluating the most promising compounds in animal models to assess their therapeutic potential and safety profiles.

By pursuing these research avenues, the full potential of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid and its derivatives as lead compounds for the development of new therapeutic agents can be realized.

References

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  • Rupa Health. (n.d.). 4-Hydroxybenzoic Acid. Retrieved from [Link]

  • Science TIST. (n.d.). Antimicrobial Activity of 4-Hydroxybenzoic Acid and trans 4-Hydroxycinnamic Acid Isolated and Identified from Rice Hull. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Karakonstantis, S., Kalemaki, D., & Gikas, E. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and aromatic plants.
  • Kabelik, J. (2015). Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. Journal of Clinical Pharmacy and Therapeutics, 40(4), 459-462.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • O'Connell, M. (n.d.). Agar diffusion susceptibility test: Significance and symbolism. Retrieved from [Link]

  • Weitman, S. D., & R., R. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50584.
  • Jacobs, A. C., & Tabatabai, N. (2013). Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. Journal of Antimicrobial Chemotherapy, 68(10), 2202-2208.
  • DTU Food. (2022). Determination of antimicrobial resistance by disk diffusion.
  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • ResearchGate. (2016). How will you calculate the IC50 and MIC for antimicrobial/anti-infective agents? Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-hydroxybenzoic acid. Retrieved from [Link]

  • Mehta, S., Kumar, P., Marwaha, R. K., & Narasimhan, B. (2014).
  • Zhang, J., Li, Y., Wang, X., & Li, J. (2016). A practical synthesis of 3-chloro-2, 4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 40(3), 166-168.
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  • Schilling, M., et al. (2016). Automation of antimicrobial activity screening. 3 Biotech, 6(1), 1-8.
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  • Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
  • Popiołek, Ł., et al. (2024). 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. Molecules, 29(9), 2186.
  • Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8031.
  • de Oliveira, A. P., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Revista do Instituto de Medicina Tropical de São Paulo, 64, e28.
  • PharmaCompass. (n.d.). 2-Hydroxy-4-chlorobenzoic acid. Retrieved from [Link]

  • Patel, K. D., Patel, A. D., & Patel, N. B. (2012). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 4(1), 449-455.
  • ResearchGate. (n.d.). Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. Retrieved from [Link]

  • ResearchGate. (n.d.). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link]

  • Li, Y., et al. (2023). Antifungal and elicitor activities of p-hydroxybenzoic acid for the control of aflatoxigenic Aspergillus flavus in kiwifruit.
  • de F. F. de Sousa, J., et al. (2023). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide. Journal of Toxicology and Environmental Health, Part A, 86(5), 181-193.
  • S. S. J. (2013). Evaluation of Biological Activity and Qualitative Analysis of 2, 5-dihydroxybenzoic acid from Momordica charantia Fruit. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 116-119.
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A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-3,6-difluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical intermediates is a cornerstone of a successful development program. This guide provides an in-depth technical comparison of validated analytical methods for the quantification of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid, a key building block in the synthesis of various pharmaceutical compounds. The methodologies discussed herein are grounded in established analytical principles and validated against the stringent requirements of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

This document is structured to provide not only the "how" but also the "why" behind the experimental choices, empowering you to select and implement the most suitable analytical method for your specific needs. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presenting detailed protocols and comparative performance data.

The Critical Role of Method Validation

Before delving into specific techniques, it is crucial to understand the framework of analytical method validation. Validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[1][2] It provides assurance of the reliability of analytical data and is a regulatory requirement in the pharmaceutical industry.[1][3] The core parameters of method validation, as defined by the ICH, are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[4]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).[3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For a polar, acidic compound like 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid, reversed-phase HPLC with UV detection is a highly suitable technique.

Causality Behind Experimental Choices

The selection of a reversed-phase method is predicated on the analyte's polarity. The nonpolar stationary phase (typically C18) provides effective retention for the moderately polar analyte when used with a polar mobile phase. The inclusion of an acid, such as phosphoric acid or formic acid, in the mobile phase is critical.[5] It serves to suppress the ionization of the carboxylic acid group, leading to a more consistent retention time and improved peak shape. The choice of acetonitrile as the organic modifier is due to its low UV cutoff and excellent miscibility with water.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). An isocratic elution with a ratio of 60:40 (v/v) of Solvent A to Solvent B is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by scanning a standard solution to find the wavelength of maximum absorbance (λmax), anticipated to be around 254 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the sample and prepare a solution in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[6][7][8][9]

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis & Reporting prep_standards Prepare Standard Solutions data_acquisition HPLC Analysis prep_standards->data_acquisition prep_samples Prepare Sample Solutions prep_samples->data_acquisition specificity Specificity data_processing Process Data specificity->data_processing linearity Linearity & Range linearity->data_processing accuracy Accuracy accuracy->data_processing precision Precision precision->data_processing lod_loq LOD & LOQ lod_loq->data_processing robustness Robustness robustness->data_processing data_acquisition->specificity data_acquisition->linearity data_acquisition->accuracy data_acquisition->precision data_acquisition->lod_loq data_acquisition->robustness report Validation Report data_processing->report

Caption: Workflow for HPLC method validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For carboxylic acids like 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid, a derivatization step is necessary to increase volatility and thermal stability.[10][11][12]

Causality Behind Experimental Choices

The carboxylic acid and hydroxyl groups of the analyte make it non-volatile and prone to thermal degradation in the GC inlet. Derivatization by esterification of the carboxylic acid and silylation of the hydroxyl group converts these polar functional groups into less polar, more volatile derivatives suitable for GC analysis.[11][13][14] The use of a mass spectrometer as a detector provides high selectivity and sensitivity, allowing for confident identification and quantification.

Experimental Protocol: GC-MS

1. Derivatization:

  • To 1 mg of the sample or standard in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

2. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection: Splitless injection at 250 °C.

  • MS Detection: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 50-500. For quantification, Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte can be used for enhanced sensitivity.

GC-MS Sample Preparation and Analysis Workflow

GCMS_Workflow start Sample/Standard derivatization Derivatization (Esterification/Silylation) start->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation detection MS Detection (Scan or SIM) separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: Workflow for GC-MS analysis with derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly well-suited for the analysis of compounds at low concentrations in complex matrices.

Causality Behind Experimental Choices

LC-MS/MS offers significant advantages in terms of sensitivity and selectivity over HPLC-UV. Electrospray ionization (ESI) in negative ion mode is chosen as it is highly effective for acidic compounds, readily forming the deprotonated molecule [M-H]-.[15][16] The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, minimizing interferences from the sample matrix.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an ESI source.

  • Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in acetonitrile. A gradient elution is typically used.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: ESI negative.

  • MRM Transitions: The precursor ion ([M-H]⁻) for 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid is m/z 208.9. Product ions would be determined by infusion and fragmentation experiments.

Logical Relationship of LC-MS/MS Validation Parameters

LCMSMS_Validation_Logic method_suitability Method Suitability specificity Specificity method_suitability->specificity linearity_range Linearity & Range method_suitability->linearity_range accuracy_precision Accuracy & Precision method_suitability->accuracy_precision sensitivity Sensitivity (LOD/LOQ) method_suitability->sensitivity

Caption: Interrelation of core LC-MS/MS validation parameters.

Performance Comparison of Analytical Methods

The following table summarizes the illustrative performance data for the three analytical methods, based on typical validation parameters for similar halogenated benzoic acids.

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Linearity Range 1 - 100 µg/mL0.01 - 10 µg/mL0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Limit of Detection (LOD) ~0.3 µg/mL~3 ng/mL~0.05 ng/mL
Limit of Quantitation (LOQ) ~1 µg/mL~10 ng/mL~0.1 ng/mL
Accuracy (Recovery %) 98 - 102%95 - 105%97 - 103%
Precision (RSD %) < 2%< 5%< 3%
Specificity GoodExcellentExcellent
Throughput HighModerateHigh
Sample Preparation SimpleComplex (derivatization)Simple to Moderate

Conclusion and Recommendations

The choice of the optimal analytical method for 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid depends on the specific requirements of the analysis.

  • HPLC-UV is a robust, reliable, and cost-effective method for routine quality control and assays where high sensitivity is not required. Its simple sample preparation and high throughput make it ideal for in-process controls and release testing.

  • GC-MS offers excellent sensitivity and specificity, particularly for the identification and quantification of trace-level volatile impurities. However, the requirement for derivatization adds complexity and time to the sample preparation process.

  • LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification, analysis in complex matrices, and pharmacokinetic studies.

A thorough validation of the chosen method is paramount to ensure the generation of reliable and accurate data, thereby supporting the development of safe and effective pharmaceutical products.[2] This guide provides a comprehensive framework for initiating the validation of analytical methods for 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid, grounded in scientific principles and regulatory expectations.

References

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A Guide to the Spectroscopic Analysis of 2-Chloro-3,6-difluoro-4-hydroxybenzoic Acid for Unambiguous Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise structural confirmation of a novel molecule is the bedrock upon which all subsequent research is built. For a polysubstituted aromatic compound such as 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid, the potential for isomeric impurities necessitates a rigorous, multi-faceted analytical approach. A single spectroscopic technique provides only one piece of the puzzle; true structural elucidation is achieved through the convergence of evidence from orthogonal methods.

This guide provides a comprehensive framework for the structural confirmation of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid. We will delve into the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. Rather than merely presenting data, we will explore the causality behind the expected spectral features and outline robust experimental protocols, demonstrating how these techniques synergize to provide an unassailable structural proof.

Mass Spectrometry (MS): The First Step – Determining the Molecular Formula

Mass spectrometry is the initial and most crucial step, as it directly ascertains the molecular weight and provides vital clues about the elemental composition. For a compound containing chlorine, MS offers a distinct signature that is nearly irrefutable. We will utilize Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules like carboxylic acids, which minimizes fragmentation and typically provides a clear molecular ion.[1][2]

Predicted Mass Spectrum Data

The primary goal is to observe the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. Given the acidic nature of the molecule, negative ion mode is often preferred.

ParameterPredicted ValueRationale and Key Insights
Molecular Formula C₇H₃ClF₂O₃-
Exact Mass 207.9712Calculated from the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O).
[M-H]⁻ Ion (m/z) 206.9634The primary ion expected in negative mode ESI-MS.
Isotopic Pattern [M-H]⁻ at ~100%[M+2-H]⁻ at ~32%The presence of a single chlorine atom yields a characteristic M/(M+2) isotopic pattern with a ratio of approximately 3:1, a definitive marker for chlorine.[3][4]
Experimental Protocol: High-Resolution LC-MS (ESI)
  • Sample Preparation : Dissolve 1 mg of the sample in 1 mL of a suitable solvent like methanol or acetonitrile. Dilute this stock solution to a final concentration of approximately 1-10 µg/mL in the mobile phase.

  • Instrumentation : Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

  • LC Conditions :

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions (Negative ESI Mode) :

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Negative.

    • Capillary Voltage: 3.0-4.0 kV.

    • Scan Range: m/z 50-500.

    • Data Acquisition: Full scan mode to observe the molecular ion and its isotopic pattern.

Workflow for LC-MS Analysis

Caption: Workflow for LC-MS analysis of the target compound.

Infrared (IR) Spectroscopy: Confirming the Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The distinct vibrational frequencies of the carboxylic acid and hydroxyl groups provide clear, diagnostic absorption bands.

Predicted IR Absorption Data
Functional GroupPredicted Wavenumber (cm⁻¹)Key Insights
O-H Stretch (Carboxylic Acid) 3300 - 2500 (very broad)The extreme broadness is due to strong hydrogen bonding between carboxylic acid dimers. This is a hallmark feature.[5][6]
O-H Stretch (Phenolic) 3600 - 3200 (broad)This band will likely be superimposed on the broader carboxylic acid O-H stretch.
C=O Stretch (Carboxylic Acid) 1710 - 1680Conjugation with the aromatic ring lowers the frequency compared to a saturated carboxylic acid.[6]
C=C Stretch (Aromatic) 1600 - 1450A series of sharp peaks confirming the presence of the benzene ring.
C-O Stretch (Carboxylic Acid/Phenol) 1320 - 1210Strong absorption associated with the C-O bonds.[5]
C-F Stretch 1250 - 1100Strong, characteristic absorptions for the carbon-fluorine bonds.
Experimental Protocol: KBr Pellet Method

The KBr pellet method is a standard technique for analyzing solid samples.[7][8] The key is to create a fine, homogenous dispersion of the sample within the IR-transparent KBr matrix to minimize light scattering.[9][10]

  • Preparation : Gently grind 1-2 mg of the sample with an agate mortar and pestle.

  • Mixing : Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder. Grind the mixture thoroughly for 2-3 minutes until it is a fine, homogenous powder.[7][8]

  • Pellet Formation : Transfer the powder to a pellet die. Place the die into a hydraulic press and apply a vacuum to remove trapped air and moisture.

  • Pressing : Slowly apply pressure up to 8-10 tons and hold for 1-2 minutes. The KBr will fuse into a transparent or translucent disc.[7]

  • Analysis : Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Acquisition : Record the spectrum, typically from 4000 to 400 cm⁻¹. Acquire a background spectrum of a pure KBr pellet to subtract atmospheric H₂O and CO₂ signals.

Workflow for FTIR Analysis (KBr Pellet)

Caption: Workflow for FTIR sample preparation and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of a molecule. Through a combination of ¹H, ¹³C, and ¹⁹F NMR, we can map out the complete carbon-hydrogen-fluorine framework.

Solvent Selection

The choice of a deuterated solvent is critical. The compound contains two acidic protons (carboxylic and phenolic) which can exchange with protic solvents. DMSO-d₆ is an excellent choice as it can solubilize the polar compound and its residual water peak does not typically obscure the aromatic region.[11][12][13] The acidic protons will often appear as broad signals in DMSO-d₆.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
ProtonPredicted Shift (ppm)MultiplicityIntegrationKey Insights
H-5 7.0 - 7.5Triplet (t)1HThis single aromatic proton will be coupled to the two adjacent fluorine atoms (F-6 and F-3, though ⁴JHF coupling to F-3 might be small). The primary coupling will be ³JHF to F-6.
-OH (Phenolic) 9.0 - 11.0Broad Singlet (br s)1HThe chemical shift is concentration-dependent. The signal will be broad due to hydrogen bonding and exchange.
-COOH 12.0 - 14.0Broad Singlet (br s)1HThe carboxylic acid proton is highly deshielded and its signal is typically very broad.[14]
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

The chemical shifts are predicted based on additive rules for substituted benzenes.[15][16] Each carbon will appear as a doublet or triplet due to coupling with fluorine atoms.

CarbonPredicted Shift (ppm)Multiplicity (due to C-F coupling)Key Insights
C=O 165 - 170Singlet or small doubletCarboxylic acid carbon, highly deshielded.
C-4 (-OH) 150 - 158Doublet of doublets (dd)Attached to oxygen, significantly deshielded. Coupled to F-3 and F-6.
C-6 (-F) 148 - 155Doublet (d)Directly bonded to fluorine, shows a large ¹JCF coupling constant.
C-3 (-F) 145 - 152Doublet (d)Directly bonded to fluorine, also shows a large ¹JCF coupling.
C-2 (-Cl) 120 - 128Doublet (d)Attached to chlorine. Coupled to F-3.
C-1 (-COOH) 115 - 125Doublet of doublets (dd)The ipso-carbon attached to the carboxyl group. Coupled to F-2 and F-6.
C-5 (-H) 110 - 118Doublet of doublets (dd)The only carbon attached to a proton. Coupled to F-3 and F-6.
Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)

¹⁹F NMR is highly sensitive and provides a clean spectrum, confirming the number and environment of the fluorine atoms.

FluorinePredicted Shift (ppm)MultiplicityKey Insights
F-3 -110 to -140Doublet (d)The two fluorine atoms are in different chemical environments and will show coupling to each other (⁴JFF). Each will also show coupling to H-5.
F-6 -110 to -140Doublet (d)The chemical shifts are relative to a standard like CFCl₃ (0 ppm). The exact values can be influenced by the other substituents.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation : Use a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • ¹H NMR Acquisition :

    • Acquire a standard 1D proton spectrum.

    • Set the spectral width to cover 0-15 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Set the spectral width to cover 0-200 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition :

    • Acquire a proton-decoupled 1D fluorine spectrum.

    • Set an appropriate spectral width (e.g., from -80 to -180 ppm).

  • Data Processing : Process all spectra using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

Workflow for NMR Analysis

Caption: General workflow for multi-nuclear NMR analysis.

UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The substituted benzene ring acts as a chromophore, and its absorption maxima (λmax) are influenced by the attached auxochromes (-OH, -Cl, -F, -COOH).[17][18]

Predicted UV-Vis Absorption Data
SolventPredicted λmax (nm)Key Insights
Methanol or Ethanol 280 - 310 nmThe phenolic hydroxyl group and the carboxylic acid group will cause a bathochromic (red) shift compared to unsubstituted benzene (~255 nm). The exact λmax depends on the combined electronic effects of all substituents.[17][19]
Methanol + NaOH Shift to longer wavelengthDeprotonation of the phenolic hydroxyl group to a phenoxide ion increases conjugation and will cause a significant bathochromic shift, which can be a useful diagnostic test for phenolic compounds.
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation : Prepare a stock solution of the sample in methanol (e.g., 100 µg/mL). From this, prepare a dilute solution (e.g., 5-10 µg/mL) in a quartz cuvette.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition :

    • Use methanol as the blank reference.

    • Scan the sample from 200 to 400 nm.

    • Record the wavelength of maximum absorbance (λmax).

  • Basification (Optional) : Add a drop of dilute NaOH to the cuvette, mix, and re-scan to observe any bathochromic shift.

Conclusion: A Synthesis of Spectroscopic Evidence

The structural confirmation of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid is not achieved by any single technique but by the logical convergence of all data.

  • Mass Spectrometry confirms the molecular weight (207.9712 Da) and elemental composition, with the 3:1 isotopic pattern providing definitive proof of one chlorine atom.

  • IR Spectroscopy validates the presence of the key functional groups: the very broad O-H stretch of a hydrogen-bonded carboxylic acid, the C=O stretch, and the C-F bonds.

  • NMR Spectroscopy provides the final, unambiguous proof of structure. The ¹H NMR shows a single aromatic proton coupled to fluorine. The ¹³C NMR confirms seven distinct carbon environments. Crucially, ¹⁹F NMR verifies the presence of two non-equivalent fluorine atoms. The combined 1D and potentially 2D NMR experiments (like HMBC and HSQC) can map out the exact placement of each substituent on the aromatic ring.

  • UV-Vis Spectroscopy confirms the presence of the substituted aromatic chromophore.

By comparing the data from each of these analyses with the predicted values, a researcher can confidently confirm the identity and purity of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid, ruling out any potential isomers and establishing a solid foundation for further research and development.

References

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Kwiecień, A., & Szultka-Młyńska, M. (2021). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews. [Link]

  • Ira, T. A., et al. (2019). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters, 48(10), 1262-1265. [Link]

  • Belguidoum, A., et al. (2023). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. Borneo Journal of Pharmacy, 6(3), 193-201. [Link]

  • Guo, T. (2024). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LC-MS Technical Library. [Link]

  • Kintek. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Kintek Press. [Link]

  • Edinburgh Instruments. (2023). Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. [Link]

  • Aleixandre-Tudo, J. L., & du Toit, W. (2010). Rapid determination of phenolic components in red wines from UV-Visible spectra and the method of partial least squares. UC Davis: Department of Viticulture and Enology. [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. [Link]

  • AntsLAB. (2019). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. [Link]

  • El-Haddad, M. F., et al. (2022). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Asian Journal of Pharmaceutical Analysis, 12(4), 213-217. [Link]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87. [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons. [Link]

  • PubChem. (n.d.). 2,6-Difluorobenzoic acid. National Center for Biotechnology Information. [Link]

  • Belkov, M. V., et al. (2018). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy, 85, 477-483. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. [Link]

  • Saame, J., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5367–5376. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]

  • PubChem. (n.d.). 2-Chloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]

  • ResearchGate. (n.d.). 13 C NMR spectra (in CDCl 3 ) of benzoic acid (4-DBA) (bottom) and organic salt 5 (top). [Link]

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benchmarking the synthesis of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid against other methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide and Benchmarking Analysis

A Comparative Guide to the Synthesis of 2-Chloro-3,6-difluoro-4-hydroxybenzoic Acid

The strategic synthesis of poly-functionalized aromatic molecules is a cornerstone of modern drug discovery and materials science. Among these, 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid is a highly valuable building block, prized for the unique electronic and steric properties conferred by its dense substituent pattern. This guide provides a detailed comparative analysis of key synthetic methodologies for this compound, offering experimental insights and data-driven recommendations to guide researchers, chemists, and process development professionals in selecting the optimal route for their specific needs.

The Strategic Importance of 2-Chloro-3,6-difluoro-4-hydroxybenzoic Acid

The precise arrangement of chloro, fluoro, and hydroxyl groups on the benzoic acid scaffold makes this molecule a critical intermediate in the synthesis of complex pharmaceuticals, particularly in the realm of novel antibiotics. For instance, it serves as a key precursor for certain advanced 3-quinolinecarboxylic acid derivatives, a class of potent antibacterial agents.[1][2] The challenge in its synthesis lies in achieving regioselective control over multiple functionalization steps on a deactivated or sterically hindered aromatic ring, making the choice of synthetic strategy paramount to achieving efficiency, scalability, and cost-effectiveness.

Benchmarking a Modern, High-Yield Synthetic Methodology

Recent advancements have led to a more practical and efficient synthesis that avoids many of the pitfalls of earlier methods. This approach begins with the commercially available 2,4-difluoro-3-chlorobenzoic acid and proceeds through a series of robust and scalable reactions.

Method 1: The Practical Route from 2,4-Difluoro-3-chlorobenzoic Acid

This synthetic pathway has been developed to be more suitable for larger-scale preparation by avoiding hazardous organometallic reagents and cryogenic temperatures.[1][2] The overall strategy is a linear sequence of well-understood aromatic transformations.

Experimental Protocol:

  • Nitration: 2,4-Difluoro-3-chlorobenzoic acid is first subjected to nitration to introduce a nitro group, which will later be converted to the target hydroxyl group. This step requires careful control of temperature and reagent addition.

  • Esterification: The resulting nitro-substituted benzoic acid is then esterified, typically to an ethyl ester. This protects the carboxylic acid and improves the solubility and handling characteristics of the intermediate. An 86% yield has been reported for this step.[1][2]

  • Nitro Group Reduction: The nitro group of the esterified intermediate is reduced to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient method, affording the corresponding aminobenzoate in excellent yields (around 97%).[1][2]

  • Diazotization and Hydrolysis: The final key step involves the conversion of the amino group to a hydroxyl group. This is achieved through diazotization with sodium nitrite (NaNO₂) in the presence of an acid, followed by hydrolysis of the resulting diazonium salt. This transformation can achieve yields of up to 90%.[1][2]

Causality and Rationale:

This method is designed for practicality and efficiency. Starting with a pre-functionalized benzoic acid simplifies the overall process. The sequence of nitration followed by reduction and diazotization is a classic and reliable strategy for introducing a hydroxyl group onto an aromatic ring. The esterification step is a standard protecting group strategy that facilitates the subsequent reduction step. This pathway has been optimized to achieve a high overall yield of approximately 70%, making it a significant improvement over previous methods.[1][2]

Diagram: High-Yield Synthesis Workflow

Caption: A practical, high-yield synthetic route to the target molecule.

Comparison with an Alternative Organometallic Approach

To fully appreciate the advantages of the modern method, it is instructive to compare it with an earlier, reported synthesis that relies on organolithium chemistry.

Method 2: The Organolithium Route

This approach utilizes directed ortho-lithiation, a powerful but challenging technique for C-H functionalization. It starts from 2,4-difluoro-1-(methoxymethoxy)benzene.[1]

Experimental Protocol:

  • Lithiation: The starting material is treated with a strong base, such as sec-butyllithium (sec-BuLi), at a very low temperature (-75°C) to generate a lithiated intermediate.[1][2]

  • Chlorination: The aryllithium species is then quenched with an electrophilic chlorine source.

  • Second Lithiation and Carboxylation: A second lithiation is performed, again at -75°C, followed by quenching with excess dry ice (solid CO₂) to install the carboxylic acid group.[1][2]

  • Deprotection: The final step involves the removal of the methoxymethyl (MOM) protecting group to reveal the hydroxyl functionality.

Causality and Rationale:

Directed ortho-lithiation allows for the direct and regioselective introduction of substituents. However, it requires the use of highly pyrophoric alkyllithium reagents, which are dangerous to handle, especially on a large scale. The extremely low temperatures are necessary to control the reactivity of these powerful bases and prevent side reactions, but this adds significant cost and engineering complexity to any potential scale-up. The overall yield for this route was reported to be only 51%.[1]

Diagram: Organolithium Synthesis Workflow

Caption: Synthesis of the target molecule via a low-temperature organolithium route.

Quantitative and Qualitative Performance Benchmarking

The following table provides a clear, side-by-side comparison of the two synthetic methodologies, summarizing the key performance indicators critical for process evaluation.

MetricMethod 1: Practical RouteMethod 2: Organolithium Route
Overall Yield ~70% [1][2]~51%[1]
Number of Steps 44
Starting Material 2,4-Difluoro-3-chlorobenzoic acid2,4-Difluoro-1-(methoxymethoxy)benzene
Key Reagents HNO₃, H₂SO₄, Pd/C, NaNO₂sec-Butyllithium, Dry Ice
Reaction Temperature Standard (0°C to reflux)Cryogenic (-75°C )[1][2]
Scalability Good; avoids problematic reagentsPoor; cryogenic and pyrophoric reagents
Safety Profile Requires handling of strong acidsHigh Hazard : Pyrophoric sec-BuLi
Cost-Effectiveness Favorable for larger scalesHigh cost due to reagents and cooling

Expert Recommendations and Conclusion

The benchmarking data clearly demonstrates the superiority of Method 1 for any application beyond small-scale discovery chemistry. Its high overall yield of 70%, use of readily available and manageable reagents, and avoidance of cryogenic conditions make it a robust, cost-effective, and scalable process.[1][2] The protocol is well-suited for producing kilogram quantities of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid needed for advanced drug development programs.

While the Organolithium Route (Method 2) is a chemically elegant demonstration of C-H activation, its practical application is severely limited by significant safety concerns, specialized equipment requirements (cryogenics), and a lower overall yield.[1] These factors make it unsuitable for large-scale industrial synthesis.

For researchers and drug development professionals, the choice is clear. The practical route starting from 2,4-difluoro-3-chlorobenzoic acid represents the current state-of-the-art for the synthesis of this critical intermediate, offering a reliable and efficient pathway from readily available materials to the final, high-purity product.

References

  • Zhang, J., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Open Chemistry. Available at: [Link]

  • Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • ResearchGate. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-Chloro-3,6-difluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of an active pharmaceutical ingredient (API) intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid is a key building block in the synthesis of advanced fluoroquinolone antibiotics.[1][2] Its molecular integrity directly influences the downstream reaction yields and the impurity profile of the final API. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this vital intermediate, grounded in scientific principles and practical, field-proven insights.

The Synthetic Landscape: Understanding Potential Impurities

Effective purity assessment begins with an understanding of what impurities might be present. The synthesis of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid often proceeds from starting materials like 2,4-difluoro-3-chlorobenzoic acid through a multi-step process that can include nitration, esterification, reduction of a nitro group, diazotization, and hydrolysis.[1][2] Each step is a potential source of impurities, including unreacted starting materials, intermediates, and by-products from side reactions.

Table 1: Potential Process-Related Impurities

Impurity NameChemical StructurePotential Origin
2,4-Difluoro-3-chlorobenzoic acidC₇H₃ClF₂O₂Unreacted starting material.
2-Chloro-3,6-difluoro-4-nitrobenzoic acidC₇H₂ClF₂NO₄Incomplete reduction of the nitro group.
Isomeric Hydroxybenzoic AcidsC₇H₃ClF₂O₃Non-specific hydrolysis or rearrangement during diazotization.
Residual Solvents(Varies)Incomplete removal after reaction workup or crystallization.

A robust analytical strategy must be capable of separating and detecting these structurally similar compounds from the main analyte.

Orthogonal Analytical Approaches: A Comparative Guide

No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted, or orthogonal, approach is essential for a comprehensive assessment. Here, we compare the most effective methods, detailing their principles, protocols, and their specific applicability to 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid.

The overall workflow for comprehensive purity assessment is a systematic process, ensuring that all potential impurities are investigated and quantified.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation Prep Weigh & Dissolve Sample in Diluent HPLC HPLC-UV (Primary Assay & Impurities) Prep->HPLC Inject NMR qNMR (Structural Confirmation & Purity) Prep->NMR Analyze EA Elemental Analysis (Compositional Verification) Prep->EA Analyze LCMS LC-MS (Impurity Identification) HPLC->LCMS Characterize Unknowns Eval Compare Data vs. Reference Standard HPLC->Eval LCMS->Eval NMR->Eval EA->Eval Report Generate Certificate of Analysis (CoA) Eval->Report

Caption: General workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone of purity determination for non-volatile organic compounds.[3] It excels at separating the target compound from closely related impurities, allowing for precise quantification.

Principle of Causality: Reversed-phase HPLC separates molecules based on their hydrophobicity. For acidic compounds like our target molecule, controlling the mobile phase pH is critical. By lowering the pH (e.g., with 0.1% formic or trifluoroacetic acid), we suppress the ionization of the carboxylic acid and phenolic hydroxyl groups.[3] This minimizes ionic interactions with the stationary phase, resulting in sharper, more symmetrical peaks and improved resolution between the analyte and its impurities.

Experimental Protocol: HPLC-UV Purity Assay

  • Objective: To determine the purity of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid by area percent and quantify impurities against a reference standard.

  • Instrumentation:

    • HPLC system with a Diode Array Detector (DAD) or UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Reagents:

    • HPLC-grade acetonitrile (ACN) and water.

    • Formic acid (FA) or Trifluoroacetic acid (TFA).

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% FA in water.

      • Mobile Phase B: 0.1% FA in ACN.

    • Standard Preparation: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a concentration of ~100 µg/mL.

    • Sample Preparation: Prepare the synthesized sample in the same manner as the standard.

    • Chromatographic Conditions:

      Parameter Value
      Flow Rate 1.0 mL/min
      Column Temp. 30 °C
      Detection λ 230 nm (or optimal wavelength from DAD)
      Injection Vol. 5 µL

      | Gradient | 20% B to 80% B over 20 min, hold 5 min |

  • Analysis:

    • Inject a blank (diluent) to establish a baseline.

    • Inject the reference standard to determine retention time and system suitability.

    • Inject the sample. Calculate purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.

Comparison with Alternatives:

  • Advantages: High sensitivity, excellent quantitative accuracy, and high resolution. The use of a DAD allows for peak purity analysis and can help in the tentative identification of impurities by comparing UV spectra.[3]

  • Limitations: Requires a reference standard for accurate quantification of impurities. Identification of unknown peaks is not possible without coupling to a mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS): Definitive Impurity Identification

When HPLC-UV reveals unknown peaks, LC-MS is the definitive tool for their identification.

Principle of Causality: LC-MS couples the separation power of HPLC with the mass-resolving power of a mass spectrometer. After chromatographic separation, molecules are ionized (e.g., by Electrospray Ionization, ESI) and their mass-to-charge ratio (m/z) is determined. This provides the molecular weight of an unknown impurity, which is a critical piece of information for elucidating its structure.[4]

Experimental Protocol: LC-MS Impurity Identification

  • Objective: To identify the molecular weights of unknown impurities detected in the HPLC-UV analysis.

  • Instrumentation: An LC-MS system, typically with an ESI source.

  • Procedure:

    • Utilize the same HPLC method developed in Section 2.1. The use of volatile mobile phase modifiers like formic acid is crucial for MS compatibility.

    • Operate the mass spectrometer in both positive and negative ion modes to maximize the chances of detecting all components.

    • Acquire full scan data to detect all ions within a specified mass range (e.g., m/z 100-500).

    • The molecular weight of an impurity can be determined from its molecular ion peak (e.g., [M-H]⁻ in negative mode for an acidic compound).

Comparison with Alternatives:

  • Advantages: Unambiguously provides the molecular weight of impurities, which is essential for identification. Extremely high sensitivity.

  • Limitations: Generally considered a semi-quantitative technique unless specific standards for each impurity are used. Instrumentation is more complex and expensive than standard HPLC-UV.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Quantitative Analysis

NMR spectroscopy is unparalleled for structural elucidation and can also serve as a primary method for purity assessment (quantitative NMR or qNMR).

Principle of Causality: NMR exploits the magnetic properties of atomic nuclei. The chemical shift of a proton (¹H) or carbon (¹³C) nucleus is highly sensitive to its local electronic environment, providing a detailed fingerprint of the molecule's structure. In qNMR, the integral of a signal is directly proportional to the number of nuclei giving rise to it. By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, the purity of the analyte can be calculated without needing a reference standard of the analyte itself.

Experimental Protocol: ¹H qNMR Purity Assessment

  • Objective: To confirm the structure and determine the mass purity of the synthesized material.

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended).

  • Reagents:

    • Deuterated solvent (e.g., DMSO-d₆).

    • Certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard must have signals that do not overlap with the analyte's signals.

  • Procedure:

    • Accurately weigh ~15-20 mg of the synthesized sample and ~10 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of deuterated solvent.

    • Acquire the ¹H NMR spectrum with parameters optimized for quantitation (e.g., long relaxation delay).

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculation: The purity is calculated using the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Comparison with Alternatives:

  • Advantages: Provides definitive structural confirmation. As a primary ratio method, qNMR does not require a specific reference standard of the analyte. It can detect both organic and inorganic impurities that may be invisible to HPLC-UV.

  • Limitations: Lower sensitivity compared to HPLC. Complex mixtures can lead to overlapping signals, complicating interpretation and quantification.

Elemental Analysis: A Fundamental Purity Check

Elemental analysis determines the mass fractions of carbon, hydrogen, and heteroatoms (like chlorine and fluorine) in a sample.[5][6]

Principle of Causality: The sample undergoes high-temperature combustion, converting the elements into simple gases (e.g., CO₂, H₂O).[7] These gases are then detected and quantified, allowing for the calculation of the percentage of each element in the original sample. The experimental percentages are compared against the theoretical values calculated from the molecular formula (C₇H₃ClF₂O₃). A close match provides strong evidence of purity.[6]

Table 2: Theoretical Elemental Composition

ElementAtomic WeightCountTotal WeightMass Percent (%)
Carbon (C)12.011784.07740.73%
Hydrogen (H)1.00833.0241.46%
Chlorine (Cl)35.453135.45317.17%
Fluorine (F)18.998237.99618.40%
Oxygen (O)15.999347.99723.24%
Total 206.547 100.00%

An accepted deviation for elemental analysis results from the theoretical value is typically within ±0.4%.[6]

Comparison with Alternatives:

  • Advantages: Provides fundamental confirmation of the elemental composition. Can detect inorganic impurities (e.g., salts, catalysts) that other methods might miss.

  • Limitations: Non-specific; it cannot distinguish between isomers or identify specific organic impurities. Requires a relatively large amount of sample compared to chromatographic methods.

Choosing the Right Tool: A Logic-Based Approach

The selection of an analytical method depends on the specific goal, whether it's routine quality control, in-depth characterization, or troubleshooting an unexpected result.

Decision_Tree Start What is the Analytical Goal? Q1 Routine QC Check (Purity %) Start->Q1 Q2 Identify Unknown Impurity Start->Q2 Q3 Absolute Quantification & Structural ID Start->Q3 Q4 Verify Elemental Composition Start->Q4 A1 Use HPLC-UV Q1->A1 A2 Use LC-MS Q2->A2 A3 Use qNMR Q3->A3 A4 Use Elemental Analysis Q4->A4

Caption: Decision tree for selecting an analytical method.

Conclusion

Assessing the purity of a critical intermediate like 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid is a multi-dimensional task that demands a thoughtful, orthogonal analytical strategy. While HPLC-UV serves as the primary tool for routine quantification, it must be complemented by techniques like LC-MS for definitive impurity identification, NMR for structural confirmation and absolute quantification, and elemental analysis for verifying fundamental composition. By understanding the causal principles behind each technique and applying them within a structured workflow, researchers and drug development professionals can ensure the quality and integrity of their synthesized materials, paving the way for safer and more effective pharmaceuticals.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]

  • Eltra. Elemental Analysis - Organic & Inorganic Compounds. Available at: [Link]

  • Wikipedia. Elemental analysis. Available at: [Link]

  • University of Babylon. Element analysis. Available at: [Link]

  • Stedman, E. D. (1969). Chlorobenzoic acids and derivatives: analysis of mixtures by thin-layer chromatography. Analyst, 94(1120), 594-598. Available at: [Link]

  • Zhang, J., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 45(1-2), 166-171. Available at: [Link]

  • Malahleha, T., & Steenkamp, P. A. (2022). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Molecules, 27(21), 7481. Available at: [Link]

  • Stedman, E. D. (1969). Chlorobenzoic Acids and Derivatives: Analysis of Mixtures by Thin-layer Chromatography. Analyst, 94(1120), 594-598. Available at: [Link]

  • Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • ResearchGate. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available at: [Link]

  • Seshachalam, V., et al. (2013). Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. Journal of Advanced Pharmaceutical Technology & Research, 4(1), 58-62. Available at: [Link]

  • Kiran, B. R., et al. (2015). 3,4-Difluoro-2-hydroxybenzoic acid. IUCrData, 1(1), x152378. Available at: [Link]

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A Comparative Guide to the Biological Efficacy of 2-Chloro-3,6-difluoro-4-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive comparison of the biological efficacy of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid derivatives, a novel class of compounds with significant potential in therapeutic applications. By integrating data from extensive research on structurally related benzoic acid derivatives, this document provides researchers, scientists, and drug development professionals with a foundational understanding of their synthesis, potential mechanisms of action, and comparative biological activities. The strategic incorporation of chloro and fluoro substituents onto the hydroxybenzoic acid scaffold is a key area of interest in modern medicinal chemistry, aiming to enhance therapeutic efficacy.[1]

Introduction: The Rationale for Halogenated Hydroxybenzoic Acids

The benzoic acid framework is a well-established scaffold in medicinal chemistry, known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.[2][3] The introduction of halogen atoms, particularly fluorine and chlorine, can dramatically influence a molecule's physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Fluorine, with its high electronegativity and small atomic size, and chlorine, a larger and more polarizable halogen, can modulate the electronic environment of the aromatic ring and introduce new interaction points with target proteins. This guide will explore how the specific substitution pattern of 2-chloro, 3,6-difluoro, and 4-hydroxy groups may synergistically contribute to the biological efficacy of this class of derivatives.

Synthesis Strategies

The synthesis of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid and its derivatives typically involves a multi-step process starting from commercially available substituted benzene precursors. A practical synthetic route to a key intermediate, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, has been developed, involving nitration, esterification, reduction, diazotization, and hydrolysis.[4][5]

A generalized workflow for the synthesis and evaluation of such derivatives is outlined below:

Synthesis and Evaluation Workflow A Starting Material (e.g., Substituted Fluorobenzene) B Multi-step Synthesis (e.g., Nitration, Reduction, Halogenation) A->B C Core Scaffold (2-Chloro-3,6-difluoro-4-hydroxybenzoic acid) B->C D Derivatization (e.g., Esterification, Amidation) C->D E Library of Derivatives D->E F Biological Screening (e.g., Antimicrobial, Anticancer Assays) E->F G Lead Compound Identification F->G H Mechanism of Action Studies G->H I In Vivo Efficacy & Toxicity H->I

Caption: A generalized workflow for the synthesis and evaluation of halogenated hydroxybenzoic acid derivatives.

Potential Mechanisms of Action

Based on the known biological activities of related compounds, 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid derivatives are hypothesized to exert their effects through multiple mechanisms.

Antimicrobial Activity

Substituted benzoic acid derivatives have long been recognized for their antimicrobial properties.[2][6][7] The mechanism often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nutrient uptake. The presence of lipophilic chloro and fluoro groups is expected to enhance membrane permeability, allowing the compounds to reach intracellular targets more effectively.

Antimicrobial Mechanism cluster_0 Bacterial Cell Derivative Halogenated Hydroxybenzoic Acid Derivative Membrane Cell Membrane Disruption Derivative->Membrane Increased Lipophilicity Enzyme Enzyme Inhibition (e.g., DNA gyrase, DHFR) Derivative->Enzyme Nutrient Nutrient Uptake Interference Derivative->Nutrient Death Bacterial Cell Death Membrane->Death Enzyme->Death Nutrient->Death

Caption: Postulated antimicrobial mechanisms of action for halogenated hydroxybenzoic acid derivatives.

Anticancer Activity

Fluorinated benzoic acid derivatives have shown promise as anticancer agents.[8][9] Potential mechanisms include the induction of apoptosis, inhibition of key signaling pathways involved in cell proliferation and survival, and the inhibition of enzymes crucial for tumor growth, such as histone deacetylases (HDACs).[3] Dihydroxybenzoic acid derivatives, for instance, have been shown to inhibit HDACs, leading to cancer cell growth inhibition.[3]

Anticancer Mechanism Derivative Halogenated Hydroxybenzoic Acid Derivative HDAC HDAC Inhibition Derivative->HDAC Apoptosis Induction of Apoptosis (Caspase Activation) Derivative->Apoptosis Signaling Inhibition of Pro-survival Signaling Pathways (e.g., NF-κB, MAPK) Derivative->Signaling Growth Tumor Cell Growth Inhibition HDAC->Growth Apoptosis->Growth Signaling->Growth

Caption: Potential anticancer mechanisms of action for halogenated hydroxybenzoic acid derivatives.

Comparative Biological Efficacy (Hypothetical Data)

While direct comparative data for a series of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid derivatives is not yet available in the public domain, we can construct a hypothetical comparison based on structure-activity relationships observed in related compound classes. The following table illustrates the expected trends in biological activity with variations in the derivative structure.

DerivativeR GroupPredicted Antimicrobial Activity (MIC, µg/mL) vs. E. coliPredicted Anticancer Activity (IC50, µM) vs. MCF-7Predicted Enzyme Inhibition (IC50, µM) vs. HDAC
Parent Acid -H502515
Methyl Ester -CH₃402012
Ethyl Ester -CH₂CH₃351810
Propyl Ester -(CH₂)₂CH₃30158
Amide -NH₂603020
N-Methylamide -NHCH₃552818

Note: This data is hypothetical and intended for illustrative purposes to guide future experimental design. MIC (Minimum Inhibitory Concentration) is a measure of antimicrobial activity, with lower values indicating higher potency. IC50 (Half-maximal Inhibitory Concentration) is a measure of anticancer and enzyme inhibitory activity, with lower values indicating higher potency.

Experimental Protocols

To validate the biological efficacy of newly synthesized 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid derivatives, the following standardized experimental protocols are recommended.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against a panel of pathogenic bacteria.

Methodology:

  • Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of each compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity (MTT Assay)

Objective: To assess the cytotoxic effect of the derivatives on a panel of human cancer cell lines.

Methodology:

  • Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized derivatives for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value for each compound.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

Objective: To determine the inhibitory potency of the derivatives against HDAC enzymes.

Methodology:

  • Utilize a commercially available HDAC fluorometric assay kit.

  • Incubate recombinant human HDAC enzyme with a fluorogenic substrate and varying concentrations of the test compounds.

  • After a defined incubation period, add a developer solution to stop the reaction and generate a fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percentage of HDAC inhibition and determine the IC50 value for each derivative.

Conclusion and Future Directions

The class of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid derivatives represents a promising area for the discovery of novel therapeutic agents. The strategic combination of chloro and fluoro substituents on the hydroxybenzoic acid scaffold is anticipated to yield compounds with enhanced antimicrobial and anticancer activities. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these derivatives. Future research should focus on the synthesis of a diverse library of these compounds, comprehensive biological screening, and in-depth mechanism of action studies to identify lead candidates for further preclinical and clinical development.

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literature review of the applications of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison guide for researchers, scientists, and drug development professionals on the applications of halogenated hydroxybenzoic acids, with a focus on key structural analogs of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid.

Introduction: The Strategic Importance of Halogenated Hydroxybenzoic Acids

Halogenated and, particularly, fluorinated benzoic acid derivatives are cornerstone building blocks in modern medicinal chemistry and agrochemical synthesis.[1] The strategic incorporation of halogen atoms can profoundly influence a molecule's physicochemical properties, enhancing metabolic stability, binding affinity to biological targets, and lipophilicity.[2][3] This guide addresses the applications of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid. However, a review of current scientific literature reveals a scarcity of information on this specific substitution pattern.

Therefore, this guide will provide a comprehensive review and comparative analysis of its closely related and extensively documented structural analogs. We will delve into the applications of key intermediates such as 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid and 4-Fluoro-3-hydroxybenzoic acid , which have proven indispensable in the development of novel antibiotics, targeted pharmaceuticals, and advanced agrochemicals. By examining the synthesis, performance, and applications of these analogs, we aim to provide a valuable resource for researchers working with functionalized aromatic compounds.

3-Chloro-2,4-difluoro-5-hydroxybenzoic Acid: A Crucial Intermediate for Next-Generation Antibiotics

3-Chloro-2,4-difluoro-5-hydroxybenzoic acid has emerged as a critical precursor for synthesizing a new generation of fluoroquinolone (FQ) antibiotics, specifically 3-quinolinecarboxylic acid derivatives.[4][5] These novel antibacterial agents are being developed to offer improved activity, superior pharmacokinetic profiles, and efficacy against resistant bacterial strains.[4]

Comparative Analysis of Synthetic Routes

The synthesis of this key intermediate has evolved significantly, moving away from hazardous and inefficient methods toward more practical and scalable protocols. The primary challenge in earlier routes was the harsh conditions required for carboxylation and the use of dangerous reagents, which limited large-scale production.[4][5]

An older reported method involved the use of sec-butyllithium at extremely low temperatures (-75°C) and hazardous reagents like 1,1,2-trichloro-1,2,2-trifluoroethane, resulting in a modest overall yield of only 51%.[4][5] A newer, more practical synthesis has been developed to overcome these limitations, offering a safer process with a higher overall yield of 70%.[4][5]

Table 1: Comparison of Synthetic Routes for 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid

ParameterPrevious Synthetic RouteImproved Synthetic Route
Starting Material 2,4-Difluoro-1-(methoxymethoxy)benzene2,4-Difluoro-3-chlorobenzoic acid
Key Reagents sec-Butyllithium, LITMP, Dry IceHNO₃/H₂SO₄, Pd/C, H₂, NaNO₂, H₃PO₂
Reaction Conditions Extremely low temperatures (-75°C)Moderate temperatures, atmospheric pressure
Safety Concerns Use of pyrophoric and hazardous alkyllithium reagentsAvoids highly hazardous reagents
Overall Yield 51%[4]70%[4][5]
Scalability Limited due to safety and temperature constraintsSuitable for large-scale preparation
Improved Synthetic Workflow

The improved synthesis begins with the commercially available 2,4-difluoro-3-chlorobenzoic acid and proceeds through a five-step sequence. This method is advantageous due to its use of readily available reagents and more controllable reaction conditions.[4][5]

Improved_Synthesis_Workflow start 2,4-Difluoro-3-chlorobenzoic acid nitration Nitration (HNO3, H2SO4) start->nitration Step 1 esterification Esterification (Ethanol, H2SO4) nitration->esterification Step 2 reduction Reduction of NO2 (H2, Pd/C) esterification->reduction Step 3 diazotization Diazotization & Hydrolysis (NaNO2, HCl, H3PO2) reduction->diazotization Step 4 end_product 3-Chloro-2,4-difluoro- 5-hydroxybenzoic acid diazotization->end_product Step 5

Caption: Improved synthetic pathway for 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid.

Experimental Protocol: Improved Synthesis

The following protocol is adapted from the practical synthesis described by Zhang et al.[4]

  • Nitration: 2,4-Difluoro-3-chlorobenzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures. The electron-withdrawing effects of the fluorine and carboxylic acid groups necessitate forcing conditions.

  • Esterification: The resulting nitrobenzoic acid is esterified to its ethyl ester in good yield (86%) using ethanol and a catalytic amount of sulfuric acid.

  • Reduction: The nitro group of the ethyl ester is reduced to an amino group via catalytic hydrogenation using Palladium on carbon (Pd/C) and hydrogen gas. This step is highly efficient, achieving a 97% yield.

  • Diazotization and Hydrolysis: The ethyl 5-amino-3-chloro-2,4-difluorobenzoate is converted into the target phenolic compound in a one-pot reaction. This involves diazotization with sodium nitrite followed by hydrolysis, affording the final product in 90% yield for this step.

4-Fluoro-3-hydroxybenzoic Acid: A Versatile Synthon in Drug Discovery and Agrochemicals

4-Fluoro-3-hydroxybenzoic acid is another strategically important building block, valued for its role in synthesizing a range of bioactive molecules, from targeted therapeutics to potent herbicides.[3][6] Its structure is a key component in Acoramidis, a drug developed to treat transthyretin amyloidosis (ATTR).[6][7]

Application in Pharmaceutical Synthesis: Acoramidis

Acoramidis is an orally bioavailable small molecule that functions by stabilizing transthyretin (TTR), thereby preventing the formation of amyloid fibrils that characterize ATTR.[7] The synthesis of Acoramidis from 4-Fluoro-3-hydroxybenzoic acid is a multi-step process that highlights the versatility of this starting material.

Synthetic Workflow for Acoramidis

The synthesis involves protecting the carboxylic acid, introducing a linker via ether synthesis, constructing the heterocyclic core, and final deprotection.[7]

Acoramidis_Synthesis_Workflow start 4-Fluoro-3-hydroxybenzoic acid esterification Esterification (Methanol, H2SO4) start->esterification Step 1 ether_synthesis Williamson Ether Synthesis (1,3-dibromopropane, K2CO3) esterification->ether_synthesis Step 2 pyrazole_formation Pyrazole Formation (Acetylacetone, DBU, Hydrazine) ether_synthesis->pyrazole_formation Step 3 hydrolysis Hydrolysis (LiOH) pyrazole_formation->hydrolysis Step 4 end_product Acoramidis hydrolysis->end_product Final Product

Caption: Synthetic pathway for Acoramidis starting from 4-Fluoro-3-hydroxybenzoic acid.

Experimental Protocol: Synthesis of Acoramidis

The following protocol is a composite of methodologies described in the literature.[7]

  • Esterification: 4-Fluoro-3-hydroxybenzoic acid is dissolved in methanol, and concentrated sulfuric acid is added dropwise at 0°C. The mixture is refluxed for 4-6 hours to protect the carboxylic acid as a methyl ester.

  • Ether Synthesis: The resulting methyl 4-fluoro-3-hydroxybenzoate is reacted with 1,3-dibromopropane in DMF with potassium carbonate as a base. This Williamson ether synthesis introduces the three-carbon linker at the hydroxyl position.

  • Pyrazole Ring Formation: The brominated intermediate is reacted with acetylacetone and DBU, followed by treatment with hydrazine hydrate and ethanol at 90°C to construct the dimethyl-pyrazole heterocycle.

  • Hydrolysis: The final step is the saponification of the methyl ester using lithium hydroxide (LiOH) in a THF/water mixture to yield the active pharmaceutical ingredient, Acoramidis.

Application in Agrochemical Synthesis: Diphenyl Ether Herbicides

4-Fluoro-3-hydroxybenzoic acid also serves as a key starting material for diphenyl ether herbicides, which act by inhibiting the protoporphyrinogen oxidase (PPO) enzyme.[3] The fluorinated benzoic acid scaffold is attractive for creating novel crop protection agents with enhanced metabolic stability and binding affinity.[3]

Experimental Protocol: Synthesis of a Diphenyl Ether Herbicide Intermediate

The protocol involves a nucleophilic aromatic substitution reaction.[3]

  • Esterification: First, 4-Fluoro-3-hydroxybenzoic acid is converted to its methyl ester (Methyl 4-fluoro-3-hydroxybenzoate) as described previously.

  • Ether Formation: To a flask containing Methyl 4-fluoro-3-hydroxybenzoate, 1-chloro-2-nitro-4-(trifluoromethyl)benzene, and potassium carbonate in DMF is added. The mixture is heated to 120°C for 6 hours under a nitrogen atmosphere to form the diphenyl ether linkage.

  • Hydrolysis: The resulting ester is hydrolyzed using sodium hydroxide in a methanol/water mixture at reflux for 3 hours. After workup and acidification, the final herbicidal acid is obtained.

Comparative Overview of Other Halogenated Hydroxybenzoic Acids

The utility of halogenated hydroxybenzoic acids extends beyond the two detailed examples. Different substitution patterns give rise to a variety of applications, demonstrating the broad utility of this class of compounds.

Table 2: Applications of Various Halogenated and Hydroxybenzoic Acid Derivatives

CompoundKey Application(s)Reference
2,4-Difluoro-3-hydroxybenzoic acid Starting material for the novel antibacterial drug Garenoxacin.[8]
2-Chloro-4-hydroxybenzoic acid Known environmental transformation product of the herbicide Clomazone.[9]
2-Fluoro-4-hydroxybenzoic acid Used as an intermediate for synthesizing liquid crystals and in cancer immunotherapy research.[10]
3,4-Difluoro-2-hydroxybenzoic acid Used in the synthesis of benzisoxazole derivatives with potential anticancer activity.[11]
4-Hydroxybenzoic acid Precursor for parabens (preservatives), polymers, and derivatives with antioxidant, antifungal, and antimicrobial properties.[12][13][14]

Conclusion

While specific applications for 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid are not prominently featured in the current body of scientific literature, a comparative analysis of its structural analogs reveals a rich and diverse field of application. Compounds like 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid and 4-Fluoro-3-hydroxybenzoic acid are demonstrably high-value intermediates, critical to the development of next-generation antibiotics like fluoroquinolones and targeted therapeutics such as Acoramidis. Furthermore, their utility extends to the agrochemical sector in the creation of potent herbicides.

The synthetic pathways to these molecules have been optimized for safety, yield, and scalability, underscoring their industrial importance. For researchers and drug development professionals, the strategic design and synthesis of halogenated hydroxybenzoic acids remain a fertile ground for discovering novel bioactive compounds with significant therapeutic and commercial potential. The principles and protocols outlined in this guide for key analogs provide a solid foundation for further exploration in this dynamic area of chemical science.

References

  • Zhang, L., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 45(1-2), 166-171. [Link]

  • BenchChem. (2025). Comparative Analysis of 4-Fluoro-3-hydroxybenzoic Acid Derivatives in Molecular Docking Studies. BenchChem Technical Support.
  • BenchChem. (2025). Application of 4-Fluoro-3-hydroxybenzoic Acid in Agrochemical Synthesis.
  • Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • ResearchGate. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

  • PubChem - National Institutes of Health. 2-Chloro-4-hydroxybenzoic acid. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Acoramidis Utilizing 4-Fluoro-3-hydroxybenzoic Acid.
  • Gomes, C. S. B., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4933. [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]

  • TCI Chemicals. (2025). SAFETY DATA SHEET: 2,6-Difluoro-4-hydroxybenzoic Acid.
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  • Kiran, B. R., et al. (2014). 3,4-Difluoro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o519. [Link]

  • MDPI. (2024). 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. Molecules, 29(9), 2157.
  • ResearchGate. 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering of the shikimate pathway. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and compliant management of all chemical reagents, from acquisition to disposal. This guide provides a detailed, experience-driven protocol for the proper disposal of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid. This compound, a halogenated aromatic carboxylic acid, requires a specific and meticulous disposal pathway to ensure the safety of personnel and protect the environment. The procedures outlined below are grounded in established safety protocols and regulatory standards.

Part 1: Hazard Profile and Immediate Safety

Before handling waste, it is imperative to understand the inherent risks of the compound. 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid and structurally similar compounds are known to pose several hazards.

Primary Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2]

  • Respiratory Irritation (H335): Inhalation of dust may cause irritation to the respiratory tract.[1][2][3]

The causality behind these hazards lies in the molecule's acidic nature and its reactive halogen substituents. Therefore, strict adherence to Personal Protective Equipment (PPE) is the first line of defense.

Essential Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3][4]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber). Wash and dry hands thoroughly after handling.

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[5]

  • Respiratory Protection: All handling and disposal preparation should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[5]

Part 2: The Core Disposal Protocol: Segregation and Containment

The single most critical aspect of disposing of this compound is correct waste stream segregation. Due to its chemical structure, it falls into a specific hazardous waste category.

Step-by-Step Disposal Procedure:

  • Categorize the Waste: This compound must be classified as a Halogenated Organic Waste .[6][7] The presence of both chlorine and fluorine atoms necessitates this categorization. It is also an acidic compound, which is a crucial secondary characteristic for segregation.

  • Select the Appropriate Waste Container:

    • Use a dedicated, properly labeled container designated for halogenated organic waste. These are often supplied by your institution's Environmental Health & Safety (EHS) department.[6]

    • The container must be made of a material compatible with the chemical and be securely sealed to prevent leaks or spills.[7]

    • Never use a container that previously held an incompatible material, such as a strong base or oxidizing agent.[4]

  • Practice Strict Segregation:

    • DO NOT mix 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid waste with non-halogenated organic solvents.[8] Mixing these waste streams complicates the disposal process and significantly increases costs, as halogenated waste requires high-temperature incineration to safely destroy the halogenated compounds.[6]

    • DO NOT mix with aqueous waste, acids, or bases in the same container.[6][7]

    • Keep this waste stream separate from strong oxidizing agents.[4]

  • Label the Container Correctly:

    • The waste container must be clearly labeled with the full chemical name: "2-Chloro-3,6-difluoro-4-hydroxybenzoic acid".

    • Affix the appropriate hazard pictograms (e.g., exclamation mark for irritant).

    • The container must be marked with the words "Hazardous Waste".[6]

  • Store and Arrange for Pickup:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Keep the container tightly closed except when adding waste.[1][5]

    • Follow your institution's procedures to have the waste collected by a licensed hazardous or special waste disposal company.[5] This is not a material that can be neutralized or discarded through municipal sewer or trash systems.

Part 3: Managing Accidental Spills

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

Procedure for Small, Dry Spills:

  • Alert personnel in the immediate area.[5]

  • Wearing full PPE, clean up spills immediately.

  • Use dry clean-up procedures to avoid generating dust.[5] Gently sweep or shovel the material. A vacuum designed for hazardous dusts may also be used.

  • Place the spilled material and any contaminated cleaning materials into a clean, dry, sealable, and properly labeled container for disposal as hazardous waste.[5]

  • Decontaminate the spill area with water, but prevent the runoff from entering drains or water courses.[5]

For large spills, evacuate the area and contact your institution's emergency response or EHS department immediately.

Data and Workflow Visualization

To ensure clarity, the key information and procedural flow are summarized below.

Table 1: Disposal Profile for 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid
ParameterGuidelineSource
Chemical Name 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid-
Hazard Class Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), Respiratory Irritant (Cat. 3)[1][2]
Primary Waste Category Halogenated Organic Waste[6][7]
Secondary Property Acidic[7]
Required PPE Safety Goggles, Chemical-Resistant Gloves, Lab Coat[3]
Handling Location Chemical Fume Hood / Well-Ventilated Area[5]
Incompatible Wastes Non-Halogenated Organics, Bases, Strong Oxidizers, Aqueous Solutions[4][6][8]
Final Disposal Method Licensed Hazardous Waste Contractor (typically via Incineration)[5][6]
Diagram 1: Disposal Decision Workflow

G cluster_prep Preparation & Safety cluster_protocol Segregation Protocol cluster_disposal Final Disposition start Waste Generated ppe Don Full PPE (Goggles, Gloves, Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood categorize 1. Categorize Waste (Halogenated Organic Acid) fume_hood->categorize container 2. Select Designated Halogenated Waste Container categorize->container segregate 3. Add Waste to Container (No Mixing!) container->segregate label_waste 4. Securely Close and Label (Full Name, Hazards) segregate->label_waste store Store in Satellite Accumulation Area label_waste->store pickup Arrange Pickup by Licensed EHS Vendor store->pickup

Caption: Disposal workflow for 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid.

Conclusion

The proper disposal of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid is a straightforward process when guided by the principles of hazard awareness, correct segregation, and regulatory compliance. By categorizing this compound as a halogenated organic waste and preventing its mixture with other waste streams, you ensure a disposal process that is safe, cost-effective, and environmentally responsible. Always consult your institution's specific EHS guidelines, as they provide the definitive standard for your location.

References

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

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  • University of Washington. Hazardous Waste Reduction - Environmental Health and Safety. [Link]

  • Vita-D-Chlor. GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. [Link]

  • U.S. Environmental Protection Agency. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. [Link]

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Essential Protective Measures for Handling 2-Chloro-3,6-difluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Laboratory Safety and Operational Planning

Prepared for researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal plans for 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid. This document is designed to empower you with the knowledge to work safely and effectively with this halogenated aromatic carboxylic acid, ensuring both personal safety and experimental integrity.

Understanding the Risks: Hazard Profile of 2-Chloro-3,6-difluoro-4-hydroxybenzoic Acid

2-Chloro-3,6-difluoro-4-hydroxybenzoic acid is a solid chemical that poses several health risks upon exposure. The primary hazards associated with this compound are:

  • Severe Eye Damage (H318): Contact with the eyes can cause serious and potentially irreversible damage.[1]

  • Respiratory Irritation (H335): Inhalation of dust may lead to irritation of the respiratory tract.[1]

  • Skin Irritation (H315): Direct contact with the skin can cause irritation.[2]

Given these hazards, a systematic approach to personal protection is paramount. The following sections detail the necessary PPE and procedural controls to mitigate these risks.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the recommended PPE for working with 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid.

Body PartRequired PPERationale and Key Specifications
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must provide a complete seal around the eyes to protect from dust and splashes. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[3]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling halogenated organic acids.[4][5] Always consult the glove manufacturer's compatibility data for specific breakthrough times. Double gloving may be appropriate for extended handling periods.
Body Laboratory Coat or Chemical-Resistant ApronA fully fastened lab coat provides a primary barrier against accidental spills and contamination of personal clothing. For larger scale work, a chemical-resistant apron offers additional protection.
Respiratory Use in a well-ventilated area or chemical fume hood. Respirator as needed.Engineering controls are the first line of defense.[6] If a respirator is required (e.g., for large spills or inadequate ventilation), a NIOSH-approved air-purifying respirator with an organic vapor/acid gas (OV/AG) cartridge is recommended.[7][8][9] For handling the powder outside of a fume hood, a P100 particulate filter should be used in conjunction with the OV/AG cartridge.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess Task and Quantity of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid small_scale Small Scale (<1g) in Fume Hood? start->small_scale large_scale Large Scale (>1g) or Splash Potential? small_scale->large_scale No ppe_level_1 Standard PPE: - Chemical Splash Goggles - Nitrile/Butyl Gloves - Lab Coat small_scale->ppe_level_1 Yes ventilation Adequate Ventilation/Fume Hood Available? large_scale->ventilation No ppe_level_2 Enhanced PPE: - Chemical Splash Goggles & Face Shield - Nitrile/Butyl Gloves (Double) - Chemical-Resistant Apron large_scale->ppe_level_2 Yes ventilation->ppe_level_1 Yes respirator Add Respirator: - Air-Purifying Respirator with  OV/AG Cartridge (+ P100 for powder) ventilation->respirator No end Proceed with Caution ppe_level_1->end ppe_level_2->end respirator->end

Caption: PPE selection workflow for handling 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Handling
  • Designated Area: Conduct all work with 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid in a designated area, such as a chemical fume hood, to minimize contamination of the general laboratory space.[6]

  • Surface Protection: Line the work surface with absorbent, plastic-backed paper to contain any potential spills.

  • Weighing: If weighing the powder, do so within the fume hood. Alternatively, tare a sealed container, add the powder inside the hood, and then re-weigh the sealed container outside the hood.[6][10]

  • Avoid Dust Generation: Handle the solid material carefully to avoid creating dust. Use a spatula for transfers.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][11] Do not consume food or drink in the laboratory.[11]

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure how to handle it.

  • Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection if necessary.

  • Containment: For small spills, cover with a non-combustible absorbent material such as sand or vermiculite.[1]

  • Collection: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Reporting: Report all spills to your institution's Environmental Health and Safety (EHS) department.[1]

Disposal Plan: Managing Halogenated Organic Waste

Proper disposal of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Designated Waste Container: Collect all waste containing 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid in a designated, leak-proof, and clearly labeled hazardous waste container.[1][2]

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name, and the associated hazard symbols (e.g., corrosive, irritant).[2]

  • Halogenated Waste Stream: This waste must be segregated as "halogenated organic waste." Do not mix with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[2][12]

Disposal Methods
  • Incineration: The preferred method for the disposal of halogenated organic compounds is high-temperature incineration in a licensed facility equipped with flue gas scrubbing to neutralize acidic byproducts.[13]

  • Neutralization (with caution): In some cases, and only with the explicit approval of your institution's EHS department, acidic waste may be neutralized with a weak base like sodium bicarbonate. This should be done slowly, with stirring, in a fume hood.[1]

  • Licensed Waste Disposal: All hazardous waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[1][2]

By implementing these comprehensive safety and logistical measures, researchers can confidently and safely handle 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid, fostering a secure and productive research environment.

References

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET for 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid.
  • TCI Chemicals. (2025). SAFETY DATA SHEET for 2,6-Difluoro-4-hydroxybenzoic Acid.
  • Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Retrieved from [Link]

  • El-Naas, M. H., & Al-Zuhair, S. (2018). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petrochemistry and Research, 2(1), 1-4.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Nevada, Reno.
  • 3M. (n.d.). 3M Respirator Cartridges. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services.
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  • Centers for Disease Control and Prevention. (n.d.).
  • Gempler's. (2024).
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  • Jaybro. (n.d.). 3M 6057 Respirator Cartridge, A1B1E1 Organic Vapour Acid Gas.
  • Washington State University Spokane. (n.d.). GLOVE SELECTION CHART.
  • University of California, Berkeley. (n.d.).
  • Centers for Disease Control and Prevention. (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024.
  • Polovich, M. (2015). NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. Journal of Infusion Nursing, 38(6S), S25–S28.
  • Wikipedia. (n.d.). Phenol.
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